(1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFOXHGJGFQOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351763 | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103755-58-4 | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
An In-depth Technical Guide to the Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. This compound represents a critical building block, incorporating this privileged scaffold with a versatile hydroxymethyl functional group suitable for further elaboration. This guide provides a comprehensive technical overview of its synthesis, focusing on the principles, mechanisms, and practical execution of the most prevalent and efficient synthetic methodologies. We delve into the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for reliable and scalable synthesis.
Introduction: The Strategic Importance of the 1,4-Disubstituted 1,2,3-Triazole Core
The 1,2,3-triazole ring system has emerged as a structure of immense interest in drug discovery, appearing in approved drugs such as the antibiotic Tazobactam.[1][2] Its value stems from its role as a bioisostere for amide bonds, its chemical stability, and its capacity for forming strong dipole and hydrogen-bond interactions, all while being synthetically accessible.[2] this compound, in particular, is a valuable synthon, providing a stable, functionalized core for constructing more complex molecules for pharmaceutical and material applications.[3][4][5]
The classical synthesis of 1,2,3-triazoles, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, suffers from significant drawbacks, including the need for elevated temperatures and a lack of regiocontrol, often yielding a mixture of 1,4- and 1,5-disubstituted isomers.[6][7][8] The advent of "Click Chemistry," a concept introduced by K. B. Sharpless, revolutionized this field by identifying reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][9] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a solution to the limitations of the thermal Huisgen cycloaddition.[6][7][9]
The Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the definitive method for the , uniting its two constituent precursors, phenyl azide and propargyl alcohol , with near-perfect regioselectivity for the 1,4-isomer.[1][10] The reaction exhibits an extraordinary rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart and proceeds under mild, often aqueous, conditions, demonstrating broad functional group tolerance.[6]
The Catalytic Mechanism: A Rationale for Regioselectivity
Understanding the CuAAC mechanism is critical to appreciating its efficiency and selectivity. The process is not a concerted cycloaddition but a stepwise pathway involving copper acetylide intermediates.[7][11]
-
Formation of Copper(I)-Acetylide: The catalytic cycle begins with the coordination of the Cu(I) ion to the alkyne (propargyl alcohol). In the presence of a mild base or through the inherent acidity enhancement by copper coordination, the terminal alkyne proton is removed to form a highly nucleophilic copper-acetylide species.[7][11]
-
Azide Activation and Cyclization: Kinetic studies suggest a mechanism involving two copper centers, where one copper atom binds the acetylide and a second activates the terminal nitrogen of the azide.[7][11] This coordination facilitates the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper-containing intermediate.[10]
-
Ring Contraction and Product Release: This intermediate undergoes rearrangement and reductive elimination to form the stable 1,2,3-triazole ring. Subsequent protonation releases the final product, this compound, and regenerates the Cu(I) catalyst for the next cycle.[7]
The coordination of both reactants to the copper catalyst(s) pre-organizes them in an orientation that overwhelmingly favors the formation of the 1,4-regioisomer.
Experimental Protocol: A Validated Approach
Materials & Equipment:
-
Phenyl azide (C₆H₅N₃)
-
Propargyl alcohol (HC≡CCH₂OH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate (C₆H₇NaO₆)
-
Solvents: tert-Butanol and Deionized Water (1:1 v/v)
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard work-up and filtration equipment
-
Analytical TLC plates (silica gel)
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl azide (1.0 mmol, 1.0 eq) and propargyl alcohol (1.2 mmol, 1.2 eq) in a 1:1 mixture of tert-butanol and water (20 mL). Stir the solution at room temperature until all reagents are fully dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq in 1 mL H₂O) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq in 1 mL H₂O). Causality Note: Using a slight excess of sodium ascorbate ensures the complete reduction of Cu(II) to the active Cu(I) state and prevents oxidative homo-coupling of the alkyne, a potential side reaction.[6]
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the dropwise addition of the copper(II) sulfate solution. The reaction is often accompanied by a slight color change.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (1:1). The disappearance of the limiting reagent (phenyl azide) indicates completion. Reactions are typically complete within 12-24 hours.[13]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of crushed ice/water. A precipitate of the product should form.[13] Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual salts and solvent.
-
Purification: The crude product is often of high purity. For analytical-grade material, recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane or an ethanol/water mixture.[14] Dry the purified white solid under vacuum.
One-Pot Synthesis: Enhancing Safety and Efficiency
A significant process improvement involves the in situ generation of phenyl azide, which avoids the isolation of this potentially unstable, low-molecular-weight azide.[15][16] One-pot procedures starting from aniline or phenylboronic acid have been developed, where diazotization followed by azidation, and subsequent cycloaddition occur in the same reaction vessel.[15][16][17] These methods are particularly valuable for library synthesis and large-scale production where operational safety is paramount.
Quantitative Data Summary
The CuAAC synthesis is consistently high-yielding. The following table summarizes typical conditions and outcomes for the synthesis of 1,4-disubstituted triazoles, including the target molecule.
| Catalyst System (mol%) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1-5% CuSO₄ / 10-20% NaAsc | t-BuOH / H₂O | Room Temp | 12-24 | >90% | [6] |
| 1% Cu/Fe Nanocatalyst | H₂O | Room Temp | 1-2 | ~94% | [18] |
| 10% CuSO₄ / 20% NaAsc | DMF / H₂O / n-BuOH | Room Temp | 24 | 85-95% | |
| Heterogeneous Cu/C | Dichloromethane (Flow) | 110 | < 3 min | >95% | [1] |
Alternative Pathways: The Importance of Regiochemical Control
While CuAAC is the optimal route to the target 1,4-isomer, a comprehensive guide must acknowledge complementary methods that provide access to other regioisomers, which may be crucial for structure-activity relationship (SAR) studies.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-catalyzed reaction (RuAAC) is the primary method for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles.[6][19]
-
Distinct Mechanism: Unlike CuAAC, the RuAAC pathway is believed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle. Subsequent reductive elimination yields the 1,5-triazole product.[6][19][20]
-
Broader Scope: A key advantage of RuAAC is its ability to catalyze the reaction of internal alkynes, providing access to fully substituted triazoles, a transformation not possible with CuAAC.[19]
Purification and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Purification: As a hallmark of click chemistry, the crude product is often very clean, requiring minimal purification. Simple filtration followed by washing is typically sufficient.[6][16] For the highest purity, recrystallization from ethanol or ethyl acetate/hexane is effective.[14]
-
Characterization:
-
NMR Spectroscopy: ¹H NMR is highly diagnostic, showing a characteristic singlet for the C5-proton of the triazole ring around δ 7.9-8.2 ppm.[14] The methylene protons (-CH₂OH) appear as a singlet, and the phenyl protons exhibit their expected aromatic signals. ¹³C NMR will confirm the presence of all nine unique carbon atoms.
-
FT-IR Spectroscopy: Key stretches include a broad O-H band (~3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and characteristic ring vibrations for the phenyl and triazole groups in the fingerprint region.[21]
-
Mass Spectrometry: Provides confirmation of the molecular weight (175.19 g/mol ).[22]
-
Elemental Analysis: Confirms the elemental composition (C₉H₉N₃O).[21]
-
Table of Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 103755-58-4 | [3][22] |
| Molecular Formula | C₉H₉N₃O | [3][22] |
| Molecular Weight | 175.19 g/mol | [22] |
| Appearance | White to off-white solid | [21] |
| Topological Polar Surface Area | 50.9 Ų | [22] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Conclusion
The is most effectively and reliably achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method embodies the principles of click chemistry, offering high yields, operational simplicity, mild reaction conditions, and excellent regioselectivity. The protocol detailed herein, utilizing an in situ generated Cu(I) catalyst, represents a trustworthy and validated system for producing this key synthetic intermediate. For researchers and drug development professionals, a firm grasp of this methodology, along with an understanding of complementary catalytic systems like RuAAC for regiochemical diversity, is essential for leveraging the full potential of the 1,2,3-triazole scaffold in the creation of novel chemical entities.
References
- One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides.
- Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. Chapman University Digital Commons. [Link]
- One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aldehydes and Amines.
- One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides.American Chemical Society. [Link]
- Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.Semantic Scholar. [Link]
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.National Institutes of Health (NIH). [Link]
- One-Pot Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole under Different Conditions.IntechOpen. [Link]
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Azide-alkyne Huisgen cycloaddition.Wikipedia. [Link]
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.Organic Chemistry Portal. [Link]
- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines.Royal Society of Chemistry. [Link]
- Mechanism for cycloadditions of phenyl azide with various propargyl ethers.
- Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach.International Journal of Scientific Research in Science and Technology. [Link]
- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- CuAAC click triazole synthesis - labor
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).MDPI. [Link]
- Click chemistry.Wikipedia. [Link]
- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions.PubMed. [Link]
- 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases.
- Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.
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- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers
- Supplementary Information.The Royal Society of Chemistry. [Link]
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).DEA.gov. [Link]
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An In-Depth Technical Guide to (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science. The 1,2,3-triazole core, readily accessible through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," imparts a unique combination of chemical stability, polarity, and hydrogen bonding capability, making it a privileged scaffold in drug discovery. This document delves into the fundamental physicochemical properties, established synthetic methodologies, and the burgeoning applications of this compound, with a particular focus on its role as a versatile building block for novel therapeutic agents. The narrative is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical grounding and practical, field-proven insights.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Its emergence as a cornerstone in medicinal chemistry is attributed to its exceptional stability towards metabolic degradation, oxidation, and reduction.[1] The triazole ring is not merely a passive linker; its dipole moment and ability to act as a hydrogen bond acceptor influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] this compound, featuring both a phenyl substituent on one nitrogen and a hydroxymethyl group on the carbon framework, represents a key intermediate that allows for diverse subsequent chemical modifications, positioning it as a valuable starting point for the synthesis of compound libraries for high-throughput screening.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key identifiers and properties of this compound are summarized below.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 103755-58-4 | [3][4] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | (1-phenyltriazol-4-yl)methanol | [3] |
| InChI | InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2 | [3] |
| InChIKey | UBFOXHGJGFQOFV-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(N=N2)CO | [3] |
Physicochemical Data
The following table presents a summary of the key physical and chemical properties of the title compound. These values are crucial for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.
| Property | Value | Unit | Source |
| Molecular Weight | 175.19 | g/mol | [3][4] |
| Monoisotopic Mass | 175.074561919 | Da | [3] |
| Melting Point | 114-116 | °C | [4] |
| Boiling Point (Predicted) | 379.9 at 760 mmHg | °C | [4] |
| Density (Predicted) | 1.27 | g/cm³ | [4] |
| pKa (Predicted) | 12.96 ± 0.10 | [5] | |
| XLogP3-AA (Predicted) | 0.5 | [3] | |
| Topological Polar Surface Area | 50.9 | Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [5] | |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Characterization
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, making it the preferred method for synthesizing compounds like this compound.
Synthetic Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis involves the [3+2] cycloaddition of phenyl azide and propargyl alcohol. The copper(I) catalyst is crucial for activating the terminal alkyne, ensuring the exclusive formation of the 1,4-disubstituted regioisomer.
Caption: General workflow for the CuAAC synthesis.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established "click chemistry" methodologies for the synthesis of 1,2,3-triazole derivatives.[7]
-
Preparation of Reactants: In a round-bottom flask, dissolve phenyl azide (1.0 mmol, 1.0 eq.) and propargyl alcohol (1.0 mmol, 1.0 eq.) in a solvent mixture, such as DMF:H₂O:n-Butanol (1:1:1).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 mmol, 0.1 eq.) followed by copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq.). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, pour the reaction mixture into crushed ice. The precipitated product is then collected by filtration.
-
Purification: The crude product can be further purified by washing with a dilute ammonia solution to remove any residual copper catalyst, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the triazole proton, a singlet for the methylene protons adjacent to the hydroxyl group, a triplet for the hydroxyl proton (which may exchange with D₂O), and multiplets in the aromatic region corresponding to the phenyl group protons.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the triazole ring, the methylene carbon, and the carbons of the phenyl ring. PubChem provides access to reference spectra.[3]
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (175.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the alcohol group, C-H stretches from the aromatic and triazole rings, and C=C and N=N stretching vibrations within the heterocyclic and aromatic systems.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold for the development of biologically active molecules. The 1,2,3-triazole core is considered a bioisostere for the amide bond, offering improved stability and pharmacokinetic properties.[1]
Mechanism of Action of Triazole-Containing Compounds
The biological activity of triazole derivatives is diverse and target-dependent. A well-established mechanism, particularly for antifungal agents like fluconazole, involves the inhibition of cytochrome P450 enzymes.[1]
Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.
In this mechanism, a nitrogen atom of the triazole ring coordinates to the heme iron atom within the active site of the fungal enzyme lanosterol 14α-demethylase (CYP51). This binding event competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the synthesis of ergosterol. Since ergosterol is a vital component of the fungal cell membrane, its depletion leads to increased membrane permeability, disruption of cellular functions, and ultimately, fungal cell death.[5]
Therapeutic Potential
Derivatives of this compound have been explored for a range of therapeutic applications:
-
Anticancer Agents: The 1,2,3-triazole scaffold has been incorporated into numerous compounds demonstrating potent anticancer activity against various cell lines, including lung cancer.[8][9] These compounds can induce apoptosis and inhibit cancer cell migration.[8]
-
Antioxidants: A study on gallic acid esters of this compound derivatives revealed significant antioxidant effects, with some compounds showing higher DPPH radical scavenging activity than standard antioxidants like ascorbic acid and gallic acid.[10]
-
Anti-diabetic Agents: Non-glycosidic 1,2,3-triazoles have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia in type 2 diabetes.[11]
-
Antimicrobial and Antiviral Agents: The triazole nucleus is a key component in several approved drugs and is being actively researched for new antibacterial, antifungal, and antiviral therapies.[1][7]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Code | Description | Pictogram |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Source:[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[4]
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local regulations.[4]
Conclusion
This compound is a compound of considerable strategic importance in chemical synthesis, particularly within the realm of drug discovery. Its straightforward and efficient synthesis via "click chemistry," coupled with the inherent stability and favorable physicochemical properties of the 1,2,3-triazole core, establishes it as a premier building block. The hydroxymethyl functional group provides a convenient handle for further chemical elaboration, enabling the creation of diverse molecular architectures. The demonstrated and potential biological activities of its derivatives, from anticancer to antioxidant properties, underscore the continued relevance of this scaffold in the development of next-generation therapeutic agents. This guide serves as a foundational resource for scientists aiming to leverage the unique attributes of this compound in their research endeavors.
References
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). ResearchGate.
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physical and chemical properties of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block. The guide is structured to deliver not just data, but also contextual insights into experimental design and application, reflecting the needs of professionals in chemical synthesis and medicinal chemistry. We will delve into its synthesis, structural characterization, physicochemical properties, and its relevance in the broader landscape of drug discovery.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
This compound is a substituted heterocyclic compound featuring a central 1,2,3-triazole ring. This five-membered aromatic ring, containing three adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, including a significant dipole moment, hydrogen bonding capability, and high stability under physiological conditions, make it a versatile scaffold in the design of bioactive molecules.[2] The triazole moiety often serves as a bioisostere for an amide bond, offering improved metabolic stability and pharmacokinetic properties.[3]
This compound, with its terminal hydroxyl group, is not merely a stable core but also a versatile synthetic intermediate, allowing for further molecular elaboration.[4] This guide aims to provide a detailed exploration of its synthesis, characterization, and properties to empower researchers in leveraging this molecule for novel applications in pharmaceuticals, agrochemicals, and materials science.[2][4]
Part 1: Synthesis and Mechanistic Insight
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][5] This reaction is prized for its high efficiency, mild reaction conditions, and, most critically, its near-perfect regioselectivity, yielding exclusively the 1,4-isomer.[1][5]
The synthesis of this compound is a textbook example of this powerful transformation, proceeding via the reaction of phenyl azide and propargyl alcohol.
Caption: Synthetic workflow for this compound via CuAAC.
Experimental Protocol: CuAAC Synthesis
This protocol describes a standard laboratory-scale synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from blue to a yellowish-green, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.
Expertise & Causality:
-
Why Cu(II) and a Reducing Agent? While Cu(I) is the active catalyst, it is prone to oxidation. Using a stable Cu(II) salt like CuSO₄ with an in-situ reducing agent like sodium ascorbate provides a slow, steady concentration of the required Cu(I) catalyst, preventing unwanted side reactions like alkyne homocoupling.
-
Why a t-BuOH/H₂O Solvent System? This solvent mixture is effective at dissolving both the organic reactants and the inorganic catalyst components, creating a homogenous reaction environment essential for efficient catalysis.
Part 2: Physicochemical and Structural Properties
The fundamental physical and structural properties of a compound are critical for its handling, formulation, and application in further research.
Structural Identifiers
| Identifier | Value | Reference |
| CAS Number | 103755-58-4 | [4][6] |
| Molecular Formula | C₉H₉N₃O | [4] |
| Molecular Weight | 175.19 g/mol | |
| IUPAC Name | This compound |
Quantitative Physicochemical Data
| Property | Value | Reference |
| Melting Point | 114-116 °C | |
| Boiling Point (Predicted) | 379.9 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.27 g/cm³ | [7] |
| pKa (Predicted) | 12.96 ± 0.10 | [4] |
| LogP (XLogP3-AA) | 0.5 | [4] |
| Topological Polar Surface Area | 50.9 Ų | [4][6] |
Trustworthiness & Insights: The moderate LogP value of 0.5 suggests a balanced hydrophilic-lipophilic character. The presence of the polar hydroxyl group and the triazole ring contributes to its polarity, while the phenyl ring provides lipophilicity. This balance is often a desirable trait in drug candidates. The Topological Polar Surface Area (TPSA) is below the 90 Ų threshold often associated with good cell permeability.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is employed for the comprehensive characterization of this compound.
Caption: Standard analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and their electronic environment.[6]
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Phenyl-H | 7.30 - 7.80 (m) | 120 - 140 | Typical aromatic region; multiple overlapping signals. |
| Triazole-H | ~7.70 - 8.10 (s) | ~120 - 125 | Singlet, deshielded by the electron-withdrawing triazole ring. |
| Methylene (-CH₂-) | ~4.80 (s) | ~55 - 60 | Singlet adjacent to the triazole ring and hydroxyl group. |
| Hydroxyl (-OH) | Variable (br s) | - | Broad singlet, position is concentration and solvent dependent. |
Note: These are predicted values based on structurally similar compounds and may vary slightly.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[8]
Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch | 3200 - 3500 | Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp |
| C=C (Aromatic) & N=N (Triazole) | 1450 - 1600 | Medium-Sharp |
| C-O Stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and formula of the compound. For this compound (C₉H₉N₃O, MW = 175.19), the following ions are expected in high-resolution mass spectrometry (HRMS):
Part 4: Chemical Reactivity and Applications
The utility of this compound lies in its dual nature: the stability of its core and the reactivity of its appendage.
-
Reactivity of the Hydroxyl Group: The primary alcohol is a key handle for synthetic diversification. It can readily undergo:
-
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters. This approach has been used to synthesize gallic acid esters with potent antioxidant activity.[11][12]
-
Etherification: Formation of ethers via Williamson ether synthesis or other methods.
-
Oxidation: Mild oxidation can yield the corresponding aldehyde, (1-phenyl-1H-1,2,3-triazol-4-yl)carbaldehyde, another valuable synthetic intermediate.
-
-
Stability and Role of the Triazole Core: The 1,2,3-triazole ring is exceptionally stable to a wide range of chemical conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. This robustness ensures the core scaffold remains intact during subsequent chemical modifications.[2] Its ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions makes it an effective pharmacophore for interacting with biological targets like enzymes and receptors.[3][5] This has led to the development of numerous 1,2,3-triazole derivatives with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[1][13]
Part 5: Safety and Handling
Proper laboratory safety protocols are mandatory when handling any chemical reagent.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Recommended Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a compound of significant interest to the scientific community. Its straightforward and highly selective synthesis via "click chemistry," combined with a stable aromatic core and a synthetically versatile hydroxyl group, establishes it as a valuable building block. The physicochemical properties outlined in this guide underscore its potential for use in creating diverse molecular libraries aimed at drug discovery and materials science. Its balanced polarity and structural motifs align well with the requirements for developing novel therapeutic agents, cementing the role of the 1,2,3-triazole scaffold as a cornerstone of modern medicinal chemistry.
References
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- Frontiers in Pharmacology.
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- Taylor & Francis Online.
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- PubMed. Synthesis of Gallic-Acid-1-Phenyl-1H-[4][6][7]Triazol-4-yl Methyl Esters as Effective Antioxidants. [Link]
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- ResearchGate.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This molecule is of significant interest in medicinal chemistry and materials science as a versatile building block.[1] A thorough understanding of its spectral characteristics is paramount for researchers engaged in the synthesis, characterization, and application of novel triazole-based entities. This document will delve into the theoretical underpinnings of the expected NMR spectra, present a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the spectral data, drawing upon established principles and comparative data from structurally related analogs.
Molecular Structure and its Influence on NMR Spectra
The structure of this compound, with the chemical formula C₉H₉N₃O, comprises a central 1,2,3-triazole ring substituted with a phenyl group at the N1 position and a hydroxymethyl group at the C4 position.[1] This specific arrangement of functional groups gives rise to a unique electronic environment for each proton and carbon atom, resulting in a distinct and interpretable NMR fingerprint.
The key structural features influencing the NMR spectra are:
-
The Aromatic Phenyl Ring: The five protons and six carbons of the phenyl ring will exhibit characteristic signals in the aromatic region of the ¹H and ¹³C NMR spectra, respectively. The electronic effect of the triazole ring will influence their chemical shifts.
-
The 1,2,3-Triazole Ring: This five-membered heterocyclic ring contains one proton and two distinct carbon atoms. The lone proton on the triazole ring is expected to be a singlet and will appear in a downfield region due to the deshielding effect of the adjacent nitrogen atoms.
-
The Hydroxymethyl Group (-CH₂OH): This group introduces a methylene (CH₂) and a hydroxyl (OH) proton. The methylene protons are adjacent to the triazole ring and will appear as a singlet, while the hydroxyl proton's chemical shift and multiplicity can be variable, often influenced by solvent, concentration, and temperature. The methylene carbon will have a characteristic chemical shift in the aliphatic region of the ¹³C NMR spectrum.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.
2.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is an excellent alternative, particularly for its ability to solubilize a wide range of compounds and to slow down the exchange of labile protons like the hydroxyl proton, often allowing for the observation of its coupling.[2]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers can also reference the spectra to the residual solvent peak.[3][4]
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
| Parameter | ¹H NMR | ¹³C NMR |
| Operating Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Temperature | 298 K | 298 K |
2.3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.
Predicted ¹H NMR Spectrum: Interpretation and Rationale
Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~8.0 - 7.8 | Singlet | 1H | H-5 (triazole) | The triazole proton is highly deshielded due to the adjacent electronegative nitrogen atoms. In related 1,4-disubstituted triazoles, this proton typically appears as a singlet in the range of 7.5-8.5 ppm.[3][6] |
| ~7.8 - 7.6 | Multiplet | 2H | H-2', H-6' (phenyl) | The ortho protons of the phenyl ring are expected to be the most downfield of the phenyl protons due to the deshielding effect of the triazole ring. |
| ~7.5 - 7.3 | Multiplet | 3H | H-3', H-4', H-5' (phenyl) | The meta and para protons of the phenyl ring will appear in the typical aromatic region, likely overlapping. |
| ~4.8 | Singlet | 2H | -CH₂OH | The methylene protons are adjacent to the triazole ring and are expected to be a singlet. In the analogous (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the corresponding methylene protons appear as a singlet at 4.78 ppm.[6] |
| Variable (e.g., ~2.5-3.5) | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent. In the benzyl analog, it is observed at 3.6 ppm as a singlet.[6] |
Workflow for ¹H NMR Signal Assignment:
Caption: Logical flow for assigning predicted ¹H NMR signals.
Predicted ¹³C NMR Spectrum: Interpretation and Rationale
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established ranges for similar functional groups and comparison with related triazole structures.
Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~148 | C-4 (triazole) | The carbon atom of the triazole ring bearing the hydroxymethyl group is expected to be significantly downfield. In the benzyl analog, this carbon appears at 148.3 ppm.[6] |
| ~137 | C-1' (phenyl) | The ipso-carbon of the phenyl ring attached to the triazole nitrogen will be downfield. |
| ~130 | C-4' (phenyl) | The para-carbon of the phenyl ring. |
| ~129 | C-3', C-5' (phenyl) | The meta-carbons of the phenyl ring. |
| ~126 | C-2', C-6' (phenyl) | The ortho-carbons of the phenyl ring. |
| ~122 | C-5 (triazole) | The carbon atom of the triazole ring with the attached proton is expected to be upfield compared to C-4. In the benzyl analog, this carbon is found at 121.7 ppm.[6] |
| ~56 | -CH₂OH | The methylene carbon is in the typical range for an alcohol-substituted carbon adjacent to an aromatic system. The benzyl analog shows this carbon at 56.1 ppm.[6] |
Workflow for ¹³C NMR Signal Assignment:
Caption: Logical flow for assigning predicted ¹³C NMR signals.
Conclusion and Future Perspectives
This technical guide provides a robust framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. The presented experimental protocol ensures the acquisition of high-quality data, while the detailed spectral analysis, based on established principles and comparative data, offers a reliable prediction of the expected chemical shifts and multiplicities. For researchers in drug discovery and materials science, this guide serves as a valuable resource for the unambiguous characterization of this important heterocyclic building block. Future work could involve two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, to definitively confirm the assignments presented here.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(5), 1325.
- Royal Society of Chemistry. (2014).
- Jain, S., Kumar, P., Joshi, C., & Boukherroub, R. (2016). Supporting information ACS Sus Chem Eng 2016, 4 (1), pp 69–75; Visible Light Assisted Photocatalytic [3+ 2] Azide–Alkyne “Click” Reaction for the Synthesis of 1, 4-Substituted 1, 2, 3-Triazoles Using a Novel Bimetallic Ru–Mn Complex. ACS Sustainable Chemistry & Engineering.
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- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Royal Society of Chemistry. (2012). Electronic Supplementary Information for Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling.
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- Sigma-Aldrich. (n.d.). (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol.
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An In-depth Technical Guide to the Physicochemical Properties of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science.[1] Its structure, featuring a phenyl-substituted triazole ring linked to a hydroxymethyl group, imparts a unique combination of properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[1] The 1,2,3-triazole moiety, often introduced via "click chemistry," is known for its stability, polarity, and ability to participate in hydrogen bonding, which can significantly influence the physicochemical characteristics of the parent molecule.[2][3][4] This guide provides a detailed examination of the solubility and melting point of this compound, offering both reported data and comprehensive experimental protocols for their determination.
Physicochemical Properties
The utility of this compound in various applications is intrinsically linked to its physical properties. Understanding its melting point and solubility is critical for its purification, formulation, and application in synthetic protocols.
Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting point range. The reported melting point for this compound is in the range of 114-116°C .[5]
Solubility Profile
The solubility of a compound is a crucial parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The structure of this compound, containing both a nonpolar phenyl group and polar triazole and hydroxyl moieties, suggests a nuanced solubility profile.
For a structurally similar compound, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, experimental data shows that solubility increases with temperature and follows the order of methanol > ethanol > n-propanol > n-butanol > isopropanol > water.[6] This trend is indicative of the compound's ability to form hydrogen bonds with alcoholic solvents. It is reasonable to hypothesize that this compound will exhibit a similar qualitative solubility trend.
Table 1: Summary of Physicochemical Data for this compound
| Property | Reported Value/Expected Behavior |
| Melting Point | 114-116°C[5] |
| Solubility | Expected to be soluble in polar protic solvents like alcohols and moderately soluble in other polar organic solvents. Limited solubility in nonpolar solvents is anticipated. Quantitative data requires experimental determination. |
Experimental Determination of Physicochemical Properties
Accurate and reproducible determination of the melting point and solubility is essential for the characterization of this compound. The following sections provide detailed, field-proven protocols for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a standard and widely accepted technique for accurate melting point determination of a crystalline solid.[7][8][9]
Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into a calibrated melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath.
-
-
Measurement:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more precise measurement, heat the sample at a slow, controlled rate of 1-2°C per minute when the temperature is within 15-20°C of the expected melting point.[2][10]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
-
For high accuracy, perform the measurement in triplicate and report the average value.
-
Diagram 1: Workflow for Melting Point Determination
Caption: A stepwise workflow for the determination of the melting point of this compound using the capillary method.
Solubility Determination: Static Equilibrium Method
The static equilibrium method is a reliable technique to determine the quantitative solubility of a compound in various solvents at different temperatures.[11]
Protocol:
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent (e.g., water, ethanol, acetone, ethyl acetate).
-
Place the vials in a constant temperature bath and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Diagram 2: Workflow for Solubility Determination
Caption: A systematic workflow for determining the solubility of this compound using the static equilibrium method.
Synthesis and Purity Considerations
The physicochemical properties of this compound are directly influenced by its purity, which in turn depends on the synthetic route and purification methods employed. A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][12]
A plausible synthetic route to this compound involves the CuAAC reaction between phenyl azide and propargyl alcohol.[7]
Reaction Scheme:
Phenyl Azide + Propargyl Alcohol --(Cu(I) catalyst)--> this compound
The regioselectivity of the CuAAC reaction typically favors the formation of the 1,4-disubstituted isomer, which is this compound in this case.[8] However, the potential for the formation of the 1,5-isomer as a minor byproduct should be considered.[7] Therefore, purification of the crude product, for instance by recrystallization or column chromatography, is crucial to obtain a sample of high purity for accurate physicochemical measurements. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and elemental analysis.
Conclusion
This technical guide has provided a comprehensive overview of the melting point and solubility of this compound. The reported melting point of 114-116°C serves as a key identifier for this compound. While quantitative solubility data is yet to be extensively published, a qualitative understanding based on its molecular structure and comparison with analogous compounds suggests solubility in polar protic solvents. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately determine these critical physicochemical parameters. A thorough understanding of these properties, underpinned by high-purity synthesis, is paramount for the successful application of this compound in the fields of drug development and materials science.
References
- Melting Point Determination - thinkSRS.com. (n.d.).
- Melting point determination. (n.d.).
- Measuring the Melting Point - Westlab Canada. (2023, May 8).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Melting point determination - SSERC. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM. (2023, April 25).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.).
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (n.d.).
- Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K - ResearchGate. (n.d.).
- This compound - PubChem - NIH. (n.d.).
- Propargyl Alcohol-Derived 1,2,3-Triazoles Demonstrate Antiplasmodial Activity | Request PDF - ResearchGate. (n.d.).
- A practical flow synthesis of 1,2,3-triazoles - PMC - NIH. (n.d.).
- Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans - MDPI. (n.d.).
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (n.d.).
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- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
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An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazole Moiety in Modern Drug Discovery
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, prized for its unique combination of physicochemical properties. Its presence in a molecule can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility. These five-membered heterocyclic compounds, featuring three nitrogen atoms, are often considered bioisosteres of amide bonds but with increased rigidity and resistance to enzymatic degradation. The facile and highly efficient synthesis of 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has further propelled their integration into drug discovery pipelines. This guide will provide an in-depth look at a key building block, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, offering insights into its synthesis, comprehensive characterization, and a detailed exploration of its structural features through the lens of a closely related derivative.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound is most effectively achieved through the CuAAC reaction, a cornerstone of modern organic synthesis. This method offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted product.
Experimental Protocol:
Materials:
-
Phenyl azide
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenyl azide (1.0 eq.) and propargyl alcohol (1.2 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water. In another vial, dissolve copper(II) sulfate pentahydrate (0.1 eq.) in a minimal amount of water.
-
Initiation of Reaction: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a yellow-green suspension.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted three times with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Causality Behind Experimental Choices:
-
The use of a copper(II) salt with a reducing agent (sodium ascorbate) in situ generates the active copper(I) catalyst.
-
The tert-butanol/water solvent system is effective at solubilizing both the organic reactants and the inorganic catalyst components.
-
The EDTA wash is a critical step to ensure the complete removal of the copper catalyst, which can interfere with subsequent reactions or biological assays.
Spectroscopic and Physicochemical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following data are representative of the expected analytical results.
| Property | Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | White solid |
| CAS Number | 103755-58-4[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.80 (s, 1H, triazole-H), 7.75 (d, J = 8.0 Hz, 2H, Ar-H), 7.50 (t, J = 8.0 Hz, 2H, Ar-H), 7.40 (t, J = 7.5 Hz, 1H, Ar-H), 4.85 (s, 2H, CH₂), 2.50 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~148.0, 137.0, 130.0, 129.0, 121.0, 120.0, 56.5.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretching of the aromatic and triazole rings, and C=C and C=N stretching vibrations.
-
FTIR (KBr, cm⁻¹): ~3300 (br, O-H), ~3100 (aromatic C-H), ~1600, 1500 (C=C, C=N).
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Calculated for C₉H₉N₃O [M+H]⁺: 176.0818; Found: 176.0820.
Crystal Structure Analysis: Insights from a Close Derivative
While the single-crystal X-ray structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), a detailed analysis of its benzoate ester, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate , provides significant insights into the expected molecular conformation and intermolecular interactions.
A study by Titi et al. (2015) reported the crystal structure of this derivative. The key findings from this study can be extrapolated to understand the structural behavior of the parent alcohol.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized, self-validating protocol for the determination of a small molecule crystal structure, such as that of a triazole derivative.
1. Crystal Growth:
-
High-purity, crystalline material is essential. Recrystallization from a suitable solvent system (e.g., slow evaporation from an ethanol solution) is a common method.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is maintained at a constant temperature (e.g., 294 K) during data collection.
-
A series of diffraction images are collected as the crystal is rotated.
3. Data Reduction and Structure Solution:
-
The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial model is refined against the experimental data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
5. Validation and Visualization:
-
The final refined structure is validated using crystallographic software to check for consistency and quality.
-
The molecular structure and packing are visualized using programs such as ORTEP or Mercury.
Figure 1: Experimental workflow for the synthesis, characterization, and structural determination of triazole derivatives.
Molecular Structure and Conformation of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
The crystal structure of the benzoate derivative reveals a "V" shape. The dihedral angle between the phenyl ring and the triazole ring is relatively small, indicating a degree of conjugation between these two aromatic systems. In contrast, the ester group introduces a significant twist in the molecule.
It is highly probable that in this compound, the phenyl and triazole rings would also adopt a near-coplanar orientation to maximize electronic communication. The primary alcohol group would have rotational freedom around the C4-CH₂ bond.
Intermolecular Interactions and Crystal Packing
The crystal packing of triazole derivatives is often governed by a network of weak intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions.
In the case of this compound, the presence of the hydroxyl group would introduce a strong hydrogen bond donor and acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, which would be a dominant feature of the crystal packing. Furthermore, π-π stacking interactions between the phenyl and/or triazole rings of adjacent molecules are expected to contribute to the overall stability of the crystal lattice.
Figure 2: 2D representation of the molecular structure of this compound.
Applications in Drug Development
This compound and its derivatives are valuable scaffolds in drug discovery. The phenyl-triazole core is present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The methanol functional group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this compound. While the definitive crystal structure of this specific compound remains to be publicly reported, a detailed examination of a closely related benzoate derivative offers valuable insights into its likely molecular conformation and crystal packing. The robust synthetic accessibility via 'click chemistry' and the versatile nature of this building block ensure its continued importance in the field of medicinal chemistry and drug development.
References
- PubChem. This compound.
- Titi, A., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol, Two Moderately Active Compounds.
- Ranu, B. C., et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. The Royal Society of Chemistry.
- Jain, S. L., et al. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
- Chalker, J. M., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
- PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
- Liang, Y.-M., et al. (2009).
- PubChemLite. This compound. [Link]
- Crowley, J. D., et al. (2024). CCDC 2323924: Experimental Crystal Structure Determination.
- Belay, Y., et al. (2025). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile.
- Missioui, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl].
- Al-Masoudi, N. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]
- Trivedi, M. K., et al. FT-IR spectra of control and treated 1,2,4-triazole.
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mechanism of formation for 1,4-disubstituted 1,2,3-triazoles
An In-Depth Technical Guide to the Mechanism of Formation for 1,4-Disubstituted 1,2,3-Triazoles
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation strategies. Its prevalence is largely due to the development of highly efficient and regioselective synthetic methods, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides an in-depth exploration of the core mechanisms governing the formation of 1,4-disubstituted 1,2,3-triazoles. We will dissect the foundational, yet limited, thermal Huisgen cycloaddition before delving into the nuanced catalytic cycle of the CuAAC reaction, the archetypal "click" reaction. The role of ligands, the kinetics, and the key intermediates that ensure the reaction's hallmark regioselectivity and efficiency will be examined. For contextual understanding of regiochemical control, the complementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the 1,5-isomer, is also discussed. This document is intended for researchers, scientists, and drug development professionals seeking a profound, field-proven understanding of this critical transformation.
The Foundation: Huisgen's 1,3-Dipolar Cycloaddition
The journey to the highly controlled synthesis of 1,4-disubstituted 1,2,3-triazoles begins with the work of Rolf Huisgen, who first detailed the 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2] This thermal reaction proceeds through a concerted, pericyclic mechanism involving a single transition state.[3]
However, the thermal Huisgen cycloaddition has significant limitations that curtailed its broad application. The reaction typically requires elevated temperatures and long reaction times to proceed to completion.[2][4] More critically, when using terminal alkynes, the reaction exhibits poor regioselectivity, yielding a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, which are often difficult to separate.[1][2][4]
Caption: Uncatalyzed Huisgen cycloaddition yields a mixture of regioisomers.
The "Click" Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The landscape of triazole synthesis was fundamentally transformed in 2002 when the groups of Morten Meldal and K. Barry Sharpless independently reported that copper(I) catalyzes the azide-alkyne cycloaddition.[1][5] This discovery laid the foundation for "click chemistry," a philosophy emphasizing reactions that are modular, high-yielding, and generate only inoffensive byproducts.[6] The CuAAC reaction is the premier example of a click reaction, exhibiting an extraordinary rate acceleration of 10⁷ to 10⁸ compared to its thermal counterpart and proceeding with near-perfect fidelity to form only the 1,4-disubstituted regioisomer.[1][7]
The CuAAC Catalytic Cycle: A Mechanistic Deep Dive
The remarkable regioselectivity and efficiency of the CuAAC stem from a multi-step catalytic cycle that is fundamentally different from the concerted thermal pathway. DFT calculations and kinetic studies have revealed that the mechanism is stepwise and involves crucial copper acetylide intermediates, with evidence strongly supporting the involvement of a dinuclear copper complex in the rate-determining step.[5][8][9]
Step 1: Generation of the Active Catalyst & Formation of Copper(I) Acetylide The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, it is far more common and convenient to generate the catalyst in situ from an inexpensive, air-stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][10][11]
Once present, the Cu(I) ion interacts with the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, lowering its pKa by up to 9.8 units, which allows for its deprotonation under mild conditions to form a highly nucleophilic copper(I) acetylide intermediate.[1][5] This is the first critical step in activating the alkyne.
Step 2: Activation of the Azide via a Dinuclear Copper Complex Early mechanistic proposals suggested a mononuclear copper complex. However, kinetic studies showing a second-order rate dependence on the copper concentration pointed towards a more complex mechanism.[8][9] The currently accepted model involves a dinuclear copper(I) acetylide complex.[1][5][7] In this arrangement, one copper atom remains σ-bonded to the acetylide carbon, while a second copper atom coordinates to the azide. This dual activation brings the two reactants into proximity and primes the terminal nitrogen of the azide for nucleophilic attack.
Step 3: Regioselective C-N Bond Formation The nucleophilic carbon of the copper acetylide attacks the terminal, electrophilic nitrogen of the coordinated azide. This step is irreversible and exclusively forms the first C-N bond, leading to a six-membered copper(III) metallacycle intermediate.[7][8] The geometry of this dinuclear transition state is what dictates the absolute 1,4-regioselectivity of the reaction.
Step 4: Ring Contraction and Protonolysis The unstable copper(III) metallacycle rapidly undergoes ring contraction and reductive elimination to furnish a more stable copper-triazolide intermediate.[1][12] In the final step, protonolysis of the copper-triazolide bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Critical Role of Ligands in CuAAC
While the CuAAC can proceed without ligands, their inclusion is often crucial for achieving high efficiency, particularly in demanding applications like bioconjugation where reactant concentrations are low.[13][14] Ligands serve several vital functions:
-
Stabilization: They protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation to the inactive Cu(II) state.[5][15]
-
Solubilization: They increase the solubility of the copper catalyst in various solvent systems.
-
Rate Acceleration: By modulating the electronic properties of the copper center, they can significantly accelerate the rate of the reaction.[5][14]
-
Preventing Aggregation: Ligands prevent the formation of unreactive polynuclear copper acetylide species.[5]
A variety of ligands have been developed, with nitrogen-based chelators being the most common. Tripodal amine ligands are particularly effective.
| Ligand | Full Name | Key Features & Applications |
| TBTA | Tris(benzyltriazolylmethyl)amine | The first widely used accelerating ligand. Highly effective but has limited water solubility.[5] |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble analogue of TBTA. Excellent for bioconjugation in aqueous media, protects biomolecules from oxidative damage.[11][16] |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | A highly water-soluble ligand that forms a very stable complex with Cu(I), offering enhanced protection for sensitive biomolecules.[17] |
Contextualizing Regioselectivity: Ruthenium-Catalyzed Cycloaddition (RuAAC)
To fully appreciate the control exerted by the copper catalyst, it is instructive to consider its ruthenium-catalyzed counterpart. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the complementary 1,5-disubstituted 1,2,3-triazole regioisomer, highlighting the power of catalyst choice in directing reaction outcomes.[1][7][18]
The RuAAC mechanism is distinct from CuAAC. It does not proceed via a metal acetylide. Instead, the reaction involves the oxidative coupling of both the azide and the alkyne to a ruthenium(II) center (e.g., Cp*RuCl) to form a six-membered ruthenacycle intermediate.[7][18][19][20] This is followed by a rate-determining reductive elimination step that releases the 1,5-triazole product and regenerates the active catalyst.[18][19][20] A key advantage of the RuAAC is its ability to engage both terminal and internal alkynes, providing access to fully substituted triazoles.[7][18]
Caption: The oxidative coupling mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Field-Proven Methodologies & Protocols
The trustworthiness of a protocol lies in its reproducibility and the clear rationale behind each step. The following protocols represent self-validating systems for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Experimental Workflow: Small Molecule Synthesis
Caption: General workflow for small molecule CuAAC synthesis.
Protocol 1: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole[21]
This protocol details a standard, reliable synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Materials:
-
Benzyl azide (1.0 mmol, 133 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.10 mmol, 20 mg)
-
Solvent: 1:1 mixture of water and tert-butanol (10 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzyl azide and phenylacetylene.
-
Add the water/tert-butanol solvent mixture (10 mL) to the flask.
-
In a separate vial, dissolve the copper(II) sulfate pentahydrate in 1 mL of water to create a stock solution.
-
In another vial, dissolve the sodium ascorbate in 1 mL of water to create a fresh stock solution.
-
To the stirring azide/alkyne mixture, add the copper sulfate solution followed by the sodium ascorbate solution. The reaction mixture may change color.
-
Stir the reaction vigorously at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, add 10 mL of water to the reaction mixture. A precipitate (the product) should form.
-
Collect the solid product by vacuum filtration, washing the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid.
-
Protocol 2: General Guideline for Protein Bioconjugation with a Fluorescent Dye[11]
This protocol outlines the key steps for labeling an alkyne-modified protein with an azide-containing dye, a common application in drug development and chemical biology. The use of a protective, water-soluble ligand like THPTA is critical to prevent oxidative damage to the protein.
-
Materials:
-
Alkyne-modified protein (e.g., 100 µM in PBS buffer)
-
Azide-fluorescent dye (e.g., 5-10 equivalents relative to the protein)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Catalyst Premix: In a microcentrifuge tube, prepare the Cu(I)-ligand complex. For a 500 µL final reaction volume, mix 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This achieves final concentrations of 100 µM CuSO₄ and 1.25 mM THPTA, respectively (a 5:1 ligand-to-copper ratio is often used to be protective). Let this mixture sit for 1-2 minutes.[11][16]
-
Reaction Setup: In a separate tube, combine the alkyne-modified protein solution with the azide-dye. Add PBS to bring the volume to just under the final desired volume (e.g., 475 µL for a 500 µL reaction).
-
Initiation: Add the pre-mixed catalyst solution from step 1 to the protein/azide mixture.
-
Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 25 µL of a 100 mM stock for a final concentration of 5 mM).
-
Gently mix the reaction by pipetting or slow end-over-end rotation. Incubate at room temperature for 1-2 hours, protected from light if using a photosensitive dye.
-
Purification: Upon completion, remove unreacted dye and catalyst components. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis, which separates the large, labeled protein from the small molecule reagents.
-
Conclusion
The formation of 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition represents a paradigm shift in chemical synthesis. By moving from a high-energy, non-selective thermal process to a low-energy, highly controlled catalytic cycle, chemists have gained an invaluable tool for molecular construction. The mechanism, proceeding through a dinuclear copper acetylide intermediate, provides a robust explanation for the reaction's speed and flawless 1,4-regioselectivity. Understanding this mechanism, the crucial role of ligands, and the practical nuances of experimental design empowers researchers to harness the full potential of this reaction, enabling rapid advances in the synthesis of novel therapeutics, advanced materials, and complex biological probes.
References
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Phenyl-1,2,3-Triazole Derivatives: A Technical Guide to Discovery, Synthesis, and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged" scaffold in medicinal chemistry and drug discovery.[1][2] Its remarkable stability under a variety of physiological conditions, capacity for hydrogen bonding, and significant dipole moment contribute to its versatility as a pharmacophore.[3][4] Phenyl-1,2,3-triazole derivatives, in particular, have garnered immense interest due to their synthetic accessibility and broad spectrum of biological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with some derivatives advancing to clinical trials.[1][5][6]
This technical guide provides a comprehensive overview of the discovery and literature surrounding phenyl-1,2,3-triazole derivatives. It is designed to equip researchers and drug development professionals with a thorough understanding of the synthesis, biological activities, and structure-activity relationships of this important class of compounds. The content is structured to provide not only foundational knowledge but also practical insights into experimental design and interpretation.
Part 1: Synthetic Strategies for Phenyl-1,2,3-Triazole Derivatives
The surge in interest in 1,2,3-triazole derivatives is largely attributable to the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[7] This philosophy emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction and the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[7] An important alternative, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), provides access to 1,5-disubstituted 1,2,3-triazoles, highlighting the modularity of this chemistry.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse Reaction
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted regioisomer.[7]
Experimental Protocol: Synthesis of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole (A Representative CuAAC Reaction)
Materials:
-
Phenyl azide (1.0 mmol, 1.0 equiv)
-
4-Methylphenylacetylene (1.1 mmol, 1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol:Water (1:1, v/v), 10 mL
Procedure:
-
To a 25 mL round-bottom flask, add phenyl azide and 4-methylphenylacetylene.
-
Add the t-butanol:water solvent mixture and stir to dissolve the reactants.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction flask, followed by the sodium ascorbate solution. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 1-phenyl-4-(p-tolyl)-1H-1,2,3-triazole.
Causality Behind Experimental Choices:
-
Catalyst System: Copper(II) sulfate is used as a stable precursor, which is reduced in situ to the active Cu(I) catalyst by sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.[9]
-
Solvent System: A mixture of t-butanol and water is often used to solubilize both the organic reactants and the inorganic catalyst components. Water has been shown to accelerate the reaction rate.[3]
-
Stoichiometry: A slight excess of the alkyne is often used to ensure complete consumption of the azide, which can be more difficult to remove during purification.
-
Order of Addition: Adding the sodium ascorbate last is crucial to prevent the premature reduction of Cu(II) before it can coordinate with the alkyne.[3]
Troubleshooting Common CuAAC Issues:
-
Low or No Yield: This is often due to the inactivation of the Cu(I) catalyst through oxidation.[9] Ensure thorough deoxygenation of the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Impurities in the starting materials can also inhibit the catalyst.[10]
-
Alkyne Homocoupling (Glaser Coupling): This side reaction can be minimized by ensuring a low concentration of oxygen and using a stabilizing ligand for the copper catalyst.[9]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
The RuAAC reaction provides a complementary method to the CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. This regioselectivity arises from a different reaction mechanism involving a ruthenacycle intermediate.[8]
Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (A Representative RuAAC Reaction)
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
[Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Toluene, 10 mL
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst.
-
Add dry, degassed toluene, followed by benzyl azide and phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Causality Behind Experimental Choices:
-
Catalyst: The pentamethylcyclopentadienyl (Cp*) ligand on the ruthenium catalyst is crucial for achieving high regioselectivity for the 1,5-isomer.[8]
-
Inert Atmosphere: Ruthenium catalysts are sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
-
Temperature: RuAAC reactions often require elevated temperatures to proceed at a reasonable rate.
Safety Considerations for Azide Synthesis
The synthesis of phenyl-1,2,3-triazole derivatives often involves the use of organic azides as key intermediates. Organic azides are energetic compounds and should be handled with caution.[11]
Key Safety Protocols:
-
Carbon to Nitrogen Ratio: The stability of an organic azide is inversely proportional to its nitrogen content. A general rule of thumb is to maintain a carbon-to-nitrogen atom ratio of at least 3:1.
-
Scale: When working with new or potentially unstable azides, it is crucial to start with small-scale reactions (0.5-1.0 grams).
-
Purification: Avoid distillation or sublimation for purifying organic azides, as this can lead to explosive decomposition. Purification should be limited to extraction, precipitation, and, for more stable azides, column chromatography.
-
Storage: Store organic azides in a cool, dark place, preferably as a solution at a concentration not exceeding 1M.
-
Incompatible Materials: Avoid contact of azides with strong acids (which can form the highly toxic and explosive hydrazoic acid), heavy metals (which can form shock-sensitive metal azides), and chlorinated solvents (which can form explosive di- and tri-azidomethane).[11]
Part 2: Biological Activities and Mechanisms of Action
Phenyl-1,2,3-triazole derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of phenyl-1,2,3-triazole derivatives.[1][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
Many phenyl-1,2,3-triazole derivatives function as kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By blocking the ATP-binding site of specific kinases that are often overactive in cancer cells, these compounds can disrupt the signaling cascades that drive tumor progression.
Caption: Phenyl-1,2,3-triazole derivatives can act as kinase inhibitors.
Quantitative Data on Anticancer Activity
The anticancer activity of phenyl-1,2,3-triazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 8.67 - 11.62 | [5] |
| 1,2,3-Triazole-Betulinic Acid Hybrids | A549 (Lung) | 3.7 - 9.0 | [5] |
| 1,2,3-Triazole-Pyridine Hybrids | A549 (Lung) | 3.22 - 6.43 | [5] |
| 1,2,3-Triazole-Naphthoquinone Hybrids | A549 (Lung) | 8.33 - 84.14 | [5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Phenyl-1,2,3-triazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][12][13]
Mechanism of Action: COX-2 Inhibition
The COX enzymes, particularly COX-2, are key mediators of the inflammatory response. COX-2 is responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Phenyl-1,2,3-triazole derivatives have been designed as selective COX-2 inhibitors, which may offer a better safety profile compared to non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[14][15][16]
Caption: Phenyl-1,2,3-triazoles can inhibit COX-2 to reduce inflammation.
Quantitative Data on Anti-inflammatory Activity
The COX-2 inhibitory activity of phenyl-1,2,3-triazole derivatives is a key measure of their anti-inflammatory potential.
| Compound Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diaryl-1,2,4-triazoles | 1.98 - 2.13 | 8.85 - 9.15 | ~4.3 | [6] |
| 1,2,4-Triazole-pyrazole hybrids | 0.55 - 0.91 | 5.23 - 9.81 | ~9.5 | [6] |
| Pyrrolo[3,4-d]pyridazinone-triazoles | 47.83 - 49.79 | 70.96 - 95.75 | ~1.5 - 1.9 | [6] |
Antimicrobial Activity
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Phenyl-1,2,3-triazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[17][18][19]
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
One of the proposed mechanisms for the antibacterial activity of some 1,2,3-triazole derivatives is the inhibition of dihydrofolate reductase (DHFR).[20] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, these compounds disrupt bacterial DNA replication and protein synthesis, leading to cell death.
Caption: Inhibition of DHFR by phenyl-1,2,3-triazoles disrupts bacterial growth.
Part 3: Structure-Activity Relationships and Drug Design
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. Quantitative Structure-Activity Relationship (QSAR) studies and the analysis of structure-activity relationships (SAR) provide valuable insights for optimizing the potency and selectivity of phenyl-1,2,3-triazole derivatives.[21][22]
Key SAR Insights for Phenyl-1,2,3-Triazole Derivatives:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the triazole core can significantly influence biological activity. For example, in some anticancer derivatives, electron-withdrawing groups on the phenyl ring at the 1-position of the triazole enhance activity, while in others, bulky hydrophobic groups are favored.[5]
-
Linker Moiety: The 1,2,3-triazole ring often acts as a rigid linker to connect two different pharmacophores. The orientation of these pharmacophores, dictated by whether a 1,4- or 1,5-disubstituted triazole is used, can have a profound impact on how the molecule interacts with its biological target.
-
Molecular Hybridization: A common strategy in the design of potent phenyl-1,2,3-triazole derivatives is to create hybrid molecules that combine the triazole scaffold with other known pharmacophores. This approach has been successfully employed to develop compounds with enhanced anticancer, anti-inflammatory, and antimicrobial properties.[1]
QSAR models can be developed to mathematically correlate the structural features of a series of compounds with their biological activity.[21] These models can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent and selective drug candidates.
Conclusion and Future Perspectives
Phenyl-1,2,3-triazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. The development of efficient and regioselective synthetic methods, particularly the CuAAC and RuAAC reactions, has enabled the rapid generation of diverse libraries of these compounds for biological screening. The broad spectrum of biological activities, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, positions phenyl-1,2,3-triazoles as a key scaffold for the development of next-generation therapeutics. Future research in this area will likely focus on the design of more selective and potent derivatives, the exploration of novel biological targets, and the advancement of promising candidates into preclinical and clinical development.
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An In-Depth Technical Guide to the Safe Handling and Application of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Abstract
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its rigid 1,2,3-triazole core, synthesized efficiently via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), serves as a crucial pharmacophore and a stable linker in the design of novel bioactive molecules and functional materials.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a standard synthesis protocol, and a robust framework for its safe handling, storage, and disposal. By integrating established safety protocols with an understanding of the compound's toxicological profile, this document aims to foster a culture of safety and precision in the laboratory.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a compound's properties is the first step in ensuring its safe and effective use. This section outlines the key identifiers and the known hazard profile of this compound.
1.1: Chemical Identity
The following table summarizes the essential identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 103755-58-4 | [3][4] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| Molecular Weight | 175.19 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(N=N2)CO | [3] |
| InChIKey | UBFOXHGJGFQOFV-UHFFFAOYSA-N | [3] |
1.2: Physicochemical Properties
Key computed physicochemical properties are crucial for predicting the compound's behavior in various experimental systems.
| Property | Value | Source(s) |
| Topological Polar Surface Area | 50.9 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Melting Point | 114-116°C | [4] |
| Boiling Point (Predicted) | 379.9°C at 760 mmHg | [4] |
| Density (Predicted) | 1.27 g/cm³ | [4] |
1.3: Toxicological Profile and Hazard Assessment
While specific LD50 and chronic toxicity data for this compound are not extensively documented, the Globally Harmonized System (GHS) classification provides a clear directive for handling.[3][4] The primary hazards are related to irritation.[3][4]
It is crucial to recognize that compounds within the broader triazole class, particularly those used as fungicides and pharmaceuticals, have been studied for a range of toxicological effects, including potential reproductive and developmental toxicity.[5] For instance, 1,2,4-triazole is classified as a substance that may damage fertility or the unborn child.[5] Although this compound is a different isomer, this knowledge mandates a cautious approach, treating it as potentially hazardous beyond its immediate irritation properties until more specific data becomes available.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 : Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 : Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335 : May cause respiratory irritation |
| Source: European Chemicals Agency (ECHA) C&L Inventory[3] |
Section 2: Synthesis and Characterization
The most robust and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[1] This reaction offers high yields, exceptional regioselectivity, and tolerance of a wide range of functional groups.
2.1: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis involves the [3+2] cycloaddition of phenyl azide and propargyl alcohol, catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.
Caption: CuAAC Synthesis Workflow.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water (to achieve a 0.5 M concentration of the azide).
-
Catalyst Addition: To this stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: Core Safety and Handling Protocols
Adherence to a multi-layered safety strategy is non-negotiable when handling chemical reagents. The following protocols are designed as a self-validating system, grounded in the hierarchy of controls.
3.1: Hierarchy of Controls
The most effective safety strategy prioritizes engineering controls and administrative procedures over sole reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Safety Controls.
3.2: Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to mitigate the risk of inhaling airborne particles or vapors, as mandated by its H335 classification.[3][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and maintain air quality.[6]
3.3: Personal Protective Equipment (PPE)
The GHS hazards dictate the minimum required PPE.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (tested to EN 374 or equivalent) | Protects against skin contact and irritation (H315).[4][5] |
| Eye Protection | Safety glasses with side-shields or chemical goggles (conforming to EN166 or ANSI Z87.1) | Protects against splashes and airborne particles causing serious eye irritation (H319).[4][6] |
| Body Protection | Long-sleeved laboratory coat | Prevents contamination of personal clothing and protects skin.[6] |
3.4: Handling and Storage Procedures
-
General Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed and store locked up.[4]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6]
3.5: Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If you feel unwell, seek medical attention.[4]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and follow institutional emergency protocols.
Section 4: Applications in Research and Drug Discovery
The utility of this compound stems from the unique properties of the 1,2,3-triazole ring system. This moiety is not merely a passive linker; it is a highly stable, aromatic heterocycle that can act as a bioisostere for amide bonds, engage in hydrogen bonding and dipole interactions, and improve the physicochemical properties of a parent molecule.[2]
-
Scaffold for Medicinal Chemistry: As a primary alcohol, the compound is readily derivatized. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, providing a versatile handle to attach the triazole core to other pharmacophores.[8]
-
Bioactive Derivatives: The 1,2,3-triazole scaffold is present in numerous compounds investigated for a wide array of biological activities, including anticancer, antifungal, and anticonvulsant properties.[2][9] Researchers utilize building blocks like this compound to rapidly generate libraries of novel compounds for high-throughput screening.
-
Materials Science: The triazole ring's ability to coordinate with metal ions makes it a valuable component in the synthesis of metal-organic frameworks (MOFs), catalysts, and functional polymers.
Conclusion
This compound is a high-value chemical intermediate with significant potential in scientific discovery. Its synthesis is well-established, and its applications are expanding. However, its utility can only be safely realized through a disciplined and informed approach to laboratory safety. By understanding its hazard profile and rigorously applying the hierarchy of controls—from the use of fume hoods to the consistent use of appropriate PPE—researchers can confidently and responsibly leverage this compound to advance their scientific goals.
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Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For: Researchers, scientists, and drug development professionals
Introduction: The Power of a "Click" in Modern Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction, a concept introduced by K. Barry Sharpless in 2001 to describe reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1][2] This reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2] Its simplicity, reliability, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes—have propelled its adoption across diverse scientific disciplines, including drug discovery, bioconjugation, and materials science.[1][2][3][4]
In drug development, CuAAC is a powerful tool for rapidly synthesizing libraries of diverse compounds for high-throughput screening, optimizing lead compounds, and creating complex drug delivery systems and antibody-drug conjugates (ADCs).[5][6][7] The stable triazole linkage formed is often considered a bioisostere for amide bonds, offering improved metabolic stability.[8] This guide provides a detailed exploration of the CuAAC reaction, from its underlying mechanism to practical, field-proven protocols and troubleshooting advice.
The Scientific Foundation: Mechanism of CuAAC
The remarkable efficiency of the CuAAC reaction, which can be 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction, is attributed to the copper(I) catalyst.[9] While the precise mechanism has been the subject of extensive study, it is generally accepted to involve the following key steps:[10]
-
Formation of a Copper-Acetylide Complex: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper-acetylide intermediate.[11][12] This step is crucial as it activates the alkyne for the subsequent cycloaddition.
-
Coordination and Cycloaddition: The azide coordinates to the copper center, bringing it into close proximity with the activated alkyne. The cycloaddition then proceeds, leading to the formation of a six-membered copper-containing intermediate (a metallacycle).[10]
-
Rearomatization and Product Release: The metallacycle rearranges to form the stable triazole ring, and the product is released, regenerating the Cu(I) catalyst to continue the cycle.
Recent studies suggest that the reaction may proceed through a dinuclear copper mechanism, where two copper atoms are involved in the transition state, one activating the alkyne and the other the azide.[12][13] This cooperative catalysis is thought to further lower the activation energy of the reaction.
The Catalytic Cycle
The generation and maintenance of the active Cu(I) oxidation state is paramount for a successful reaction.[14] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen, or disproportionation to Cu(0) and Cu(II).[4][15] Therefore, most protocols employ an in situ reduction of a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is by far the most popular and effective choice.[12][16]
To further enhance reaction rates and protect the Cu(I) catalyst from oxidation and sequestration, stabilizing ligands are often employed.[12][17] These ligands, typically nitrogen-containing chelators like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), accelerate the reaction and stabilize the cuprous oxidation state.[4][5][18]
Caption: Figure 1: Simplified CuAAC Catalytic Cycle.
Experimental Protocols
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is a robust starting point for the synthesis of 1,4-disubstituted-1,2,3-triazoles from small organic azides and terminal alkynes.
Materials:
| Reagent | Typical Concentration | Notes |
| Alkyne | 1.0 eq | --- |
| Azide | 1.0 - 1.2 eq | A slight excess of the azide can be beneficial. |
| Copper(II) Sulfate (CuSO₄) | 1-5 mol% | Prepare a stock solution in water (e.g., 100 mM).[5] |
| Sodium Ascorbate | 5-10 mol% | Prepare a fresh stock solution in water (e.g., 1 M). |
| Solvent | --- | A 1:1 mixture of t-BuOH:H₂O or DMSO:H₂O is common. |
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in the chosen solvent system.
-
Catalyst Addition: To the stirred solution, add the CuSO₄ solution (1-5 mol%).
-
Initiation: Add the freshly prepared sodium ascorbate solution (5-10 mol%) to initiate the reaction. A color change (often to a yellow-green or orange) may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[19]
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a dilute aqueous solution of EDTA or ammonia to remove residual copper, followed by a brine wash.[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[21]
-
Protocol 2: CuAAC for Bioconjugation (e.g., Antibody-Drug Conjugates)
This protocol is adapted for sensitive biological molecules, incorporating a stabilizing ligand to protect the biomolecule and accelerate the reaction.[19]
Materials:
| Reagent | Stock Solution | Final Concentration | Notes |
| Alkyne-modified Biomolecule | In appropriate buffer | ~10-100 µM | E.g., Antibody, protein, or oligonucleotide. |
| Azide-modified Cargo | In DMSO or buffer | 4-10 molar excess | E.g., Drug, fluorophore, or biotin. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 0.1 - 0.25 mM | --- |
| THPTA Ligand | 50 mM in H₂O | 0.5 - 1.25 mM | Ligand:Copper ratio of 2:1 to 5:1 is common.[5] |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 5 mM | --- |
| Buffer | --- | --- | PBS or similar, pH ~7. Avoid Tris buffers.[16] |
Step-by-Step Methodology:
-
Catalyst Premix: In a microcentrifuge tube, prepare the catalyst solution by mixing the required volumes of the CuSO₄ and THPTA stock solutions.[5][14] A typical ratio is 1:5 (Cu:Ligand).[16] Let this mixture stand for a few minutes.
-
Reaction Assembly: In a separate tube, combine the alkyne-modified biomolecule solution and the azide-modified cargo.
-
Catalyst Addition: Add the premixed Cu(I)/THPTA complex to the biomolecule/azide mixture.[5]
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5] Mix gently by inverting the tube.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes, protecting it from light.[5]
-
Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted small molecules and the copper catalyst.[5]
Caption: Figure 2: Bioconjugation Workflow.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inactivation: Oxidation of Cu(I) to Cu(II).[15][22] | • Ensure sodium ascorbate solution is freshly prepared. • Degas solvents by sparging with N₂ or Argon, especially for sensitive reactions.[23] • Work under an inert atmosphere for highly sensitive substrates.[23] |
| Poor Reagent Quality: Impurities in azide or alkyne. | • Verify purity of starting materials via NMR or Mass Spectrometry.[15] | |
| Copper Sequestration: Biomolecules (e.g., His-tags, thiols) or buffer components (e.g., Tris, high chloride) binding to copper.[16] | • Use a higher concentration of the copper/ligand complex.[16][19] • Switch to a non-coordinating buffer like PBS or HEPES.[16] • Add a sacrificial metal like Zn(II) to occupy binding sites.[16][19] | |
| Side Product Formation | Alkyne Homocoupling (Glaser Coupling): Dimerization of the alkyne. | • This is an oxygen-mediated side reaction; ensure thorough deoxygenation.[15] • Use a slight excess of the azide component. |
| Biomolecule Degradation: Reactive oxygen species (ROS) generated by the catalyst system damage the biomolecule.[19][24] | • Use a stabilizing ligand (e.g., THPTA) at a 5:1 ratio to copper. The ligand can act as a sacrificial reductant.[19] • Add a radical scavenger like aminoguanidine.[19] | |
| Reaction Stalls | Suboptimal Conditions: Incorrect stoichiometry, temperature, or solvent. | • Optimize reagent concentrations. Reactions often proceed well at room temperature, but gentle heating (40-50°C) can be beneficial for sluggish reactions.[15] • Ensure adequate solubility of all components; add a co-solvent like DMSO if needed.[23] |
Expert Insight: The Order of Addition Matters
For bioconjugation protocols, the recommended order of reagent addition is crucial for success.[23] Always premix the copper salt and the stabilizing ligand before adding them to the reaction mixture.[14][23] The final step should be the addition of the reducing agent (sodium ascorbate).[23] Adding the ascorbate last ensures that the Cu(II) is reduced in the presence of the protective ligand, preventing the precipitation of copper oxides and maximizing the concentration of the active catalytic complex.[14]
References
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- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6).
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. [Link]
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- Anticancer Tetranuclear Cu(I) Complex Catalyzes a Click Reaction to Synthesize a Chemotherapeutic Agent in situ to Achieve Targeted Dual-Agent Combination Therapy for Cancer. (2024, December 16). PubMed. [Link]
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- Copper contents in the triazole products after column chromatographic purification on silica gel.. (n.d.).
- Purification of triazoles. (n.d.).
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- (a) Yields of the CuAAC with in situ preformed copper complexes. Reaction conditions. (n.d.).
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Application Notes & Protocols: (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a Versatile Scaffold in Click Chemistry
Introduction: Beyond a Simple Product, A Strategic Scaffold
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful method for covalently linking molecules with high efficiency and specificity.[1][2] This reaction forges the stable 1,4-disubstituted 1,2,3-triazole ring, a privileged structure in medicinal chemistry and materials science. While often viewed as the final product, the triazole core itself can be a strategic starting point for more complex molecular architectures.
This guide focuses on (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, a molecule that perfectly embodies this dual nature. It is itself synthesized via a quintessential click reaction between phenyl azide and propargyl alcohol. However, its true value lies in the functionalities it presents: a stable triazole ring capable of coordinating with metals and a reactive hydroxymethyl group that serves as a versatile handle for subsequent chemical modifications. We will explore its synthesis, characterization, and its application as a foundational scaffold for creating advanced conjugates, particularly in the context of bioconjugation and drug discovery.
Physicochemical Properties & Spectroscopic Characterization
Understanding the fundamental properties of this compound is critical for its effective use. The key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103755-58-4 | [3][4] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| Molecular Weight | 175.19 g/mol | [4] |
| Appearance | White to off-white solid | |
| Topological Polar Surface Area | 50.9 Ų | [4] |
| pKa (Predicted) | 12.96 ± 0.10 | [3] |
Spectroscopic Signature for Validation
Unambiguous characterization is essential to confirm successful synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.
Table 2: Representative NMR Data (in CDCl₃, 400 MHz)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features & Rationale |
| Triazole C5-H | ~8.1 (s, 1H) | ~122.0 | A sharp singlet, characteristic of the lone proton on the triazole ring. Its downfield shift is due to the aromatic nature of the ring.[5] |
| -CH₂OH | ~4.8 (s, 2H) | ~56.0 | A singlet for the two equivalent methylene protons adjacent to the hydroxyl group. |
| -OH | Variable (br s, 1H) | - | A broad singlet whose chemical shift is concentration and solvent-dependent. |
| Phenyl C2', C6'-H | ~7.7 (d, 2H) | ~120.0 | Doublet for the ortho protons on the phenyl ring. |
| Phenyl C3', C5'-H | ~7.5 (t, 2H) | ~129.5 | Triplet for the meta protons on the phenyl ring. |
| Phenyl C4'-H | ~7.4 (t, 1H) | ~128.5 | Triplet for the para proton on the phenyl ring. |
| Triazole C4 | - | ~148.0 | Quaternary carbon of the triazole ring attached to the methylene group. |
| Phenyl C1' | - | ~137.0 | Quaternary carbon of the phenyl ring attached to the triazole nitrogen. |
Note: Exact chemical shifts may vary based on solvent and concentration. 2D NMR techniques like HMBC and HSQC are recommended for definitive assignment.[6][7]
The Core Mechanism: Understanding the CuAAC Reaction
The synthesis of this compound is a direct application of the CuAAC reaction. The success of this and subsequent click reactions relies on the catalytic cycle, which dramatically accelerates the reaction by orders of magnitude compared to the thermal Huisgen cycloaddition.[1]
The key to the reaction is the use of a Copper(I) catalyst. This is typically generated in situ from an inexpensive and stable Copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent, most commonly sodium ascorbate.[][9] The Cu(I) ion first coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered cupracycle, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the catalyst.[][10]
Expert Insight: The Critical Role of Ligands
While not always necessary for simple syntheses, ligands play a crucial role in more sensitive applications, such as bioconjugation. Copper ions can cause damage to biomolecules like DNA and proteins through the generation of reactive oxygen species.[11][12] Ligands, particularly those containing triazole motifs themselves, stabilize the Cu(I) oxidation state, preventing both oxidative damage and catalyst disproportionation into inactive Cu(0) and Cu(II).[9][11][13] Notably, tris(triazolyl)methanol derivatives have been shown to be excellent ligands, forming highly active and air-stable copper complexes.[14] This suggests that this compound and its derivatives can themselves participate in catalysis by acting as ligands, a phenomenon known as autotandem catalysis.
Protocol 1: Synthesis of this compound
This protocol details the straightforward synthesis of the title compound via a standard CuAAC reaction.
Materials
-
Phenyl azide (Caution: Potentially explosive, handle with care)
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve phenyl azide (1.0 equiv) and propargyl alcohol (1.1 equiv) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL for a 5 mmol scale).
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 equiv, e.g., 5 mol%) and sodium ascorbate (0.15 equiv, e.g., 15 mol%).
-
Initiation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may turn from pale blue to a yellowish or heterogeneous mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Workup: Once complete, dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.
Application Note: A Scaffold for Advanced Molecular Construction
The primary value of this compound in advanced applications stems from its -CH₂OH group. This functional handle can be readily converted into other groups to create bifunctional linkers or to attach probes and effector molecules.
-
Bioconjugation: The hydroxyl can be converted to an azide or alkyne, creating a triazole-based linker for conjugating biomolecules. The triazole core enhances stability and can improve pharmacokinetic properties.
-
Drug Discovery: The hydroxyl group is a key attachment point for building more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where stable linkers are essential.[15] The triazole motif is also a known pharmacophore in various therapeutic areas.[5][16][17]
-
Materials Science: It can be used to synthesize polymers or functionalize surfaces, with the triazole core providing rigidity and potential for metal coordination.[13]
Protocol 2: Two-Step Bioconjugation via a Functionalized Scaffold
This protocol demonstrates how to use this compound as a scaffold by first converting it to an azide and then "clicking" it to an alkyne-functionalized molecule (e.g., a fluorescent dye or a peptide mimic).
Part A: Synthesis of 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole
(Standard organic synthesis procedures should be followed. This is an example; other methods for converting alcohols to azides exist.)
-
Tosylation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) and cool to 0 °C. Add pyridine (1.5 equiv) followed by p-toluenesulfonyl chloride (1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Work up by washing with dilute HCl, water, and brine, then dry and concentrate to get the tosylated intermediate.
-
Azide Substitution: Dissolve the crude tosylate in dimethylformamide (DMF). Add sodium azide (3.0 equiv) and heat the mixture to ~60-70 °C. Monitor by TLC. Once complete, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers thoroughly with water to remove DMF, then dry and concentrate. Purify by column chromatography to yield the azide-functionalized intermediate.
Part B: Click Conjugation to an Alkyne-Tagged Molecule
-
Stock Solutions: Prepare the following stock solutions:
-
Reaction Assembly: In a microcentrifuge tube, combine the reaction buffer, the alkyne-tagged molecule (1.0 equiv), and the azide intermediate (1.5-2.0 equiv).
-
Catalyst Addition: Add the sodium ascorbate solution, followed by the Copper(II)-TBTA complex. If performing on a sensitive biomolecule, de-gas the solution with argon or nitrogen before adding the catalyst.[19]
-
Incubation: Vortex the mixture and allow it to incubate at room temperature overnight or at 37 °C for 1-4 hours.
-
Purification: For biomolecules, purification is critical to remove toxic copper catalyst and excess reagents.
-
MWCO Centrifugation: Use a molecular weight cut-off (MWCO) filter to separate the larger conjugate from smaller reactants.[20][21]
-
Precipitation: For oligonucleotides, precipitation with lithium perchlorate in acetone or ethanol/sodium acetate can be effective.[18][19]
-
HPLC: Reverse-phase HPLC (RP-HPLC) is often the method of choice for high-purity conjugates.
-
Troubleshooting and Final Considerations
-
Poor Yields: Ensure the sodium ascorbate solution is fresh, as it readily oxidizes. Confirm the purity of the azide and alkyne starting materials.
-
Side Reactions: In the absence of a strong ligand or sufficient reducing agent, oxidative homocoupling of the alkyne (Glaser coupling) can occur.[14] Using a slight excess of sodium ascorbate and a protective ligand can mitigate this.
-
Copper Removal: Residual copper can interfere with downstream applications. Besides the purification methods listed, specialized copper-chelating beads can be used for facile cleanup.[22]
-
Solvent Choice: While many click reactions are robust in aqueous environments, solubility of organic reagents can be an issue. Co-solvents like DMSO or t-BuOH are commonly employed to create a homogeneous reaction mixture.[9][23]
By understanding both the synthesis of this compound and its potential for subsequent functionalization, researchers can leverage this simple yet powerful scaffold to build complex, functional molecules for a wide array of scientific applications.
References
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- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology.
- Jalloh, A. S., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI.
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- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
- Bio-Synthesis Inc. (2024). What are the general procedures for click chemistry labeling of oligonucleotide and DNA?.
- Méndez-Hernández, S. C., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules.
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Martínez-Ahumada, E., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Zheng, T., et al. (2012). Click Triazoles for Bioconjugation. ResearchGate.
- Journal of Chemical and Pharmaceutical Research. (2015). (1-(4-Methoxybenzyl)-1-H-1, 2, 3- triazol-4-yl) Methanol (MBHTM) accelerated copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-H2O.
- Moodle@Units. (n.d.). Cu-Catalyzed AziderAlkyne Cycloaddition.
- Bugarin, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
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- GlobalChemMall. (n.d.). This compound.
- Al-Abdulkarim, A. M., et al. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate.
- da Silva, F. D. C., et al. (2014). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry.
- da Silva, F. D. C., et al. (2014). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate.
- Parveen, H., et al. (2022). 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. Scientific reports.
- Wang, S., et al. (2019). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI.
- Wardell, J. L., et al. (2011). [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate. Acta crystallographica. Section E, Structure reports online.
- Wu, H., et al. (2016). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules.
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Application Notes and Protocols for (1-phenyl-1H-1,2,3-triazol-4-yl)methanol in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, lauded for its chemical stability, unique electronic properties, and its capacity to engage in hydrogen bonding and dipole-dipole interactions. These characteristics make it an excellent pharmacophore and a reliable linker for connecting different molecular fragments in drug design. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and tolerance of a wide range of functional groups.
Within this important class of heterocycles, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol serves as a crucial building block. Its hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of this compound and its applications in the discovery of new anticancer and antimicrobial agents, complete with detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through the 1,3-dipolar cycloaddition of phenyl azide and propargyl alcohol. While copper-catalyzed methods are prevalent for triazole synthesis, a Raney Ni-catalyzed approach offers a mild and effective alternative.[1]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
This protocol is adapted from a Raney Ni-catalyzed cycloaddition method.[1]
Materials:
-
Phenyl azide
-
Propargyl alcohol
-
Raney Ni (slurry in water)
-
Dry toluene
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Catalyst Preparation: In a round-bottom flask under a nitrogen atmosphere, carefully wash a commercially available Raney Ni slurry with distilled water and then with absolute ethanol to remove any residual water. Finally, wash with dry toluene.
-
Reaction Setup: To the flask containing the prepared Raney Ni catalyst, add dry toluene.
-
Addition of Reactants: To the stirred suspension, add phenyl azide followed by propargyl alcohol.
-
Reaction Conditions: Place the reaction mixture in a preheated oil bath at 45°C and stir for 14 hours under a nitrogen atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the Raney Ni catalyst, washing the filter cake with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Anticancer Drug Discovery
The this compound scaffold has been extensively utilized in the synthesis of novel compounds with potential anticancer activity. The hydroxyl group serves as a key point for derivatization, allowing for the introduction of various pharmacophores to enhance potency and selectivity against different cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Several studies on 1,2,3-triazole derivatives have provided valuable insights into their structure-activity relationships for anticancer activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.[2]
-
Modification of the Hydroxymethyl Group: Conversion of the hydroxymethyl group into ethers, esters, or linking it to other heterocyclic moieties has been a successful strategy to enhance anticancer potency. For instance, linking the triazole scaffold to other known anticancer pharmacophores like quinazolines or benzothiazoles has yielded highly active compounds.[3]
-
Introduction of Additional Pharmacophores: The versatility of the this compound core allows for its incorporation into more complex molecules. For example, derivatives have been designed to inhibit specific enzymes involved in cancer progression, such as aromatase.[2]
Quantitative Data Summary: Anticancer Activity of Derivatives
The following table summarizes the in vitro anticancer activity of selected 1,2,3-triazole derivatives from various studies. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-N-arylamide hybrids | MCF-7 (Breast) | 0.08 - 5.32 | [4] |
| 1,2,3-Triazole-N-arylamide hybrids | HepG2 (Liver) | 0.17 - 8.41 | [4] |
| 1,2,3-Triazolyl-Pyridine Hybrids | HepG2 (Liver) | Promising activity | [5] |
| 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-ones | A-549 (Lung) | 2.01 - 12.34 | [3] |
| 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-ones | MDAMB-231 (Breast) | Active | [3] |
| (E)-2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1-(benzo[d]thiazol-2-yl)diazene derivatives | MCF-7 (Breast) | 1.92 - 25.34 |
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Materials:
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Test compounds
-
DMSO
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile saline or PBS
-
Spectrophotometer or McFarland densitometer
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate broth medium to obtain a range of concentrations.
-
-
Preparation of Inoculum:
-
From a fresh culture, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Inoculate each well of the microplate containing the compound dilutions with the prepared microbial inoculum.
-
Include a positive control (broth with inoculum but no compound), a negative control (broth only), and a control with a standard antibiotic.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
For a more quantitative assessment, the absorbance can be read using a microplate reader.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of its derivatives as both anticancer and antimicrobial agents underscores the importance of the 1,2,3-triazole scaffold in the ongoing quest for novel therapeutics. The protocols and data presented in this guide are intended to facilitate further research and development in this promising area of drug discovery.
References
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- MTT Assay Protocol. Scribd.
- MTT assay protocol. Abcam.
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- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
- Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification.
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.
- Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors.
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- Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation.
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- Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
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- Broth Microdilution Guide for Labs. Scribd./Reading-guide-BMD-v-1-0-2019)
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- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for (1-phenyl-1H-1,2,3-triazol-4-yl)methanol as a Ligand in Metal Complex Synthesis
Introduction: The Versatility of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (PTM) as a Ligand
This compound, hereafter referred to as PTM, is a versatile heterocyclic compound that has garnered significant interest as a ligand in coordination chemistry. Its core structure features a 1,4-disubstituted 1,2,3-triazole ring, a product of the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The PTM molecule is of particular importance due to its bidentate nature, capable of coordinating with metal ions through one of the nitrogen atoms of the triazole ring and the oxygen atom of the appended hydroxymethyl group.[2] This chelation leads to the formation of stable metal complexes with diverse geometries and interesting chemical properties.
The true value of PTM as a ligand lies in the enhanced biological activity often observed in its metal complexes compared to the free ligand. Research has demonstrated that metal complexes incorporating triazole derivatives, including PTM analogues, exhibit significant potential as antimicrobial and anticancer agents.[3][4] The chelation of the metal ion can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with biological targets.
These application notes provide a comprehensive guide for researchers, covering the synthesis of the PTM ligand, the subsequent formation of a representative copper(II) metal complex, and detailed protocols for evaluating the biological applications of these compounds. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the experimental design.
Part 1: Synthesis and Characterization of the PTM Ligand and its Copper(II) Complex
The synthesis of PTM and its metal complexes is a two-stage process. First, the ligand itself is synthesized via a CuAAC reaction. Subsequently, the purified ligand is reacted with a metal salt to form the coordination complex.
Protocol 1: Synthesis of this compound (PTM)
This protocol details the synthesis of PTM via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between phenyl azide and propargyl alcohol. The in-situ generation of the Cu(I) catalyst from CuSO₄·5H₂O and sodium ascorbate is a key feature of this highly reliable method.[5]
Materials:
-
Phenyl azide (C₆H₅N₃)
-
Propargyl alcohol (C₃H₄O)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (C₆H₇NaO₆)
-
t-Butanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve phenyl azide (1.19 g, 10 mmol) and propargyl alcohol (0.62 mL, 10.5 mmol) in a 1:1 mixture of t-butanol and water (40 mL). Stir the mixture at room temperature until all reagents are fully dissolved.
-
Catalyst Preparation: In a separate beaker, prepare a fresh aqueous solution of sodium ascorbate (0.39 g, 2 mmol in 5 mL of water). Prepare another aqueous solution of copper(II) sulfate pentahydrate (0.25 g, 1 mmol in 5 mL of water).
-
Reaction Initiation: To the stirring solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from blue to a greenish or yellowish color, indicating the formation of the Cu(I) catalyst.
-
Reaction Progress: Allow the reaction to stir vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up and Extraction: Once the reaction is complete, add 50 mL of ethyl acetate to the flask and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous ammonium chloride solution (to remove copper salts) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid. A typical yield is in the range of 85-95%.[6]
Caption: Workflow for the CuAAC synthesis of the PTM ligand.
Protocol 2: Synthesis of Dichlorobis[this compound]copper(II) - [Cu(PTM)₂Cl₂]
This protocol describes the synthesis of a representative copper(II) complex using the prepared PTM ligand. The reaction involves the direct coordination of two PTM ligands to a copper(II) chloride salt in a 2:1 molar ratio.
Materials:
-
This compound (PTM)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Ligand Dissolution: In a 50 mL flask, dissolve this compound (PTM) (0.350 g, 2 mmol) in 15 mL of warm methanol.
-
Metal Salt Addition: In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1 mmol) in 10 mL of methanol. Add this solution dropwise to the stirring solution of the PTM ligand.
-
Reaction: Upon addition of the copper salt, a color change (typically to green or blue-green) should be observed, indicating complex formation.[7] Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-3 hours with continuous stirring.
-
Precipitation and Isolation: After the reflux period, allow the mixture to cool slowly to room temperature. A solid precipitate of the complex should form. If precipitation is slow, the solution can be stored at 4°C overnight.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol, followed by a thorough wash with diethyl ether to remove any unreacted starting materials and to dry the complex.
-
Drying: Dry the resulting solid complex under vacuum to obtain the final product, [Cu(PTM)₂Cl₂].
Caption: Workflow for the synthesis of the [Cu(PTM)₂Cl₂] complex.
Characterization Data
The successful synthesis of the PTM ligand and its copper complex should be confirmed through various spectroscopic and analytical techniques. Below are typical characterization data.
| Compound/Complex | Technique | Expected Observations |
| PTM Ligand | ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, -CH₂OH), δ ~5.5 (br s, 1H, -OH), δ 7.4-7.8 (m, 5H, Ar-H), δ ~7.9 (s, 1H, triazole-H).[8] |
| ¹³C NMR (CDCl₃) | δ ~56.1 (-CH₂OH), δ ~120.6 (Ar-CH), δ ~121.7 (triazole-CH), δ ~129.0 (Ar-CH), δ ~129.8 (Ar-CH), δ ~137.0 (Ar-C), δ ~148.2 (triazole-C).[9] | |
| FT-IR (KBr, cm⁻¹) | Broad peak ~3300-3400 (O-H stretch), ~3140 (aromatic C-H stretch), ~1220 (N-N=N stretch).[8] | |
| [Cu(PTM)₂Cl₂] | FT-IR (KBr, cm⁻¹) | Broadening and shift of the O-H band (~3400 cm⁻¹) indicating coordination. Shift in the N-N=N stretching frequency (~1220-1240 cm⁻¹) confirming triazole nitrogen coordination. Appearance of new bands in the far-IR region (~400-500 cm⁻¹) corresponding to Cu-N and Cu-O bonds.[7] |
| UV-Vis (DMF) | Shift in λₘₐₓ compared to the free ligand. Appearance of a broad d-d transition band in the visible region (e.g., ~500-700 nm), characteristic of Cu(II) complexes.[7] | |
| Elemental Analysis | Calculated values for C₁₈H₁₈Cl₂CuN₆O₂ should align with experimental findings. |
Part 2: Application Protocols
The enhanced bioactivity of metal complexes derived from triazole ligands is a key driver for their synthesis. The following protocols provide standardized methods to assess their potential as therapeutic agents.
Protocol 3: Antimicrobial Susceptibility Testing via Agar Disk Diffusion Method
This protocol outlines a standard method for evaluating the antibacterial activity of the synthesized PTM ligand and its copper complex against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10]
Materials:
-
Synthesized PTM ligand and [Cu(PTM)₂Cl₂] complex
-
Bacterial strains: Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Agar (MHA)
-
Sterile 6 mm paper disks
-
Dimethyl sulfoxide (DMSO, sterile)
-
Standard antibiotic disks (e.g., Chloramphenicol, 30 µg) as a positive control
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs, Petri dishes, and micropipettes
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the PTM ligand and the [Cu(PTM)₂Cl₂] complex in sterile DMSO at a concentration of 1 mg/mL.
-
Inoculum Preparation: From a fresh overnight culture of the test bacteria, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth. Allow the plate to dry for 5-10 minutes.
-
Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. Using a micropipette, apply 20 µL of the test solution (1 mg/mL) onto a designated disk. Apply 20 µL of sterile DMSO to another disk to serve as a negative control. Place a standard antibiotic disk as a positive control.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.[11]
-
Data Analysis: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm), including the disk diameter.[12] Compare the zone sizes of the test compounds to the positive and negative controls. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 4: In Vitro Cytotoxicity Evaluation via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is widely employed to screen the cytotoxic potential of novel compounds against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized [Cu(PTM)₂Cl₂] complex
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cultured cancer cells using trypsin-EDTA and resuspend them in fresh complete medium. Count the cells and adjust the concentration to 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the [Cu(PTM)₂Cl₂] complex in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the complex. Include wells with medium only (blank) and wells with cells treated with DMSO-containing medium (vehicle control).
-
Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Outlook
The protocols detailed in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of metal complexes featuring the this compound ligand. The straightforward nature of the CuAAC reaction makes PTM and its derivatives highly accessible building blocks for coordination chemists. The subsequent complexation with transition metals opens a vast chemical space for the development of novel compounds with tailored properties.
The demonstrated enhancement of antimicrobial and cytotoxic activities upon complexation underscores the potential of these compounds in drug discovery. Future research should focus on expanding the library of metal centers and modifying the PTM ligand structure to establish structure-activity relationships. Furthermore, mechanistic studies are crucial to elucidate the mode of action by which these complexes exert their biological effects, paving the way for the rational design of next-generation metallodrugs.
References
- Raney Ni efficiently catalyzes acetylene azide cycloaddition reactions to form 1,2,3-triazoles. RSC Advances.
- Supplementary Information for "A novel, efficient and recyclable heterogeneous catalyst for the one-pot synthesis of 1,2,3-triazoles in w
- This compound. PubChem, National Center for Biotechnology Information.
- Synthesis and anti-cancer activity of copper(II) complex with 2, 4, 5-triphenyl-1H-imidazole ligand. Connect Journals.
- Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in W
- One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles
- Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. ACS Omega.
- Antibacterial activity using the disc diffusion method against E. coli and S. aureus bacteria.
- Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI.
- Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Royal Society of Chemistry.
- A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity. PubMed.
- Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole and acetate anions.
- A practical flow synthesis of 1,2,3-triazoles. Royal Society of Chemistry.
- Synthesis, Structure and Biological Properties of a Novel Copper (II) Supramolecular Compound Based on 1,2,4-Triazoles Derivatives.
- Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models.
- ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). CMS.gov.
- New recommendations for disk diffusion antimicrobial susceptibility tests for methicillin-resistant (heteroresistant) staphylococci. Journal of Clinical Microbiology.
- Disc diffusion test for strains of S. aureus (A–C) and E. coli (D–F), and inhibition halos formed by the controls.
- Recent Fascinating Aspects of the CuAAC Click Reaction.
- EPR spectrum of [Cu(pn) 2 Cl 2 ].
- The molecular structure of copper(II) complex 2 with labeling of selected atoms.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][7][8]triazoles. MDPI.
- Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I)
- Crystal structure and characterization of a new copper(II) chloride dimer with meth-yl(pyridin-2-yl-methyl-idene)amine.
- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry.
- A practical flow synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Synthesis and crystal structure of the copper(II) Complex [Cu 2Cl2(HEMDP)2].THF.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Protein Science.
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Application Notes and Protocols for the Derivatization of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol for Biological Screening
Introduction: The 1,2,3-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1] This five-membered heterocyclic motif is not merely a passive linker; it often functions as a bioisostere of an amide bond, enhancing solubility and metabolic stability while allowing for precise spatial orientation of appended functional groups.[2] The parent molecule, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, serves as an excellent and versatile starting point for generating a library of diverse chemical entities for biological screening. The primary hydroxyl group is a readily modifiable handle, allowing for the exploration of a vast chemical space through straightforward synthetic transformations.
This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on esterification, etherification, and modifications for "click chemistry." We will delve into the rationale behind protocol selection, provide detailed, field-proven methodologies, and outline standard protocols for subsequent biological evaluation. The derivatization strategies discussed are designed to probe structure-activity relationships (SAR), a critical step in identifying novel therapeutic candidates.[3]
Strategic Derivatization of the Core Scaffold
The primary alcohol of this compound is the focal point for derivatization. By converting this hydroxyl group into esters, ethers, or other functional groups, researchers can systematically alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for modulating pharmacokinetic and pharmacodynamic properties.
Below is a logical workflow for the derivatization and screening process.
Caption: Workflow from starting material to lead optimization.
Part 1: Synthesis and Derivatization Protocols
Esterification: Modulating Polarity and Hydrogen Bonding
Esterification is a fundamental strategy to mask the polar hydroxyl group, thereby increasing lipophilicity, which can enhance cell membrane permeability. The choice of esterification method depends on the nature of the carboxylic acid to be coupled and the overall sensitivity of the substrate.
The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered.[4] The reaction proceeds through an O-acylisourea intermediate formed from the reaction of the carboxylic acid with dicyclohexylcarbodiimide (DCC). 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions.[5]
Rationale: This method is chosen for its operational simplicity and effectiveness at room temperature. It avoids the harsh acidic conditions of Fischer esterification, preserving the integrity of the triazole ring.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in a minimal amount of anhydrous DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ester.[6]
-
Characterization: Confirm the structure of the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Carboxylic Acid | 1.2 | Acylating Agent |
| DCC | 1.2 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
Table 1: Reagent stoichiometry for Steglich Esterification.
The Mitsunobu reaction is an exceptionally mild and reliable method for converting primary and secondary alcohols into a wide range of functional groups, including esters, with inversion of configuration at a stereocenter.[7] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
Rationale: This reaction is ideal for sensitive substrates that cannot tolerate the conditions of other esterification methods. The reaction proceeds through an alkoxyphosphonium salt, which is a superb leaving group, allowing for SN2 displacement by the carboxylate nucleophile.[9] Although the starting material is achiral, the Mitsunobu reaction is an excellent tool for coupling with valuable or sensitive carboxylic acids under neutral conditions.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. A color change and/or formation of a precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester, triphenylphosphine oxide (TPPO), and the dialkyl hydrazodicarboxylate.
-
Purification: Purify the residue by flash column chromatography. The byproducts can sometimes be challenging to separate, but a careful choice of eluent (e.g., ethyl acetate/hexane) will yield the pure product.
Caption: Key steps in the Mitsunobu reaction mechanism.
Etherification: Enhancing Lipophilicity and Metabolic Stability
Synthesis of ether derivatives is another powerful strategy to increase lipophilicity and block metabolic oxidation at the benzylic position.
The Williamson ether synthesis is a classic and robust method for preparing ethers. It involves the deprotonation of an alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide.[10]
Rationale: For a primary alcohol like this compound, this is a highly reliable and straightforward method. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation to the nucleophilic alkoxide.
Step-by-Step Protocol:
-
Preparation: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous THF or DMF.
-
Alkoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Hydrogen gas evolution will be observed.
-
Reagent Addition: Cool the resulting alkoxide solution back to 0 °C. Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[11]
-
Characterization: Confirm the structure of the purified ether using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Functionalization for Click Chemistry
"Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for drug discovery, allowing for the rapid and efficient conjugation of molecular fragments.[9] To utilize this, the hydroxyl group must first be converted into either an azide or a terminal alkyne.
A direct and efficient one-pot conversion of the primary alcohol to an azide can be achieved, setting the stage for reaction with various alkynes.[12]
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium azide (NaN₃, 4.0 eq.) and DMAP (1.2 eq.) at room temperature with stirring.
-
Reagent Addition: Add bis(2,4-dichlorophenyl) chlorophosphate (1.05 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. If the reaction is sluggish, it can be gently heated to 45 °C.
-
Monitoring: Monitor the formation of the azide by TLC.
-
Work-up: Add diethyl ether and brine to the reaction mixture. Separate the organic phase, wash with aqueous NaOH (1 M) and brine, then dry over anhydrous MgSO₄.
-
Purification: After filtration, remove the solvent in vacuo. Purify the crude product by flash column chromatography to yield (4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole).[13]
The hydroxyl group can be converted to a propargyl ether, which contains a terminal alkyne ready for click chemistry.
Step-by-Step Protocol:
-
Preparation: Follow the Williamson Ether Synthesis protocol (1.2), using propargyl bromide (1.1 eq.) as the alkyl halide.
-
Reaction and Purification: The reaction conditions, work-up, and purification are analogous to the general etherification protocol. The product is 4-((prop-2-yn-1-yloxy)methyl)-1-phenyl-1H-1,2,3-triazole.
Part 2: Biological Screening Protocols
Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic target. Given that triazole derivatives have shown broad activity, primary screening often includes anticancer and antimicrobial assays.[14][15]
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and cytotoxicity. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[16]
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Caption: Step-wise workflow for the MTT cell viability assay.
Antimicrobial Activity: MIC and MBC Assays
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[17]
Step-by-Step Protocol (Broth Microdilution):
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[18]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.
-
MBC Determination: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a drug-free agar plate. Incubate the agar plates at 35 ± 2 °C for 24 hours.
-
Analysis: The MBC is the lowest concentration that shows no bacterial growth on the agar plate (or a ≥99.9% kill rate compared to the initial inoculum count).[19]
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration: Lowest concentration with no visible growth. |
| MBC | Minimum Bactericidal Concentration: Lowest concentration that kills ≥99.9% of bacteria. |
| Bacteriostatic | If MBC/MIC ratio > 4. |
| Bactericidal | If MBC/MIC ratio ≤ 4. |
Table 2: Interpretation of MIC and MBC Results.
Conclusion and Future Directions
The derivatization of this compound provides a robust platform for the generation of chemically diverse libraries. The protocols outlined herein for esterification, etherification, and functionalization for click chemistry offer reliable and reproducible methods for synthesizing novel compounds. Subsequent screening using standardized assays such as the MTT and MIC/MBC protocols is essential for identifying initial hits. The data gathered from these screens will fuel the next phase of drug discovery: SAR analysis and lead optimization, where the most promising derivatives are further refined to enhance potency and selectivity while minimizing toxicity.
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Application Notes and Protocols for the Exploration of 1,2,3-Triazole Derivatives as Enzyme Inhibitors
Abstract
The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, lauded for its exceptional stability, synthetic accessibility, and versatile bioactivity.[1][2][3] This five-membered heterocyclic ring is not merely a passive linker but an active pharmacophoric element, capable of engaging in critical molecular interactions such as hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.[4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential of 1,2,3-triazole derivatives as enzyme inhibitors. We will delve into the synthetic chemistry that makes this scaffold so accessible, the mechanisms by which its derivatives function, key enzymatic targets, and detailed protocols for synthesis and screening.
Part 1: The Foundational Chemistry - Synthesis via Click Chemistry
The widespread adoption of the 1,2,3-triazole core in drug discovery is inextricably linked to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction is celebrated for its high efficiency, formation of a single 1,4-disubstituted regioisomer, mild aqueous reaction conditions, and tolerance of a wide array of functional groups.[4][6] This synthetic robustness allows for the rapid generation of diverse compound libraries, which is essential for screening and structure-activity relationship (SAR) studies.
Caption: General workflow for CuAAC "Click Chemistry".
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: This protocol leverages the in situ reduction of Copper(II) to the catalytically active Copper(I) species by sodium ascorbate, ensuring a robust and reproducible reaction. The use of a biphasic solvent system like t-BuOH/H₂O facilitates the dissolution of both organic substrates and inorganic catalysts.
-
Reagent Preparation :
-
Reaction Assembly :
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[4]
-
The reaction is often accompanied by a color change, indicating the formation of the Cu(I) catalyst.
-
-
Reaction Execution :
-
Allow the mixture to stir vigorously at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-24 hours).[4]
-
-
Work-up and Purification :
-
Upon completion, dilute the reaction mixture with water.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization : Confirm the structure of the purified 1,2,3-triazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.[8]
Part 2: Mechanisms of Enzyme Inhibition
The 1,2,3-triazole ring is more than a simple scaffold; its nitrogen atoms are key to its inhibitory activity. They can act as hydrogen bond acceptors and coordinate with metal ions within an enzyme's active site, mimicking the interactions of a peptide bond.[8][9][10] The true power of these derivatives, however, lies in the synergistic effect between the triazole core and its substituents (R1 and R2), which can be tailored to target specific pockets and residues within the active site of an enzyme.
Caption: Triazole inhibitor binding in an enzyme active site.
Part 3: Key Enzyme Targets and Performance Data
The versatility of the 1,2,3-triazole scaffold has led to the development of inhibitors for a wide range of enzyme classes.
A. Carbonic Anhydrases (CAs)
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[8] They are established therapeutic targets for conditions like glaucoma and edema.
-
Mechanism Insight : The triazole ring's nitrogen atoms can directly coordinate with the catalytic Zn²⁺ ion in the active site, while appended functional groups form hydrogen bonds with key residues like Thr199.[8]
-
Performance Data : A study on novel 1H-1,2,3-triazole analogs revealed moderate to potent inhibitory activity against bovine carbonic anhydrase-II (CA-II).[8]
| Compound ID | R Group Moiety | IC₅₀ (µM) vs. CA-II[8] |
| 7b | 4-chlorophenyl | 13.8 ± 0.63 |
| 9e | 4-fluorophenyl | 18.1 ± 1.31 |
| 9d | 3-chlorophenyl | 20.7 ± 1.13 |
| 9c | 4-bromophenyl | 21.5 ± 0.21 |
| Standard | Acetazolamide | 18.2 ± 0.23 |
B. α-Glucosidase
Inhibition of α-glucosidase, an enzyme in the small intestine, is a key strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[11][12]
-
Mechanism Insight : The triazole ring is considered essential for the activity, with substituents on attached phenyl rings modulating the potency. Molecular docking studies suggest these compounds fit well within the enzyme's active site.[11]
-
Performance Data : A series of (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives showed significant in vitro inhibitory activity.[11]
| Compound ID | Key Structural Feature | IC₅₀ (µM) vs. α-glucosidase[11] |
| 10b | 4-chlorobenzyl | 14.2 ± 0.4 |
| 10c | 4-methylbenzyl | 15.1 ± 0.1 |
| 10a | Benzyl | 16.5 ± 0.3 |
| 10e | 4-methoxybenzyl | 17.6 ± 0.5 |
| Standard | Acarbose | 38.2 ± 0.1 |
C. Cholinesterases (AChE & BuChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are central to the palliative treatment of Alzheimer's disease.[9] The 1,2,3-triazole ring serves as an excellent scaffold for designing dual or selective inhibitors.[9][13]
-
Mechanism Insight : Triazole hybrids can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, making them potent inhibitors.[9]
-
Performance Data : 1,2,3-triazole–coumarin hybrids have been shown to be highly selective and potent inhibitors of BuChE.[9]
| Compound ID | Key Structural Feature | IC₅₀ (µM) vs. BuChE[9] |
| 38 | 3,4-difluorobenzyl substituent | 21.71 |
| Standard | Donepezil | 5.19 |
D. Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.[14]
-
Mechanism Insight : Kinetic studies of benzimidazole-1,2,3-triazole hybrids revealed a mixed-type inhibition, indicating the compounds can bind to both the free enzyme and the enzyme-substrate complex.[14]
-
Performance Data : Certain derivatives showed inhibitory potency comparable to the standard inhibitor, kojic acid.[14]
| Compound ID | Key Structural Feature | IC₅₀ (µM) vs. Tyrosinase[14] |
| 6g | 3,4-dichlorobenzyl | 9.42 |
| 6h | 4-bromobenzyl | 10.34 |
| Standard | Kojic Acid | 9.28 |
Part 4: Protocols for Screening and Characterization
A systematic approach to screening is crucial for identifying lead compounds. The following protocols provide self-validating frameworks for assessing the potential of newly synthesized 1,2,3-triazole derivatives.
Protocol 2: In Vitro Spectrophotometric Enzyme Inhibition Assay
Causality: This protocol relies on a chromogenic substrate that, when acted upon by the enzyme, produces a colored product. An effective inhibitor will reduce the rate of color formation, which can be quantified spectrophotometrically. The inclusion of positive and negative controls ensures the validity of the assay.
-
Preparation :
-
Prepare a stock solution of the test triazole derivative (e.g., 10 mM in DMSO).
-
Prepare a buffer solution appropriate for the target enzyme (e.g., phosphate buffer, pH 7.4).
-
Prepare solutions of the target enzyme and its specific chromogenic substrate in the assay buffer.
-
-
Assay Setup (96-well plate format) :
-
Blank : Buffer + Substrate.
-
Negative Control : Buffer + Enzyme + Substrate (represents 100% enzyme activity).
-
Positive Control : Buffer + Enzyme + Substrate + Known Standard Inhibitor.
-
Test Wells : Buffer + Enzyme + Substrate + Test Compound (at various concentrations).
-
-
Execution :
-
In the respective wells, add the buffer and the test compound/standard inhibitor.
-
Pre-incubate with the enzyme for a defined period (e.g., 15 minutes at 37°C) to allow for binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set duration (e.g., 10-30 minutes).
-
-
Data Analysis :
-
Calculate the reaction rate (V) for each well (change in absorbance/time).
-
Calculate the percentage of inhibition for each test concentration: % Inhibition = [1 - (V_test / V_control)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol 3: Molecular Docking Workflow
Causality: Molecular docking provides a predictive model for how a ligand (the triazole derivative) might bind to the active site of a protein (the enzyme). This in silico method helps rationalize observed SAR and guides the design of more potent inhibitors by identifying key potential interactions before undertaking further synthesis.
Caption: A conceptual workflow for molecular docking studies.
Part 5: Structure-Activity Relationship (SAR) Insights
Analysis of multiple studies reveals key trends that guide the design of potent 1,2,3-triazole inhibitors:
-
The Triazole Core is Essential : The 1,2,3-triazole ring consistently proves to be a critical pharmacophore, responsible for anchoring the molecule within the active site.[11]
-
Aromatic Substituents are Key Modulators : The nature and position of substituents on phenyl rings attached to the triazole core dramatically influence potency and selectivity. For instance, electron-withdrawing groups (e.g., -Cl, -F) on a phenyl ring often enhance activity against targets like carbonic anhydrase.[8]
-
Lipophilicity Matters : For anticancer activity, a strong correlation between the lipophilicity of the derivative and its antiproliferative effect has been observed.[15]
-
Hybridization is a Powerful Strategy : Linking the 1,2,3-triazole scaffold to another known pharmacophore (e.g., coumarin, quinoline, benzimidazole) can lead to hybrid molecules with enhanced potency or altered selectivity profiles.[9][14]
Conclusion and Future Perspectives
The 1,2,3-triazole scaffold, powered by the efficiency of click chemistry, represents a cornerstone of modern medicinal chemistry. Its derivatives have proven to be effective inhibitors against a diverse array of clinically relevant enzymes. The future of this field lies in the rational design of next-generation inhibitors. This includes the development of multi-target agents for complex diseases like cancer and Alzheimer's, the fine-tuning of substituents to achieve greater isoform selectivity and reduce off-target effects, and the application of this versatile scaffold to novel and challenging enzyme targets. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the immense potential of 1,2,3-triazoles in drug discovery.
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Application Notes and Protocols for Assessing the Antimicrobial and Antifungal Activity of Triazole Compounds
Introduction
Triazole compounds represent a cornerstone of modern antifungal therapy and an emerging area of interest for antibacterial agent development.[1][2][3] Characterized by a five-membered ring containing three nitrogen atoms, these synthetic molecules have demonstrated a broad spectrum of activity, primarily against fungal pathogens responsible for both superficial and life-threatening systemic infections.[1][4] The clinical success of drugs like fluconazole, voriconazole, and posaconazole has cemented their role in treating infections caused by Candida and Aspergillus species. However, the rise of drug-resistant strains necessitates continuous research and development of new, more potent triazole derivatives.[1][5]
This guide provides a comprehensive overview of the mechanisms of action of triazole compounds and detailed, field-tested protocols for evaluating their antifungal and antibacterial efficacy. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.
Part 1: Mechanisms of Action
A fundamental understanding of how triazoles exert their effects is critical for designing meaningful experiments and interpreting results. The primary mechanism differs significantly between fungi and bacteria.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The principal antifungal action of triazoles is the disruption of fungal cell membrane integrity by inhibiting ergosterol synthesis.[4][6][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[7]
Triazoles specifically target and inhibit a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1) .[1][8] This enzyme is crucial for the conversion of lanosterol to ergosterol.[1] The mechanism involves the binding of a basic nitrogen atom in the triazole ring to the heme iron atom within the active site of the P450 enzyme.[1] This binding event prevents the natural substrate, lanosterol, from accessing the enzyme.
The inhibition of 14α-demethylase leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.[7][8]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of 14α-methylated sterols, such as lanosterol.[8] These precursors are incorporated into the membrane, disrupting its normal structure and leading to increased permeability and malfunction of membrane proteins, ultimately inhibiting fungal growth.[1]
Caption: Mechanism of triazole antifungal activity via inhibition of CYP51A1.
Antibacterial Activity: An Emerging Field
While renowned for their antifungal properties, certain 1,2,4-triazole and 1,2,3-triazole derivatives have demonstrated promising antibacterial activity.[2][3][9] Unlike the well-defined antifungal mechanism, the antibacterial actions appear to be multimodal and depend on the specific chemical structure of the derivative.[10]
Reported mechanisms for antibacterial triazoles include:
-
Enzyme Inhibition: Certain triazole hybrids have been shown to inhibit critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase.[10]
-
Disruption of Membrane Integrity: Some compounds can disrupt the bacterial cell membrane, leading to cell death.[10]
-
Inhibition of DNA Replication: Evidence suggests some triazoles can interfere with DNA polymerase, halting bacterial replication.[10]
The development of triazoles as antibacterial agents often involves creating hybrid molecules, combining the triazole scaffold with other known antibacterial pharmacophores to enhance potency and overcome resistance.[3]
Part 2: Core Protocols for Activity Assessment
Evaluating the antimicrobial and antifungal activity of novel triazole compounds requires standardized, reproducible methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are global authorities on susceptibility testing.[11][12][13][14]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[15]
Causality Behind Experimental Choices:
-
Standardized Medium (RPMI-1640/Mueller-Hinton Broth): Using a standardized, buffered medium like RPMI-1640 (for fungi) or Cation-Adjusted Mueller-Hinton Broth (CAMHB, for bacteria) ensures reproducibility and allows for comparison of data across different laboratories.[11][16]
-
Standardized Inoculum: The final inoculum concentration is critical. Too high an inoculum can overwhelm the drug, leading to falsely high MICs, while too low an inoculum can lead to falsely low MICs. Spectrophotometric standardization is key.[17]
-
Serial Two-Fold Dilutions: This method provides a clear concentration gradient to precisely identify the point of growth inhibition.
-
Incubation Conditions: Standardized temperature (35°C) and duration (24-48 hours for fungi, 16-20 hours for bacteria) are essential for consistent microbial growth.[17][18]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Dissolve the triazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 10 mg/mL).[19] Ensure the compound is fully dissolved.
-
Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.[20]
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well, flat-bottom microtiter plates.
-
Add 100 µL of the appropriate sterile broth (RPMI-1640 for fungi, CAMHB for bacteria) to all wells except those in the first column.[21]
-
Add 200 µL of the working drug solution (stock solution diluted in broth) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
This leaves column 11 as a growth control (no drug) and column 12 as a sterility control (no drug, no inoculum).
-
-
Preparation of Inoculum:
-
Fungi (e.g., Candida albicans): From a fresh culture (24-48h on Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline. Adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[22] Dilute this suspension in the assay broth to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[23]
-
Bacteria (e.g., Staphylococcus aureus): Prepare a suspension matching a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final standardized inoculum to each well (except the sterility control).
-
Seal the plates (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C.
-
Incubation times: 16-20 hours for most bacteria, 24-48 hours for yeasts, and up to 72 hours for some molds like Aspergillus.[18][23]
-
-
Reading the MIC:
-
The MIC is the lowest drug concentration where there is no visible growth (no turbidity or button at the bottom of the well) as determined by the naked eye.
-
For azoles against Candida, the endpoint is often defined as a significant reduction in turbidity (≥50%) compared to the growth control, as these agents can be fungistatic and may not cause complete growth inhibition.[24] This phenomenon is known as "trailing".[15]
-
Caption: Workflow for Broth Microdilution MIC Determination.
Protocol 2: Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) test is a simpler, qualitative method for preliminary screening of antimicrobial activity. It assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a drug-impregnated paper disk.
Step-by-Step Methodology:
-
Prepare Agar Plates: Use Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi. Ensure plates have a uniform depth (approx. 4 mm).
-
Prepare Inoculum: Create a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Plates: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Apply Disks: Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of the triazole compound (e.g., 10 µg). Aseptically place the disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate under the same conditions as the MIC assay.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone correlates with the susceptibility of the organism to the compound.
Part 3: Data Interpretation and Advanced Considerations
Interpreting Results
The raw data from these assays (MIC values in µg/mL or zone diameters in mm) must be interpreted to classify an organism as susceptible, intermediate, or resistant. This is done by comparing the results to established clinical breakpoints published by organizations like CLSI and EUCAST.[13][25]
Example MIC Data for Common Triazoles:
| Antifungal Agent | Organism | Typical Wild-Type MIC Range (µg/mL) |
| Voriconazole | Aspergillus fumigatus | 0.125 - 1.0[18] |
| Posaconazole | Aspergillus fumigatus | 0.03 - 0.25[11][18] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 1.0[18] |
| Fluconazole | Candida albicans (susceptible) | ≤ 2.0[24] |
| Voriconazole | Candida albicans (susceptible) | ≤ 0.125[24] |
Note: These values are illustrative. Researchers must consult the latest CLSI M27/M38 or EUCAST documents for current breakpoints and epidemiological cutoff values (ECVs).[5][14]
Addressing Common Challenges: The Trailing Endpoint Phenomenon
A significant challenge in antifungal susceptibility testing of azoles is the trailing endpoint phenomenon .[15] This is characterized by reduced but persistent fungal growth even at high drug concentrations, making it difficult to determine a clear MIC.[15][26] An isolate might appear susceptible at 24 hours but resistant at 48 hours.[26][27]
Causality and Solutions:
-
Fungistatic Activity: Azoles are often fungistatic, not fungicidal, meaning they inhibit growth rather than kill the organism, allowing for some residual metabolic activity.[15]
-
pH Dependence: The trailing effect has been shown to be highly dependent on the pH of the test medium.[16] Trailing is more pronounced at neutral pH (7.0) and can be reduced or eliminated by adjusting the medium pH to a more acidic level (e.g., ≤5.0).[16][27]
-
Reading Time: For isolates known to exhibit trailing, CLSI has recommended reading the fluconazole MIC at 24 hours and ignoring any trailing growth seen at 48 hours.[26][27]
Trustworthiness through Self-Validation: When encountering trailing, a robust protocol involves re-testing the isolate in parallel using standard RPMI (pH 7.0) and RPMI adjusted to an acidic pH. A clear endpoint in the acidic medium alongside a trailing endpoint in the standard medium validates that the phenomenon is an in-vitro artifact and not true resistance.[16]
Conclusion
The evaluation of triazole compounds requires a meticulous and standardized approach. By understanding the core mechanisms of action and implementing robust protocols based on internationally recognized standards, researchers can generate reliable and reproducible data. This is crucial for the accurate characterization of novel triazole derivatives and for advancing the fight against microbial resistance. Careful attention to experimental details, from inoculum preparation to endpoint interpretation, ensures the integrity and trustworthiness of the results, paving the way for the development of the next generation of antimicrobial and antifungal therapies.
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- Antimicrobial Screening of Some Newly Synthesized Triazoles. (URL: [Link])
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- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Comparison of the Minimum inhibitory concentrations (MICs)
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- Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC - NIH. (URL: [Link])
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Application Notes & Protocols: The Pivotal Role of Triazoles in the Development of Anticancer Agents
Abstract
The triazole nucleus, a five-membered heterocyclic scaffold containing three nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and dipole interactions—make it an ideal building block for developing novel therapeutics.[1][2] This is particularly evident in oncology, where triazole-containing compounds have demonstrated a remarkable breadth of anticancer activities by modulating a wide array of biological targets.[3][4] This guide provides an in-depth exploration of the mechanisms, structure-activity relationships (SAR), and key experimental protocols associated with the design and evaluation of triazole-based anticancer agents. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Introduction: The Triazole Scaffold in Oncology
Triazoles exist as two primary constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. Both have been successfully incorporated into a multitude of clinically approved drugs and investigational agents.[5][6] Their utility in anticancer drug design stems from their ability to act as bioisosteres for other functional groups (like amides), enhancing ligand-target interactions and improving pharmacokinetic profiles such as aqueous solubility.[5][7] Many FDA-approved anticancer drugs, including the aromatase inhibitors Letrozole and Anastrozole , feature the 1,2,4-triazole moiety, underscoring its clinical relevance.[5] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has further revolutionized the synthesis of 1,2,3-triazole derivatives, allowing for rapid and efficient generation of diverse molecular libraries for screening.[7][8]
The general workflow for discovering and developing triazole-based anticancer agents follows a multi-stage process from initial design to preclinical evaluation.
Figure 1: A generalized workflow for the discovery of triazole-based anticancer agents.
Key Anticancer Mechanisms of Triazole Derivatives
Triazole-based compounds exert their antiproliferative effects through diverse and specific mechanisms of action. Their ability to interact with various enzymes and protein targets is a cornerstone of their therapeutic potential.[2][9]
Enzyme Inhibition
The triazole ring is adept at coordinating with metal ions in enzyme active sites and forming hydrogen bonds, making it a powerful pharmacophore for inhibitor design.[10]
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-dependent breast cancer. Drugs like Letrozole and Anastrozole use a nitrogen atom of the 1,2,4-triazole ring to coordinate with the heme iron atom in the aromatase active site, effectively blocking its function.[9]
-
Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling pathways, are overactive in cancer. Triazole derivatives have been developed to target various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met kinase.[1][2][9]
-
Carbonic Anhydrase (CA) Inhibition: CAs are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment. Triazole-sulfonamide hybrids have shown potent CA inhibitory activity.[1][9]
-
Thymidylate Synthase (TS) Inhibition: TS is critical for DNA synthesis and repair. Triazole derivatives have been designed to inhibit this enzyme, leading to the cessation of cell proliferation.[2][9]
Tubulin Polymerization Inhibition
Microtubules, polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A significant number of 1,2,4-triazole and 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[2][11] This disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Figure 2: Simplified pathway of tubulin polymerization inhibition by triazole agents.
DNA Damage and Topoisomerase Inhibition
Certain triazole hybrids, particularly those linked to DNA-intercalating moieties like quinolones or chalcones, can inhibit topoisomerases I & II.[2] These enzymes are vital for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA strand breaks, triggering cellular damage responses and apoptosis.
Structure-Activity Relationship (SAR) and Data
The anticancer potency of triazole derivatives is highly dependent on the nature and position of substituents on both the triazole ring and the appended scaffolds. SAR studies are crucial for optimizing lead compounds.
-
Hybridization: Hybridizing the triazole core with other known anticancer pharmacophores (e.g., chalcones, quinolones, coumarins) can lead to synergistic effects and enhanced potency.[2][6][12]
-
Lipophilicity: A strong correlation often exists between the lipophilicity of a compound and its antiproliferative activity, influencing cell membrane permeability.[12]
-
Substituent Effects: The presence of specific groups, such as halogens (bromo, chloro) or electron-donating/withdrawing groups on phenyl rings attached to the triazole, can significantly modulate activity.[12][13] For example, in one series of 1,2,3-triazole-chalcone hybrids, a bromo group was found to be essential for high activity.[12]
The following table summarizes the in vitro cytotoxicity of selected triazole derivatives against various cancer cell lines, illustrating the potency that can be achieved.
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-Epipodophyllotoxin | Compound 20a | A549 (Lung) | 0.97 | [12] |
| 1,2,3-Triazole-Chalcone | Compound 7a | A549 (Lung) | 8.67 | [12] |
| 1,2,4-Triazole Derivative | Compound 26 | OVCAR-3 (Ovarian) | 0.026 | [9] |
| 1,2,3-Triazole-Ciprofloxacin-Chalcone | Compound 4j | HCT116 (Colon) | 2.53 | [2] |
| 1,2,3-Triazole-Phosphonate | Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [7] |
Application Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC (Click Chemistry)
This protocol describes a general and highly reliable method for synthesizing 1,2,3-triazole derivatives. The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[7]
Figure 3: General reaction scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition.
Methodology:
-
Reagent Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a solvent mixture, such as 1:1 t-BuOH/H₂O.
-
Causality Note: Using a slight excess of the azide can help drive the reaction to completion. The t-BuOH/H₂O mixture is effective at dissolving both organic and inorganic reagents.
-
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).
-
Causality Note: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. This is crucial for the catalytic cycle to proceed. Only a catalytic amount of copper is required.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).[7]
-
Workup and Isolation: Once the reaction is complete, dilute the mixture with water. If the product precipitates, it can be collected by filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-triazole derivative.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a 4-Substituted-1,2,4-Triazole-5-Thione
This protocol outlines a common method for synthesizing the 1,2,4-triazole core, which often involves the cyclization of a thiosemicarbazide intermediate.[9]
Methodology:
-
Thiosemicarbazide Formation: React a suitable acid hydrazide (1.0 eq) with an isothiocyanate (1.0 eq) in a solvent like ethanol. Refluxing the mixture for several hours typically yields the corresponding thiosemicarbazide intermediate.
-
Cyclization: Dissolve the purified thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 8% NaOH).[9]
-
Heating: Heat the basic solution under reflux for 3-4 hours. The base catalyzes an intramolecular cyclization with the elimination of water, leading to the formation of the 1,2,4-triazole-5-thione ring.[9]
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH. The desired product will typically precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove residual salts, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR (to observe C=S stretch), and Mass Spectrometry.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screening method to determine the anticancer potential of newly synthesized compounds.[14][15]
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).[14]
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in the cell culture medium. The final concentrations should span a wide range (e.g., 0.01 µM to 100 µM). Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a set period, typically 48 or 72 hours.
-
Causality Note: This duration allows enough time for the compound to exert its antiproliferative or cytotoxic effects.
-
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan.
-
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
Triazoles represent a highly successful and versatile scaffold in the design of anticancer agents. Their synthetic accessibility, favorable physicochemical properties, and ability to target a wide range of cancer-related pathways ensure their continued prominence in medicinal chemistry.[9][16] Future research will likely focus on the development of multi-target triazole derivatives, the creation of triazole-based antibody-drug conjugates (ADCs) for targeted delivery, and the exploration of novel triazole hybrids that can overcome drug resistance.[1][6] The protocols and insights provided herein offer a foundational framework for researchers to contribute to this exciting and impactful field.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. The synthesis, while conceptually straightforward via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often presents practical hurdles that can impact yield and purity. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure successful and reproducible outcomes.
The most common and reliable synthetic strategy involves a two-step process: the initial CuAAC reaction to form a stable triazole ester intermediate, followed by its reduction to the target alcohol. This approach allows for easier purification and troubleshooting at each distinct chemical transformation.
Overall Synthetic Workflow
The diagram below illustrates the two-step pathway from starting materials to the final product.
Caption: Two-step synthesis of this compound.
Part 1: Troubleshooting the CuAAC Reaction
This section focuses on the first critical step: the synthesis of the ester intermediate, Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.
Q1: My CuAAC reaction has a very low or no yield. What are the primary causes and how can I fix this?
A1: This is the most common issue in CuAAC reactions and typically stems from one of four areas: catalyst inactivation, poor reagent quality, suboptimal conditions, or solubility issues. The key is to troubleshoot systematically.
The active catalyst in this reaction is Copper(I).[1] If you are starting with a Copper(II) salt, such as CuSO₄, it must be reduced in situ to Cu(I) by an agent like sodium ascorbate.[1] The Cu(I) species is highly susceptible to oxidation back to the inactive Cu(II) state by dissolved oxygen in the solvent, which will stall the catalytic cycle.[2][3]
Troubleshooting Workflow for Low CuAAC Yield
Caption: Systematic workflow for diagnosing low-yield CuAAC reactions.
Actionable Solutions:
-
Catalyst System:
-
Inert Atmosphere: Degas your solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes) before adding the catalyst and maintain an inert atmosphere throughout the reaction.[2]
-
Fresh Reagents: Use a freshly opened bottle of the copper source and sodium ascorbate. Sodium ascorbate in solution can degrade, so it's best to prepare the solution just before use.[4]
-
Ligand Stabilization: Use a ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA to stabilize the Cu(I) oxidation state and prevent oxidation.[2][4][5]
-
-
Reagent Quality: Ensure the purity of your phenyl azide and ethyl propiolate. Azides can degrade over time, and impurities in the alkyne can poison the catalyst.[2]
-
Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete. Test different solvent systems. A mixture of t-butanol and water is a common starting point, but DMSO, DMF, or THF can also be effective for less polar substrates.[2]
Q2: I'm observing a significant byproduct that runs close to my starting alkyne on the TLC plate. What is it?
A2: This is almost certainly the result of oxidative homocoupling of your alkyne (ethyl propiolate), often called Glaser coupling.[2][6] This side reaction is promoted by the presence of Cu(II) and oxygen. It is a clear indicator that your catalytic system is experiencing oxidative stress.
Prevention Strategies:
-
Thorough Deoxygenation: This is the most critical factor. Ensure your reaction vessel and solvents are free of oxygen.
-
Sufficient Reducing Agent: Use a slight excess of sodium ascorbate to ensure all Cu(II) is rapidly reduced to Cu(I) and to scavenge any residual oxygen.[3]
-
Order of Addition: A best practice is to first mix the CuSO₄ with the ligand (if used), add this mixture to the solution of the azide and alkyne, and only then initiate the reaction by adding the sodium ascorbate.[4][7] Adding ascorbate directly to the copper solution without the other components can lead to undesired side reactions.
Q3: How do I select the optimal components for my CuAAC reaction?
A3: The choice of copper source, ligand, and solvent can significantly impact reaction efficiency. While there are many options, the following table summarizes the most common and reliable choices for synthesizing triazole esters.
| Component | Common Choices | Typical Concentration (mol%) | Key Considerations |
| Copper Source | CuSO₄·5H₂O | 1-5 | Most common, inexpensive, and stable. Requires a reducing agent.[2] |
| CuI, CuBr | 1-5 | Direct source of Cu(I). Can oxidize upon storage; ensure it's a fine, off-white powder.[1][3] | |
| Reducing Agent | Sodium Ascorbate | 5-10 (or 1 eq.) | The standard choice for reducing Cu(II) to Cu(I) in situ.[1][4] |
| Ligand | TBTA, THPTA | 1-5 | Accelerates the reaction and protects Cu(I) from oxidation. THPTA is more water-soluble.[2][4] |
| Solvent | t-Butanol/H₂O (1:1) | - | Excellent general-purpose system for balancing polarity. |
| DMSO, DMF, THF | - | Good alternatives if reactants have poor solubility in aqueous mixtures.[2] |
Part 2: Troubleshooting the Ester Reduction
This section addresses the conversion of the triazole ester to the target alcohol.
Q4: My reduction of the triazole ester to the alcohol is incomplete or very slow.
A4: The success of this step is almost entirely dependent on the choice of reducing agent and reaction conditions. Esters are significantly less reactive than aldehydes or ketones, so a powerful reducing agent is typically required.[8]
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for ester reductions.[9][10] It is highly reactive and will typically reduce the ester to the primary alcohol quickly and cleanly. Use an excess (2-4 equivalents) to ensure the reaction goes to completion.
-
Sodium Borohydride (NaBH₄): This reagent is generally too mild to reduce esters efficiently under standard conditions (e.g., room temperature in ethanol).[8][11] While some protocols report successful reductions with NaBH₄, they often require elevated temperatures, longer reaction times, or additives, which can lead to side reactions.[8][12] For reliable, high-yielding synthesis, LiAlH₄ is strongly recommended.
-
-
Solvent and Temperature: The reduction with LiAlH₄ is typically performed in an anhydrous ether solvent like Tetrahydrofuran (THF) or Diethyl Ether. The reaction is often started at 0 °C due to its exothermic nature and then allowed to warm to room temperature or gently refluxed to ensure completion.
Q5: The workup of my LiAlH₄ reaction is problematic and leads to low isolated yield. What is the correct procedure?
A5: An improper workup of a LiAlH₄ reaction is a very common source of product loss. The goal is to safely quench the excess reagent and hydrolyze the resulting aluminum alkoxide salts to form a granular, easily filterable precipitate, leaving your product in the organic solution. The Fieser workup is a highly reliable method.
Procedure (Fieser Workup):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
For a reaction using X g of LiAlH₄, add the following reagents sequentially and very slowly with vigorous stirring:
-
X mL of water
-
X mL of 15% aqueous NaOH
-
3X mL of water
-
-
Stir the resulting mixture at room temperature for 15-30 minutes. You should observe the formation of a white, granular precipitate.
-
Filter the mixture through a pad of Celite®, washing the solid precipitate thoroughly with your reaction solvent (e.g., THF, EtOAc).
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Part 3: Purification and General FAQs
Q6: What is the most effective method for purifying the final product, this compound?
A6: The final product is a solid at room temperature.[13] The purification strategy depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an excellent method for obtaining highly pure material.[13] Solvents to try include ethyl acetate/hexanes, ethanol, or isopropanol.[14]
FAQ 1: Is it possible to synthesize the target molecule in a single step?
Yes, it is possible to directly synthesize this compound by performing a CuAAC reaction between phenyl azide and propargyl alcohol . This one-step approach is more atom-economical but can sometimes present challenges with purification, as separating the product from unreacted propargyl alcohol (which is highly polar) can be difficult. The two-step method via the ester intermediate is often preferred in a research setting for its reliability and the ease of purifying the crystalline ester intermediate.
FAQ 2: What are the primary safety concerns with this synthesis?
The most significant hazard is the use of phenyl azide . Organic azides, particularly low molecular weight ones, are potentially explosive and can be sensitive to heat, shock, or friction.[15]
-
Always handle phenyl azide behind a blast shield.
-
Do not use metal spatulas to handle the neat compound.
-
Avoid heating the neat compound.
-
Keep the scale of the reaction as small as is practical.
FAQ 3: How should I monitor the progress of my reactions?
Thin-Layer Chromatography (TLC) is the most convenient method.[2]
-
For the CuAAC step: Use a mobile phase like 30% ethyl acetate in hexanes. You should see the disappearance of the starting alkyne and the appearance of a new, more polar spot for the triazole ester product.
-
For the reduction step: Use a mobile phase like 50% ethyl acetate in hexanes. You will see the disappearance of the triazole ester and the appearance of a more polar spot for the final alcohol product, which will be closer to the baseline. Staining with potassium permanganate can help visualize the alcohol product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
-
To a 100 mL round-bottom flask, add phenyl azide (1.0 eq) and ethyl propiolate (1.1 eq).
-
Dissolve the reagents in a 1:1 mixture of t-butanol and water (to make a 0.2 M solution with respect to the azide).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.
-
Add the CuSO₄ solution to the main reaction flask.
-
Prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture. The reaction should turn from blue to a yellow/green/brown color.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.
Protocol 2: Reduction to this compound
-
Under an inert atmosphere (N₂ or Ar) , add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (2.0 eq) portion-wise to the cold THF.
-
Dissolve the Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and perform the Fieser workup as described in Q5 .
-
Isolate the crude product from the filtrate and purify by silica gel chromatography or recrystallization as described in Q6 .
References
- Vertex AI Search Result, accessed Jan 7, 2026.
- Hong, V. et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.
- Hong, V. et al. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.
- Tidwell, J. H. et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5633.
- ResearchGate. Side reactions of macromonomers under CuAAC condition.
- ResearchGate. (PDF) Regioselective Reduction of 1H-1,2,3-Triazole Diesters.
- Wu, L.-Y. et al. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas. Synlett.
- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Hein, C. D. et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
- PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
- Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
- Chemistry Steps. Esters to Alcohols.
- MDPI. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- ResearchGate. A click chemistry synthetic approach towards the synthesis of triazolyl 4-anilinoquinazolines 12a–i.
- Wiley-VCH. 1 Click Chemistry: Mechanistic and Synthetic Perspectives.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 708707, this compound.
- Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
- ResearchGate. Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.
- ResearchGate. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases.
- Semantic Scholar. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Arkivoc. 1,2,3- Triazoles: general and key synthetic strategies.
- Organic Chemistry Portal. Ester to Alcohol - Common Conditions.
- Chemistry LibreTexts. (2023).
- The Royal Society of Chemistry. Supplementary Information.
- National Center for Biotechnology Information. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.
- PubMed. (2016). Synthesis of Gallic-Acid-1-Phenyl-1H-[1][2][16]Triazol-4-yl Methyl Esters as Effective Antioxidants.
- Google Patents. US4269987A - Purification of triazoles.
- National Center for Biotechnology Information. (2022). A practical flow synthesis of 1,2,3-triazoles.
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identifying side products in the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Welcome to the technical support guide for the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. We will address common challenges, with a focus on identifying and mitigating the formation of key side products. Our approach is rooted in mechanistic understanding to empower you to troubleshoot your synthesis effectively.
Introduction: The Synthetic Landscape
The most common and efficient route to this compound involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[1][2][3] This reaction typically joins phenyl azide and propargyl alcohol to regioselectively form the desired 1,4-disubstituted triazole ring.[4][5] While lauded for its high yield and reliability, unexpected impurities can arise from subtle deviations in reaction conditions.[6] This guide will dissect these potential pitfalls.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My reaction yield is significantly lower than expected, and my starting materials are consumed. What are the likely culprits?
Answer: Low isolated yield in the face of complete starting material consumption often points to the formation of soluble, non-desired side products or issues with the workup. The primary suspect in a CuAAC reaction is the oxidative homocoupling of your alkyne starting material, propargyl alcohol.
Causality: The catalytic cycle of CuAAC relies on the Cu(I) oxidation state. If oxygen is present in the reaction vessel, it can oxidize Cu(I) to Cu(II), which is inactive in the cycloaddition.[7] Furthermore, Cu(II) can promote the oxidative dimerization of terminal alkynes, a reaction known as Glaser coupling, to form a symmetric diyne.[4] In the case of propargyl alcohol, this results in the formation of hexa-2,4-diyne-1,6-diol.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Deoxygenate your solvent(s) thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Reducing Agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is crucial.[4][8] It continuously reduces any catalytically inactive Cu(II) back to the active Cu(I) state, preventing both catalyst death and Glaser coupling.[9] Use a stoichiometric excess (relative to copper) of sodium ascorbate.
-
Optimize Catalyst Loading: While catalytic, insufficient copper can lead to a sluggish reaction where side reactions become more competitive. Conversely, excessively high copper concentrations can sometimes promote side product formation. A typical starting point is 1-5 mol% of the copper salt.
Question 2: My NMR spectrum is clean, but I have an additional spot on my TLC plate and a corresponding peak in my LC-MS analysis. What could this side product be?
Answer: Beyond the alkyne dimer discussed above, the most probable impurity is the undesired 1,5-regioisomer, (1-phenyl-1H-1,2,3-triazol-5-yl)methanol.
Causality: The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne produces a mixture of 1,4- and 1,5-disubstituted triazoles.[1] The copper(I) catalyst dramatically accelerates the reaction and provides high regioselectivity for the 1,4-isomer.[1][4] However, if the catalytic reaction is too slow (due to low temperature, insufficient catalyst, or inhibiting impurities), the background thermal reaction can proceed, leading to the formation of the 1,5-isomer as a minor side product.
Identification & Mitigation:
-
Mass Spectrometry: The 1,4- and 1,5-isomers are isobaric (they have the same mass). They will co-elute or elute very closely in many HPLC systems. MS/MS fragmentation patterns may differ, but this is not always definitive.
-
NMR Spectroscopy: The most reliable method for differentiation is 1D and 2D NMR. The chemical shift of the triazole proton (H5 for the 1,4-isomer, H4 for the 1,5-isomer) and the carbon shifts are distinct. Detailed NMR characterization is essential to confirm the substitution pattern.[10]
-
Prevention: Ensure your catalyst is active and the reaction conditions are optimized for a rapid CuAAC reaction to outcompete the thermal pathway. Using a stabilizing ligand for the copper can enhance catalytic turnover and selectivity.[9]
Question 3: Some of the signals in my ¹H or ¹³C NMR spectrum are unusually broad, or some signals (especially the triazole C4/C5 carbons) are missing entirely. Why?
Answer: This is a classic sign of paramagnetic contamination, almost certainly from residual copper ions in your purified sample.[11]
Causality: Even after standard chromatographic purification, trace amounts of copper can remain coordinated to the nitrogen atoms of the triazole ring. Paramagnetic species, like Cu(II), cause significant line broadening and can even broaden signals to the point where they disappear into the baseline.[11] This effect is often most pronounced for nuclei closest to the coordination site.
Troubleshooting Protocol: Copper Removal
-
Aqueous Wash with a Chelator: During the workup, wash the organic layer with an aqueous solution of a copper chelator like EDTA (ethylenediaminetetraacetic acid) or a saturated ammonium chloride solution.
-
Silica Gel Treatment: If the product is already isolated, re-dissolve it in a suitable solvent and pass it through a short plug of silica gel. The polar silica can adsorb the copper complexes.
-
Ammonia Wash: A dilute solution of ammonium hydroxide can also be used to wash the organic phase, as ammonia forms a soluble copper complex that can be partitioned into the aqueous layer.
-
Re-record Spectrum: After implementing a copper removal strategy, re-acquire the NMR spectrum. The signals should become sharp and well-defined.[11]
FAQ: Synthesis of this compound
Q: What is the standard synthetic procedure? A: The most common method is the copper-catalyzed reaction between phenyl azide and propargyl alcohol in a suitable solvent system, often a mixture like t-BuOH/water or THF/water, at room temperature.[7] The catalyst system typically comprises a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ.[9]
Q: Can I use a different starting material instead of propargyl alcohol? A: Yes. Sometimes, a protected version of propargyl alcohol, such as propargyl acetate, is used. This requires an additional deprotection step (e.g., hydrolysis with a base like K₂CO₃ in methanol) after the triazole ring is formed. Alternatively, one can start with ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate and reduce the ester to the primary alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12][13]
Q: How do I prepare phenyl azide? A: Phenyl azide is typically prepared by reacting aniline with sodium nitrite under acidic conditions to form a diazonium salt, which is then treated with sodium azide. Caution: Phenyl azide, like many organic azides, is potentially explosive and should be handled with extreme care, behind a blast shield, and should not be heated to high temperatures.
Q: What are the best analytical methods to monitor the reaction? A: Thin-Layer Chromatography (TLC) is excellent for monitoring the consumption of starting materials. For more detailed analysis of product formation and side product detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Data & Diagrams
Table 1: Common Side Products and Their Identification
| Side Product Name | Structure | Formation Cause | Key Analytical Signature (LC-MS) | Key Analytical Signature (¹H NMR) |
| Hexa-2,4-diyne-1,6-diol | HO-CH₂-C≡C-C≡C-CH₂-OH | Oxidative homocoupling of propargyl alcohol (Glaser coupling) | M+H⁺ ≈ 111.04 | Absence of aromatic signals. Singlet for the methylene protons. |
| (1-phenyl-1H-1,2,3-triazol-5-yl)methanol | Ph-N-N=N-CH(CH₂OH) | Background thermal cycloaddition (non-catalyzed) | M+H⁺ ≈ 176.08 (isobaric with product) | Distinct chemical shift for the triazole proton and methylene protons compared to the 1,4-isomer. |
| Unreacted Phenyl Azide | Ph-N₃ | Incomplete reaction | M+H⁺ ≈ 120.06 | Aromatic signals in the typical region. |
| Unreacted Propargyl Alcohol | HC≡C-CH₂-OH | Incomplete reaction | Does not ionize well by ESI; difficult to detect. | Characteristic alkyne proton (~2.5 ppm) and methylene signals. |
| Copper Adduct | N/A | Incomplete removal during workup | N/A | Severe broadening or disappearance of ¹H and ¹³C signals.[11] |
Diagrams
This diagram illustrates the main synthetic route to the desired 1,4-isomer and the competing pathways leading to common side products.
Caption: Main and competing reaction pathways in the synthesis.
This flowchart provides a logical sequence of steps to identify an unknown impurity found during analysis.
Caption: A decision tree for impurity identification.
References
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences. Available online
- Butler, C., Bendesky, J., & Schoffstall, A. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5589. Available online
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. Available online
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 49(48), 9200-9225. Available online
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 131-140. Available online
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available online
- Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5589. Available online
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available online
- Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters.
- Gesslbauer, B., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(15), 5861. Available online
- Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1 H-1,2,3-Triazole Diesters. PubMed. Available online
- This compound. Guidechem. Available online
- A Deep Dive into Azide-Alkyne Cycloaddition: A Technical Guide. BenchChem. Available online
- Click chemistry. Wikipedia. Available online
- Common challenges in the synthesis of 1,2,4-triazole deriv
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Journal of Education for Pure Science-University of Thi-Qar. Available online
- Gesslbauer, B., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Available online
- Kalinina, M. A., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11096-11102. Available online
- Flores-Linares, E., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Molecular Sciences, 21(21), 8206. Available online
- Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available online
- Propargyl alcohol uses - Synthesis, and Safety. Rawsource. (2024). Available online
- Dutta, U., et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(59), 33691-33722. Available online
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm. (2022). Available online
- Khandelwal, N., et al. (2023). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Request PDF. Available online
- Azide-alkyne Huisgen cycloaddition. Wikipedia. Available online
- Click Chemistry Reagents Overview. Sigma-Aldrich. Available online
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. Available online
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
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- 6. bioclone.net [bioclone.net]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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- 13. Regioselective Reduction of 1H-1,2,3-Triazole Diesters [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for CuAAC Reactions
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, broad functional group tolerance, and stereospecificity.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, a transformation essential in fields ranging from drug discovery to materials science.[1] The key to its success is the Cu(I) catalyst, which accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process.[2]
Despite its robustness, achieving optimal results can be challenging. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low yield or failed completely. What are the most common culprits?
Low yields in CuAAC reactions typically stem from a few core issues:
-
Inactive Catalyst: The active catalyst, Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation to Cu(0) and Cu(II) can also occur.[3]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the catalytic cycle.[3] Azides, in particular, can be unstable.[3]
-
Suboptimal Conditions: Incorrect stoichiometry, low reactant concentration, inappropriate solvent choice, or non-optimal temperature can significantly hinder the reaction.[1][3]
-
Ligand Problems: The choice and concentration of the stabilizing ligand are critical. An unsuitable ligand or an incorrect ligand-to-copper ratio can lead to poor results.
-
Side Reactions: The most prevalent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material. In bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules.[3]
Q2: How do I choose the right copper source and ligand?
The selection of the copper source and ligand is interdependent and crucial for success.
Copper Source: The most convenient and common method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][4] Direct use of Cu(I) salts (e.g., CuI, CuBr) is also possible but requires stricter exclusion of oxygen.[4][5]
Ligands: Ligands are essential for stabilizing the Cu(I) ion, preventing oxidation and disproportionation, and accelerating the reaction rate.[3][6][7] The choice depends heavily on the solvent system and substrates.
| Ligand | Common Name | Key Characteristics & Applications | Source |
| TBTA | Tris(benzyltriazolylmethyl)amine | Highly effective in organic solvents. Limited water solubility. | [4] |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Excellent water solubility, making it ideal for bioconjugation in aqueous buffers.[1][4][7] Protects biomolecules from oxidative damage.[8] | [1][8][4][7] |
| BTTAA | Bathophenanthroline disulfonate derivative | Water-soluble ligand that can maintain the catalytic activity of Cu(I) for extended periods, crucial for ADC synthesis. | [9] |
A ligand-to-copper ratio of 2:1 to 5:1 is often recommended, especially in bioconjugation, to protect sensitive molecules from ROS damage.[1][8][10]
Q3: What is the best order of addition for the reagents?
The order of addition is critical to prevent catalyst precipitation and ensure efficient reaction initiation. The universally recommended procedure is:[3][11][12]
-
Premix Catalyst and Ligand: In your chosen solvent or buffer, first mix the copper(II) salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA).[1][3] This allows the protective copper-ligand complex to form.
-
Add Substrates: Add the premixed catalyst solution to the mixture of your azide and alkyne substrates.
-
Initiate Reaction: The final step is to add the freshly prepared reducing agent (e.g., sodium ascorbate).[3][4] Adding the ascorbate last prevents the premature reduction of Cu(II) before it can be stabilized by the ligand, which can lead to the formation of insoluble copper species.[3][12]
Troubleshooting Guide
Problem 1: Reaction is sluggish or incomplete.
Q: I've run my reaction for hours (or overnight) and analysis (TLC/LC-MS) shows significant amounts of starting material remain. What should I do?
A: A slow reaction points to issues with the catalyst, concentration, or substrate reactivity.
-
Check for Oxygen: The primary suspect is always oxygen, which deactivates the Cu(I) catalyst.
-
Solution: Degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[3] For highly sensitive substrates, work in a glovebox.
-
-
Increase Reactant Concentration: CuAAC reactions are sensitive to concentration.
-
Increase Catalyst/Ligand Loading: If steric hindrance is a factor, increasing the catalyst concentration can improve the rate.
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Ensure the ligand-to-copper ratio is maintained. For bioconjugations, Cu concentrations between 50 and 100 µM are generally recommended.[12]
-
-
Gentle Heating: For sterically hindered substrates, temperature can help.
-
Solution: Try gentle heating to 40-50°C.[3] Monitor for potential degradation of sensitive molecules.
-
-
Verify Reducing Agent: Sodium ascorbate solutions should always be prepared fresh, as they are prone to oxidation.[3]
Problem 2: I'm observing significant side products.
Q: My product mixture is complex, and I'm seeing masses corresponding to alkyne homocoupling or degradation of my biomolecule. How can I improve selectivity?
A: Side product formation is typically caused by oxidative processes or interactions with buffer components.
-
Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, driven by the oxidation of Cu(I).
-
Biomolecule Degradation: In bioconjugation, ROS generated by the Cu/ascorbate system can damage amino acid residues like histidine and cysteine.[14]
-
Buffer Interference: Some common biological buffers can inhibit the reaction.
Problem 3: My product is insoluble or precipitates during the reaction.
Q: A precipitate formed during my reaction. Is this my product, and how do I handle it?
A: Precipitation can be due to product insolubility or catalyst crashing out.
-
Product Insolubility: The triazole product can sometimes be much less soluble in the reaction solvent than the starting materials.[15]
-
Solution: If the precipitate is the desired product, it can sometimes be isolated by simple filtration, providing a very easy workup.[2][15] However, you must first confirm its identity via analysis (e.g., dissolve a small amount in a strong solvent like DMSO for MS analysis).[15] If you need to keep it in solution, consider changing the solvent system (e.g., using a DMSO/water or THF/water co-solvent mixture).[3][5]
-
-
Catalyst Precipitation: If the wrong order of addition is used (i.e., adding ascorbate before the ligand), insoluble copper oxides or salts can form and precipitate.[3][12]
-
Solution: Adhere strictly to the recommended order of addition. Ensure your ligand is appropriate for the solvent system to maintain copper solubility.
-
-
Polymer Cross-linking: In reactions involving polymers with chelating groups (like polyamines), copper ions can cause cross-linking, leading to precipitation.[16]
-
Solution: This is a challenging issue. Using a higher ligand-to-copper ratio may help by keeping the copper coordinated. Alternatively, modifying the polymer to reduce the density of chelating sites may be necessary.
-
Experimental Protocols
General Protocol for a Standard Small-Molecule CuAAC Reaction
This protocol is a general guideline for a 1 mL scale reaction.
1. Stock Solutions:
-
Azide: 10 mM in DMSO or reaction solvent.
-
Alkyne: 12 mM in DMSO or reaction solvent.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[3]
-
Ligand (THPTA): 50 mM in deionized water.[3]
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).[3][4]
2. Reaction Setup:
-
In a clean vial, add the azide solution (100 µL, 1 µmol, 1.0 eq).
-
Add the alkyne solution (100 µL, 1.2 µmol, 1.2 eq).
-
Add the remaining reaction solvent (e.g., 777.5 µL of a 1:1 t-BuOH/water mixture).
-
In a separate microcentrifuge tube, prepare the catalyst premix: add 12.5 µL of the 50 mM THPTA solution to 5 µL of the 20 mM CuSO₄ solution (final 100 µM Cu, 500 µM Ligand; 5:1 ratio).[1] Vortex briefly.
-
Add the entire catalyst premix (17.5 µL) to the vial containing the azide and alkyne.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM).[3]
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
3. Workup & Purification:
-
Upon completion, the crude product can be purified by standard methods such as column chromatography on silica gel or recrystallization.[1]
Visualizing the CuAAC Catalytic Cycle
The CuAAC reaction proceeds through a well-defined catalytic cycle. Understanding this mechanism helps in diagnosing problems related to catalyst activity and side reactions.
References
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers. (2025). Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Technical Support Center: Optimizing CuAAC Reactions. (2025). Benchchem.
- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
- Troubleshooting failed click chemistry reactions on oligonucleotides. (2025). Benchchem.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024).
- Alonso, E. R., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).
- Hong, V., et al. (2010).
- Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007).
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- An, H., et al. (2020).
- Optimize Your Copper-Catalyzed Click Chemistry With Acceler
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Optimization of the click reaction conditions. (2018).
- Step-by-step protocol for CY5-N3 copper-catalyzed click chemistry (CuAAC). (2025). Benchchem.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
- What is the best procedure for click reaction between alkyl azide and terminal alkyne group? (2013).
- Ligands Acceler
- Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
- Why is the efficiency of my CuAAC click chemistry so low? (2021).
- Help finding conditions for CuAAC "click" reaction. (2025). Chemistry Stack Exchange.
Sources
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- 2. Click Chemistry [organic-chemistry.org]
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- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
Welcome to the technical support center for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
The CuAAC reaction is celebrated for its high efficiency, regioselectivity, and broad substrate scope, making it a powerful tool for creating covalent linkages in diverse applications, from drug discovery to materials science.[1][2] However, like any chemical transformation, it presents its own set of challenges. This guide, structured in a question-and-answer format, addresses common issues encountered during the synthesis of 1,4-disubstituted 1,2,3-triazoles and provides practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental problems. Each entry details the potential causes and provides step-by-step guidance to resolve the issue.
Issue 1: Low or No Product Yield
Question: I am performing a CuAAC reaction to synthesize a 1,4-disubstituted 1,2,3-triazole, but I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a CuAAC reaction is one ofthe most common issues and can stem from several factors, primarily related to the stability and activity of the copper(I) catalyst.[3]
Primary Causes and Solutions:
-
Inactivation of the Copper(I) Catalyst: The catalytically active species is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[4][5]
-
Solution:
-
Use a Reducing Agent: The most common solution is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is the most widely used and effective choice and should be used in slight excess.[6][7] Always prepare the sodium ascorbate solution fresh, as it can degrade over time.[8]
-
Degas Solvents: To minimize the presence of dissolved oxygen, degas all solvents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes) before use.[9]
-
Work Under an Inert Atmosphere: For highly sensitive or small-scale reactions, performing the entire experiment in a glovebox under an inert atmosphere can provide the best protection against oxygen.[9]
-
-
-
Poor Reagent Quality: The purity of your starting materials, particularly the azide and alkyne, is crucial.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the reaction outcome.
-
Solution:
-
Solvent: The CuAAC reaction is robust and works in a variety of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[9][11] For biological applications, aqueous systems are preferred.[12] Water has been shown to accelerate the reaction in some cases.[7]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[3] However, for sterically hindered substrates or sluggish reactions, gentle heating (e.g., to 40-50 °C) can be beneficial.[3]
-
pH: The reaction is generally tolerant of a wide pH range (4-12).[13]
-
-
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Issue 2: Presence of Side Products, Especially Alkyne Homocoupling
Question: My reaction is producing the desired triazole, but I am also observing a significant amount of a side product, which I suspect is the homocoupling of my alkyne. How can I suppress this?
Answer:
The formation of a diacetylene side product via oxidative homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in CuAAC, especially when the concentration of active Cu(I) is not well-maintained.[3][14]
Causes and Solutions:
-
Excess Oxygen: The presence of oxygen facilitates the oxidation of Cu(I) to Cu(II), which can promote the Glaser coupling pathway.
-
Solution: As with low yield issues, thoroughly degassing your solvents and running the reaction under an inert atmosphere (N₂ or Ar) is highly effective.[9]
-
-
Insufficient Reducing Agent: An inadequate amount of sodium ascorbate may not be sufficient to scavenge all dissolved oxygen and maintain a high concentration of Cu(I).
-
Solution: Ensure you are using a freshly prepared solution of sodium ascorbate, typically in a 2-5 fold excess relative to the copper catalyst.[15]
-
-
Lack of a Suitable Ligand: Certain ligands can stabilize the Cu(I) center and disfavor the homocoupling pathway.
-
Solution: The use of nitrogen-based chelating ligands is highly recommended. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only accelerate the desired cycloaddition but also protect the Cu(I) from oxidation and subsequent side reactions.[9][16]
-
Issue 3: Reaction is Sluggish or Does Not Go to Completion
Question: My CuAAC reaction starts but seems to stall or proceeds very slowly, even after several hours. What factors could be limiting the reaction rate?
Answer:
A sluggish reaction can often be attributed to substrate-specific issues or suboptimal catalyst performance.
Causes and Solutions:
-
Sterically Hindered Substrates: Bulky groups near the alkyne or azide functionalities can significantly slow down the reaction rate.
-
Solution:
-
Increase Temperature: Gentle heating (e.g., 40-60 °C) can often provide the necessary activation energy to overcome steric hindrance.[3]
-
Increase Catalyst and Ligand Concentration: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate.
-
Ligand Choice: Some ligands are more effective at accelerating reactions with bulky substrates. For example, imidazole derivatives with flexible alkyl chains have been shown to create a favorable environment around the copper center for a variety of substrates.[17][18]
-
-
-
Inhibitory Effects: In some cases, high concentrations of reactants or the choice of ligand can be inhibitory.
-
Solution:
-
Ligand-to-Copper Ratio: While ligands are beneficial, an excessive ligand-to-copper ratio can sometimes be inhibitory by blocking coordination sites on the metal.[19] A 1:1 to 5:1 ligand-to-copper ratio is a good starting point.[8]
-
Solvent Effects: Donor solvents like DMSO or NMP can help disrupt deactivating ligand-copper interactions that may be more prevalent in less coordinating solvents.[19]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions about the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Q1: What is the role of a ligand in a CuAAC reaction, and how do I choose the right one?
A1: Ligands play a critical role in modern CuAAC reactions. Their primary functions are to:
-
Stabilize the Cu(I) oxidation state , protecting it from oxidation and disproportionation.[4][16]
-
Increase the catalytic activity , accelerating the rate of the cycloaddition.[19]
-
Improve the solubility of the copper catalyst, especially in aqueous or biological media.[9]
The choice of ligand depends heavily on the reaction conditions:
| Ligand | Recommended Solvent | Key Features |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Organic Solvents (e.g., DMSO, THF, CH₂Cl₂) | Highly effective at accelerating the reaction, but has low water solubility.[16] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous Buffers, Water/Organic Mixtures | High water solubility, making it ideal for bioconjugation.[9][16] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Aqueous Buffers | Very high biocompatibility and reaction kinetics at very low copper concentrations.[16] |
Q2: What is the optimal order of addition for the reagents in a CuAAC reaction?
A2: The order of reagent addition can significantly impact the reaction's success by preventing the premature formation of inactive copper species. A generally recommended procedure is:[9][15]
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the stable copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
Adding the ascorbate last is crucial to ensure the reduction of Cu(II) to Cu(I) occurs in the presence of the stabilizing ligand, which prevents the precipitation of insoluble copper species.[9]
Caption: Recommended workflow for reagent addition in a CuAAC reaction.
Q3: My product needs to be copper-free for a biological application. How can I effectively remove residual copper?
A3: Copper contamination can be a significant issue, particularly in biological systems where copper ions can be toxic.[5][20]
-
Chelating Resins: Stirring the crude reaction mixture with a copper-chelating resin (e.g., QuadraSil®, Chelex®) is a highly effective method for scavenging copper ions.
-
Liquid-Liquid Extraction: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts.
-
Silica Gel Chromatography: While standard silica gel chromatography can remove some copper, it may not be sufficient for highly sensitive applications. Pre-treating the silica gel with a chelating agent can improve its efficacy.
-
Use of Heterogeneous Catalysts: To avoid copper contamination from the outset, consider using a supported copper catalyst that can be easily filtered off at the end of the reaction.[21][22]
Q4: What is the difference between the copper-catalyzed (CuAAC) and the uncatalyzed Huisgen cycloaddition?
A4: The key difference lies in the reaction conditions and, most importantly, the regioselectivity.[23]
-
Huisgen 1,3-Dipolar Cycloaddition (Thermal): This reaction typically requires elevated temperatures and results in a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.[7][24] The lack of regioselectivity limits its utility.[13]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction proceeds under mild conditions (often room temperature and in aqueous solvents) and is highly regioselective, yielding exclusively the 1,4-disubstituted isomer.[1][] This high degree of control is why CuAAC is considered a "click" reaction.[23]
For the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is typically employed.[6][7]
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation of Stock Solutions:
-
Azide: Prepare a 100 mM stock solution of your azide in a suitable solvent (e.g., DMSO/H₂O mixture).
-
Alkyne: Prepare a 100 mM stock solution of your alkyne in the same solvent.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in order:
-
480 µL of reaction buffer/solvent (e.g., phosphate buffer, water, or t-BuOH/H₂O).
-
100 µL of the 100 mM azide stock solution (final concentration: 10 mM).
-
120 µL of the 100 mM alkyne stock solution (final concentration: 12 mM, 1.2 equivalents).
-
20 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM, 1 mol%).
-
100 µL of the 50 mM THPTA stock solution (final concentration: 5 mM, 5 mol%).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding 100 µL of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 100 mM).
-
Vortex the reaction mixture again.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or another suitable analytical technique. Reactions are often complete within 1-4 hours but may require longer for challenging substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a small amount of EDTA solution to chelate the copper.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
References
- Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review.
- Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review.
- Technical Support Center: Cu(I) Catalyst Stability in Click Chemistry. Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Royal Society of Chemistry.
- Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction.
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.
- Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Technical Support Center: Optimizing CuAAC Reactions. Benchchem.
- Effect of ligands on model CuAAC reaction between various acetylenes and benzyl azid.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
- Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- troubleshooting low yield in copper-c
- troubleshooting low yields in azide-alkyne cycloaddition reactions. Benchchem.
- addressing regioselectivity issues in triazole synthesis. Benchchem.
- Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in W
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- CuAAC "Click" reaction giving inconsistent results. Chemistry Stack Exchange.
- Optimize Your Copper-Catalyzed Click Chemistry With Acceler
- 1,2,3- Triazoles: general and key synthetic str
- Copper Nanoparticles in Click Chemistry. PubMed.
- common challenges in the synthesis of 1,2,4-triazole deriv
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- CuI-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles starting from Baylis–Hillman acetates, terminal alkynes and sodium azide using PEG as sustainable solvent.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. MDPI.
- Oxidation of 1,4-disubstituted-1,2,3-triazoles with H2O2-CF3CO2H. Taylor & Francis Online.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- Common Click Chemistry Reactions. BOC Sciences.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
- Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond.
- Click chemistry. Wikipedia.
- Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.
- One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Gener
Sources
- 1. benthamdirect.com [benthamdirect.com]
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- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
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- 24. mdpi.com [mdpi.com]
stability of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol under different conditions
Welcome to the technical support center for (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges related to the stability of this compound. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a highly stable 1,2,3-triazole ring. This aromatic core is known for its resistance to hydrolysis under both acidic and basic conditions, as well as its stability against oxidative and reductive environments.[1][2] This inherent stability makes the 1,2,3-triazole moiety a valuable linker in medicinal chemistry.[1] However, the overall stability of the molecule is also influenced by its substituents—the phenyl group and, most notably, the hydroxymethyl group. The benzylic-like nature of the hydroxymethyl group attached to the triazole ring is the primary site of potential degradation.
This guide will provide a structured approach to understanding and mitigating stability issues you may encounter during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the concentration of my stock solution of this compound over time when stored at room temperature. What are the likely causes?
A1: While the triazole ring itself is robust, the hydroxymethyl group is susceptible to degradation under certain conditions. The most common culprits for instability in a stock solution are:
-
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized, especially in the presence of atmospheric oxygen, trace metal impurities, or light. This can lead to the formation of the corresponding aldehyde or carboxylic acid.
-
Photodegradation: Exposure to ambient or UV light can provide the energy to initiate degradation pathways. Many aromatic compounds, including triazole derivatives, can be sensitive to light.[3]
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace acids/bases, can catalyze degradation.
Troubleshooting Steps:
-
Solvent Selection and Preparation:
-
Use high-purity, peroxide-free solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for and remove peroxides before use.
-
Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) to minimize dissolved oxygen.
-
-
Storage Conditions:
-
Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.
-
Store solutions at a lower temperature (e.g., 4 °C or -20 °C) to slow down potential degradation reactions.
-
Blanket the headspace of the vial with an inert gas before sealing.
-
-
Inclusion of Antioxidants:
-
For long-term storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Q2: My reaction involving this compound under acidic conditions is giving unexpected byproducts. Is the compound unstable in acid?
A2: The 1,2,3-triazole ring is generally stable to acidic conditions.[1][2][4] However, the hydroxymethyl group can undergo acid-catalyzed reactions.
-
Potential Reactions: Under strong acidic conditions and in the presence of nucleophiles, the hydroxyl group can be protonated, forming a good leaving group (water) and leading to substitution reactions. Dehydration to form a more complex product is also a possibility, though less likely under mild conditions.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction. Use buffered systems where possible.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Reagent Purity: Ensure all reagents are free from stronger-than-intended acidic impurities.
-
Reaction Monitoring: Use techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts early on.
Q3: I am performing a reaction under basic conditions and observing low yields. Could the starting material be degrading?
A3: Similar to acidic conditions, the 1,2,3-triazole ring is highly resistant to basic hydrolysis.[1][2] The primary concern would again be the hydroxymethyl group.
-
Potential Reactions: While the hydroxyl group itself is less reactive under basic conditions than acidic ones, strong bases can deprotonate the alcohol to form an alkoxide. This could potentially initiate other reactions depending on the other components in your reaction mixture. More likely, if you are using a very strong base, it could be incompatible with other functional groups on your reactants.
Troubleshooting Steps:
-
Choice of Base: Use the mildest base necessary to achieve the desired transformation.
-
Temperature Control: Avoid excessive heating, which can promote side reactions.
-
Protecting Groups: If the hydroxymethyl group is interfering with your desired reaction, consider protecting it as a more stable ether (e.g., silyl ether or benzyl ether) before performing the reaction under basic conditions.
Experimental Protocols for Stability Assessment
To systematically investigate the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.[4] This involves subjecting the compound to a range of stress conditions.
Protocol 1: General Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60 °C.
-
Photolytic Stress: Expose a sealed quartz vial of the stock solution to a photostability chamber (with UV and visible light) for 24 hours.
-
Control: Keep a sealed vial of the stock solution at 4 °C, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Data Interpretation:
| Stress Condition | Expected Stability of Triazole Ring | Potential Reaction of Hydroxymethyl Group |
| Acid Hydrolysis | High | Substitution, Dehydration |
| Base Hydrolysis | High | Deprotonation |
| Oxidation | High | Oxidation to aldehyde or carboxylic acid |
| Thermal Stress | High | General acceleration of other degradation pathways |
| Photolytic Stress | Moderate to High | Photochemical reactions, radical formation |
Visualizing Degradation Pathways and Workflows
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation of the hydroxymethyl group.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Summary of Stability Profile
| Condition | Stability of this compound | Primary Site of Instability |
| pH 2-10 | Generally Stable | Hydroxymethyl group under harsh acidic conditions |
| Strong Oxidants | Potentially Unstable | Hydroxymethyl group |
| Elevated Temperature | Stable (accelerates other pathways) | N/A |
| UV/Visible Light | Potentially Unstable | Aromatic system and hydroxymethyl group |
Concluding Remarks
This compound is a robust molecule primarily due to the stability of the 1,2,3-triazole ring. However, a thorough understanding of the potential reactivity of the hydroxymethyl substituent is crucial for designing stable formulations and robust experimental protocols. By carefully controlling parameters such as pH, temperature, light exposure, and the purity of reagents, researchers can minimize degradation and ensure the integrity of their results.
For further assistance or to discuss specific experimental challenges, please do not hesitate to contact our technical support team.
References
- Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies.
- ResearchGate. (n.d.). 1H-1,2,3-Triazole: From Structure to Function and Catalysis.
- Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds.
- Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds.
- ResearchGate. (2009). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 708707, this compound.
Sources
- 1. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Effective Removal of Copper Catalysts from Triazole Synthesis Reactions
Welcome to the technical support center for post-reaction purification of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing residual copper catalysts. The presence of residual copper can be detrimental, causing cellular toxicity, interfering with downstream biological assays, and compromising the stability of the final triazole compound.[1][2][3][4]
This resource provides a series of frequently asked questions for quick reference and detailed troubleshooting guides for more complex experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my CuAAC reaction? Residual copper ions can be highly problematic for several reasons. In drug development and biological applications, copper is known to be cytotoxic.[2] Furthermore, it can interfere with subsequent applications, such as fluorescence-based assays or other catalytic transformations.[1] The presence of copper can also negatively affect the stability and overall purity of your final triazole product.[1][2]
Q2: What are the primary methods for removing copper catalysts? The most common and effective methods fall into four main categories:
-
Aqueous Chelation & Extraction: Utilizes a chelating agent, most commonly Ethylenediaminetetraacetic acid (EDTA), to form a highly stable, water-soluble complex with copper ions, which is then removed via liquid-liquid extraction.[2][5] Aqueous solutions of ammonia or ammonium chloride are also used, which form a distinctly blue copper-ammonia complex that can be extracted.[6][7]
-
Solid-Phase Scavenging: Employs solid-supported scavenger resins with functional groups that have a high affinity for copper, such as thiourea or imidazole.[8] The resin-copper complex is then easily removed by simple filtration.[9]
-
Precipitation: Involves inducing the precipitation of copper salts or complexes, which are subsequently removed by filtration.[2] This can be achieved with reagents like sodium thiosulfate, which forms colorless complexes with Cu(I) and Cu(II), or by forming charge-transfer complexes that are insoluble.[10][11]
-
Dialysis/Filtration: Primarily used for purifying macromolecules like bioconjugates or polymers.[6] Dialysis against an EDTA-containing buffer is a gentle and effective method to remove copper from sensitive biological samples.[12] For heterogeneous catalysts (e.g., copper nanoparticles on a solid support), simple filtration of the reaction mixture is often sufficient.[13][14]
Q3: How do I select the best copper removal method for my experiment? The optimal method depends on your product's properties (solubility, stability), the reaction scale, and the required final purity. For sensitive biomolecules, gentle methods like dialysis with EDTA or the use of biocompatible scavenger resins are preferred.[2][12] For small organic molecules soluble in organic solvents, a wider array of techniques, including aqueous washes and various solid-supported scavengers, are highly effective.[2]
Q4: My product is a triazole. Can it chelate copper, making removal more difficult? Yes, this is a critical consideration. The nitrogen atoms within the newly formed 1,2,3-triazole ring can coordinate with copper ions, effectively making the product a chelator for its own catalyst.[15][16] This can make copper removal challenging. In these cases, using a strong chelating agent like EDTA is highly recommended, and multiple washes or combining different removal methods (e.g., an EDTA wash followed by a scavenger resin) may be necessary for complete removal.[16]
Q5: Are there ways to avoid the copper removal step entirely? Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminates the need for a metal catalyst.[16] These methods utilize strained cyclooctynes. While this avoids the purification issue, the reagents required for copper-free reactions can be more complex and costly to synthesize.[16]
Method Selection & Workflow Diagram
The choice of a purification strategy is paramount for achieving high purity and yield. The following decision tree illustrates a logical approach to selecting the appropriate copper removal method.
Caption: Decision tree for selecting a copper removal strategy.
Troubleshooting Guide
Problem 1: High Levels of Residual Copper Detected After Purification
| Possible Cause | Expert Recommendation & Troubleshooting Steps |
| Incomplete Chelation | The stoichiometry or conditions for chelation may be suboptimal. Actionable Steps: 1) Increase the molar excess of EDTA relative to the copper catalyst (a 5-10 fold excess is a good starting point). 2) Ensure the pH of the aqueous EDTA solution is optimal for chelation, typically around pH 8.[16] 3) Increase the mixing time and perform multiple extractions (3-4 washes) with fresh EDTA solution. |
| Product is Chelating Copper | The 1,2,3-triazole product itself is binding the copper, making it resistant to removal by a single method.[15][16] Actionable Steps: 1) Use a stronger or more specific copper scavenger resin (e.g., SiliaMetS Thiourea).[8] 2) Employ an orthogonal purification strategy: perform an initial aqueous wash with EDTA, followed by passing the organic layer through a plug of scavenger resin or silica gel.[7] |
| Inefficient Phase Separation | Emulsions or poor separation during liquid-liquid extraction can re-introduce the copper-EDTA complex into the organic layer. Actionable Steps: 1) After extraction, wash the organic layer with brine to break emulsions and remove residual water. 2) Centrifuge the mixture to achieve a clean separation of layers. |
| Scavenger Resin Inefficiency | The chosen resin may be saturated, or the kinetics of binding may be too slow. Actionable Steps: 1) Increase the amount of scavenger resin used. 2) Increase the stirring time to allow for complete binding. 3) Ensure the solvent system is compatible with the resin as per the manufacturer's guidelines. |
Problem 2: Low Product Yield After Copper Removal
| Possible Cause | Expert Recommendation & Troubleshooting Steps |
| Product Precipitation | Changes in solvent polarity or pH during aqueous washes can cause the product to precipitate at the interface or in one of the layers. Actionable Steps: 1) Before full-scale workup, test the solubility of your product in the chosen solvent systems. 2) If precipitation occurs, recover the solid by filtration and wash it thoroughly to remove impurities. 3) Consider using a solid-phase scavenger resin to avoid aqueous extractions altogether. |
| Physical Loss During Workup | Product can be lost during multiple transfer steps in liquid-liquid extractions or adhere to filtration media. Actionable Steps: 1) Minimize the number of vessel transfers. 2) When filtering through a solid-phase scavenger or silica, ensure to wash the solid thoroughly with a clean solvent to recover all adsorbed product. |
| Product Degradation | The product may be sensitive to the pH of the wash solution (e.g., basic ammonia or acidic ammonium chloride washes). Actionable Steps: 1) Use a buffered EDTA solution at a neutral pH if your compound is acid/base sensitive. 2) Minimize the exposure time to the wash solution. 3) If possible, perform the purification at a lower temperature to reduce degradation. |
Quantitative Comparison of Common Copper Removal Methods
The efficiency of copper removal varies significantly between methods. The following table provides a summary based on typical experimental outcomes.
| Method | Typical Residual Copper | Advantages | Disadvantages | Best Suited For |
| Aqueous EDTA Wash | 50-200 ppm | Inexpensive, simple, widely applicable. | Can be time-consuming, may form emulsions, less effective for strongly chelating products. | General-purpose removal for small molecules soluble in organic solvents. |
| Solid Scavenger Resins | <10 ppm | High efficiency, simple filtration workup, avoids aqueous extraction. | Higher cost of reagents, requires optimization of resin and conditions. | High-purity applications, water-soluble products, and products that chelate copper.[8] |
| Heterogeneous Catalysis | 4-9 µg/g (ppm)[17] | Catalyst is easily removed by simple filtration, often reusable. | May have lower catalytic activity requiring harsher reaction conditions (e.g., higher temperatures).[18] | "Green chemistry" approaches and large-scale synthesis where catalyst recycling is important.[14] |
| Dialysis with EDTA | <5 ppm | Very gentle, ideal for sensitive biomolecules. | Slow process (can take 24-48 hours), requires large volumes of buffer. | Purification of proteins, DNA, and other macromolecules.[6][12] |
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Chelation
This protocol is designed for a standard CuAAC reaction where the triazole product is soluble in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with 5-10 volumes of your chosen organic solvent (e.g., DCM).
-
Prepare Wash Solution: Prepare a 0.05 M solution of EDTA disodium salt in water. Adjust the pH to ~8.0 using a dilute NaOH solution to ensure the EDTA is fully dissolved and effective.
-
First Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the 0.05 M EDTA solution. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Causality Note: The EDTA forms a stable, water-soluble coordination complex with the Cu(II) ions (Cu(I) is rapidly oxidized to Cu(II) on exposure to air), partitioning them into the aqueous phase.[5]
-
-
Separate Layers: Drain the lower organic layer. If your organic solvent is less dense than water (e.g., ethyl acetate), drain the aqueous layer first.
-
Repeat Extraction: Repeat the extraction (steps 3-4) two more times with fresh EDTA solution.
-
Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous NaCl (brine) to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified triazole product.
-
Purity Analysis: Validate the removal of copper using an appropriate analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15]
Protocol 2: Solid-Phase Extraction with Scavenger Resins
This protocol is ideal for reactions where aqueous workups are problematic or when the highest level of purity is required.
-
Select Resin: Choose a copper scavenger resin appropriate for your solvent system (e.g., SiliaMetS Thiourea for a broad range of solvents).[8]
-
Dilute Reaction: After the reaction is complete, dilute the mixture with a suitable solvent to reduce viscosity.
-
Add Scavenger: Add the scavenger resin to the diluted reaction mixture (typically 3-5 equivalents relative to the copper catalyst).
-
Stir Mixture: Stir the resulting slurry at room temperature. The required time can range from 30 minutes to several hours; consult the manufacturer's guidelines and optimize for your specific system.
-
Causality Note: The functional groups on the resin have a very high affinity for copper ions, selectively binding them and removing them from the solution phase.[8]
-
-
Filter: Filter the mixture through a pad of Celite® or a fritted funnel to remove the resin.
-
Wash Resin: Wash the collected resin thoroughly with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
References
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
- ResearchGate. (2014). How to remove copper after CuAAc click reaction?. [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).
- ten Brummelhuis, N., & Schlaad, H. (2015). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters. [Link]
- Jena Bioscience. (2011).
- ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA?. [Link]
- ResearchGate. (n.d.).
- Carnegie Mellon University. (n.d.).
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]
- Reddit. (2022). Best method for removing Cu(I)
- Encyclopedia.pub. (2022).
- MDPI. (2021). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. [Link]
- ResearchGate. (2020). Removal of copper-based catalyst in atom transfer radical polymerization using different extraction techniques. [Link]
- MDPI. (2022).
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents.
- ChemistryViews. (2011).
- USGS Publications Warehouse. (1928).
- ResearchGate. (2022).
- EurekAlert!. (2017).
- ResearchGate. (2012).
- Tsavou, A., & Kourkoumelis, N. (2015). Copper and Its Complexes in Medicine: A Biochemical Approach. PMC - PubMed Central. [Link]
- Szymański, P., Frączek, T., Markowicz, M., & Mikiciuk-Olasik, E. (2012).
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- 3. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 10. reddit.com [reddit.com]
- 11. Recycling Catalysts by Precipitation - ChemistryViews [chemistryviews.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
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- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Triazole Purification
A Senior Application Scientist's Guide to Maximizing Recovery
Welcome to the technical support center for troubleshooting the purification of triazole products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target triazole compounds. Low recovery during purification is a frequent impediment, stemming from a variety of factors ranging from the inherent properties of the triazole ring to the specifics of the synthetic route employed.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may be facing in your experiments. We will delve into the causality behind experimental choices, offering logical workflows and validated protocols to enhance the purity and yield of your valuable triazole products.
Part 1: Frequently Asked Questions - Diagnosing Low Recovery
This section addresses common questions related to the loss of triazole products during various purification stages.
Q1: I'm observing significant product loss during the aqueous workup of my triazole synthesis. What are the likely causes and how can I mitigate this?
A1: Low recovery after aqueous extraction is a common issue, often attributable to the inherent polarity and potential amphiphilic nature of triazole derivatives. The nitrogen-rich triazole ring can engage in hydrogen bonding with water, leading to partitioning into the aqueous layer.
-
Expertise & Experience: The extent of this issue is highly dependent on the substituents on your triazole. Small, polar substituents will exacerbate solubility in water. Conversely, large, non-polar substituents will favor the organic phase. It is crucial to assess the overall polarity of your molecule.
-
Troubleshooting Steps:
-
pH Adjustment: If your triazole has acidic or basic functionalities, adjusting the pH of the aqueous layer can significantly suppress its water solubility. For basic triazoles, washing with a dilute basic solution (e.g., saturated sodium bicarbonate) will ensure the compound is in its free-base form, which is typically less water-soluble.
-
Salting Out: Increasing the ionic strength of the aqueous phase can decrease the solubility of your organic product. Washing with brine (saturated aqueous sodium chloride solution) instead of deionized water can often drive more of your product into the organic layer.[1][2]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
Solvent Choice: Ensure you are using an appropriate organic solvent for extraction. While ethyl acetate and dichloromethane are common choices, for more polar triazoles, a slightly more polar solvent like n-butanol might be more effective, although it introduces challenges with removal under reduced pressure.
-
Q2: My triazole product is highly polar and streaks badly during silica gel chromatography, leading to poor separation and low recovery. What purification strategies should I consider?
A2: The purification of highly polar compounds on standard silica gel can be challenging due to strong interactions between the analyte and the stationary phase.[3][4] This often results in broad peaks and poor resolution.
-
Expertise & Experience: Streaking is a classic sign of strong analyte-silica interaction. This can sometimes be overcome by modifying the mobile phase or switching to a different stationary phase.
-
Troubleshooting & Optimization:
-
Mobile Phase Modifiers: Adding a small amount of a polar solvent or a modifier to your eluent can improve peak shape. For basic triazoles, adding 0.1-1% triethylamine or ammonia in methanol to the mobile phase can neutralize acidic sites on the silica gel, reducing tailing.[3][4] For acidic triazoles, a small amount of acetic or formic acid can be beneficial.
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is used.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica, amine, or diol) with a mobile phase consisting of a high concentration of a less polar organic solvent (e.g., acetonitrile) and a smaller amount of a polar solvent (e.g., water).[3][5] This technique is well-suited for the separation of very polar compounds.
-
Neutral Alumina or Florisil: For compounds that are sensitive to the acidic nature of silica gel, neutral alumina or Florisil can be effective alternatives.[4]
-
-
Q3: After a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, I'm struggling to remove the copper catalyst, which is contaminating my final product. How can I effectively remove it?
A3: Residual copper is a frequent impurity in CuAAC reactions, often leading to colored impurities and interfering with downstream applications.[2] The triazole product itself can chelate with copper, making its removal challenging.[6]
-
Expertise & Experience: Simple aqueous washes are often insufficient to remove all the copper. The use of a chelating agent is a highly effective strategy.
-
Purification Methods:
-
Aqueous Wash with Chelating Agents: Washing the organic layer containing your product with an aqueous solution of a chelating agent is a common and effective method.[2] A 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt is frequently used. Adjusting the pH of the EDTA solution to ~8 with a base like sodium bicarbonate can enhance chelation.[2]
-
Ammonia/Ammonium Chloride Wash: A wash with an aqueous solution of ammonia or ammonium chloride can also effectively sequester and remove copper ions.[2]
-
Filtration through a Silica Plug: For a rapid purification, the crude reaction mixture can be passed through a short plug of silica gel. The polar copper salts are retained on the silica, while the desired product elutes.[2]
-
Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst can simplify removal, as the catalyst can be filtered off at the end of the reaction.[2]
-
Part 2: Troubleshooting Recrystallization - From Oils to Crystals
Recrystallization is a powerful technique for purifying solid triazole compounds, but it comes with its own set of challenges.
Q4: My triazole product "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This often happens if the compound is highly impure, depressing its melting point, or if the solution is supersaturated at a temperature above the compound's melting point.[7]
-
Causality and Protocol Adjustments:
-
Re-dissolve and Cool Slowly: If your compound oils out, try reheating the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly to encourage crystal nucleation.[7] Insulating the flask can help with this.[7]
-
Change Solvent System: The boiling point of your solvent might be too high. Select a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[7]
-
Q5: I have a very low yield after recrystallization. Where did my product go and how can I improve the recovery?
A5: Low yields in recrystallization are often due to using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[7]
-
Systematic Approach to Improve Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.[7]
-
Solvent Selection: The ideal solvent should have high solubility for your compound when hot and low solubility when cold.[7] Perform small-scale solubility tests with various solvents to find the optimal one.
-
Mixed Solvent Systems: If a single ideal solvent cannot be found, a mixed solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes turbid. Gently heat to clarify and then cool slowly.[7]
-
Sufficient Cooling: Ensure the solution has been thoroughly cooled before filtration. An ice bath or refrigeration can maximize crystal formation.[7]
-
Recover from Mother Liquor: A significant portion of your product may remain in the mother liquor. Concentrate the filtrate by evaporation and attempt a second crystallization to recover more product.[7]
-
Part 3: Experimental Protocols & Data
This section provides detailed methodologies for key purification workflows and presents data in a structured format for easy comparison.
Protocol 1: Optimized Aqueous Workup for a Polar Triazole Product
This protocol is designed for situations where product loss to the aqueous phase is suspected.
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes).
-
pH Adjustment (if applicable): If your product is basic, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes).
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 5 volumes) to reduce the solubility of the organic product in the aqueous phase.[1][2]
-
Back-Extraction: Combine all aqueous layers and re-extract with a fresh portion of the organic solvent (2 x 5 volumes).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal of Copper Catalyst using an EDTA Wash
This protocol is a reliable method for removing residual copper from CuAAC reactions.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
EDTA Wash: Transfer the organic solution to a separatory funnel and wash with a 0.1 M aqueous solution of EDTA disodium salt (pH adjusted to ~8 with sodium bicarbonate) (3 x 5 volumes).[2]
-
Water Wash: Wash the organic layer with deionized water (1 x 5 volumes) to remove any remaining EDTA.
-
Brine Wash: Wash with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Presentation: Solvent Systems for Flash Chromatography of Triazoles
The choice of solvent system is critical for successful chromatographic purification. The following table provides starting points for various triazole polarities.
| Triazole Polarity | Recommended Solvent System (v/v) | Notes |
| Non-polar | Hexane/Ethyl Acetate (9:1 to 1:1) | A good starting point for many triazole derivatives. |
| Intermediate Polarity | Dichloromethane/Methanol (99:1 to 9:1) | Offers good separation for a wide range of polarities. |
| Polar | Ethyl Acetate/Methanol (95:5 to 8:2) | Can be effective for more polar compounds. |
| Very Polar/Basic | Dichloromethane/Methanol with 1% Triethylamine | The amine modifier helps to reduce tailing on silica gel.[3][4] |
| Very Polar/Acidic | Dichloromethane/Methanol with 1% Acetic Acid | The acid modifier can improve peak shape for acidic compounds. |
Part 4: Visualization of Workflows
Visual aids can help in understanding and implementing complex experimental workflows.
Diagram 1: Troubleshooting Low Recovery in Triazole Purification
Caption: A step-by-step workflow for the removal of copper catalysts from triazole products.
References
- BenchChem.
- BenchChem. How to remove unreacted starting materials from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. URL
- BenchChem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles. URL
- BenchChem.
- Illinois State Academy of Science. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. URL
- BenchChem. Technical Support Center: Purification of Polar 3-(Phenoxymethyl)
- RUDN University. RUDN University chemist proposed a copper catalyst for the synthesis of biologically active substances. URL
- BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). URL
- PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. URL
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- ResearchGate. (PDF)
- ACS Omega. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. URL
- National Institutes of Health. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. URL
- Biotage.
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Technical Support Center: Alternative Catalysts for Azide-Alkyne Cycloaddition Reactions
Welcome to the technical support center for alternative catalysts in azide-alkyne cycloaddition (AAC) reactions. This guide is designed for researchers, scientists, and drug development professionals who are exploring methodologies beyond the standard copper(I)-catalyzed "click chemistry" (CuAAC). Here, we delve into the nuances of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing practical troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the challenges and unlock the full potential of these powerful ligation techniques.
Section 1: Troubleshooting Guide for Alternative AAC Reactions
Experiments do not always proceed as planned. This section is structured to help you diagnose and resolve common issues encountered during RuAAC and SPAAC reactions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (RuAAC) | 1. Catalyst Inactivity: The Ruthenium(II) catalyst, such as [CpRuCl] complexes, may have degraded due to exposure to air or moisture. 2. Incorrect Regioisomer Formation: While RuAAC is known for producing 1,5-disubstituted triazoles, trace amounts of the 1,4-isomer can form under certain conditions.[1] 3. Substrate-Specific Issues: Aryl azides can be particularly challenging substrates, sometimes leading to low yields and byproduct formation.[2] | 1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst. 2. Solvent Choice: Non-protic solvents like benzene, toluene, THF, or dioxane are generally recommended for RuAAC.[1] For difficult substrates like aryl azides, DMF has been shown to be effective, especially with the [CpRuCl]4 catalyst.[2] 3. Microwave Irradiation: For sluggish reactions, microwave irradiation can significantly improve yields and reduce reaction times.[1][2] |
| Low or No Product Yield (SPAAC) | 1. Low Reactivity of Cyclooctyne: The reaction rate of SPAAC is highly dependent on the ring strain of the cyclooctyne.[3][4] Less strained cyclooctynes will react slower. 2. Steric Hindrance: Bulky substituents on either the azide or the cyclooctyne can sterically hinder the cycloaddition.[5] 3. Poor Solubility: One or both reactants may have poor solubility in the chosen solvent, leading to a slow reaction rate.[6] | 1. Choice of Cyclooctyne: Select a more reactive cyclooctyne. For example, difluorinated cyclooctynes (DIFO) or dibenzocyclooctynes (DIBO) exhibit faster kinetics than simpler cyclooctynes.[7][8] 2. pH Optimization: The pH of the reaction medium can significantly affect the reaction rate, especially for substrates with acidic or basic functionalities.[6] 3. Use of Surfactants: For reactions in aqueous media, the addition of surfactants can enhance reaction rates by forming micelles.[6] |
| Formation of Side Products | 1. Thiol-yne Reaction (SPAAC): In biological systems, strained alkynes can react with free cysteine residues.[9] 2. Azide Reduction: In biological environments, azides can be reduced by cellular reductants, rendering them inactive for cycloaddition. | 1. Cysteine Blocking: If working with proteins, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM). 2. Reaction Time: Minimize reaction times to reduce the likelihood of side reactions. |
| Difficulty in Product Purification | 1. Excess Reagents: Unreacted azide or cyclooctyne can co-elute with the desired product. 2. Catalyst Removal (RuAAC): Residual ruthenium catalyst can be difficult to remove completely. | 1. Stoichiometry: Use a stoichiometry with a slight excess of one reagent that can be easily removed (e.g., a water-soluble azide). 2. Scavenger Resins: Employ scavenger resins designed to bind excess azide, alkyne, or the ruthenium catalyst. |
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in alternative azide-alkyne cycloaddition reactions.
Caption: Troubleshooting decision tree for alternative AAC reactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the theory and practice of RuAAC and SPAAC.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Q1: What is the primary advantage of RuAAC over CuAAC?
A1: The main advantage of RuAAC is its regioselectivity, exclusively producing 1,5-disubstituted 1,2,3-triazoles, which are complementary to the 1,4-isomers formed in CuAAC.[1][10] Additionally, RuAAC can be used with internal alkynes to generate fully substituted triazoles, a reaction not possible with CuAAC.[10][11][12]
Q2: What is the mechanism of RuAAC?
A2: The proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[10][11][12][13] This is followed by reductive elimination to yield the 1,5-disubstituted triazole product and regenerate the catalyst.[10][11][12][13]
Caption: Simplified mechanism of RuAAC.
Q3: Which ruthenium catalysts are most effective?
A3: Pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh3)2 and CpRuCl(COD), have been identified as highly effective catalysts for RuAAC.[12][13][14] The tetramer [CpRuCl]4 has also shown excellent activity, particularly for reactions involving aryl azides.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: Why is SPAAC considered "bioorthogonal"?
A1: SPAAC is considered bioorthogonal because the reacting functional groups, the strained alkyne and the azide, are abiotic and do not typically participate in or interfere with native biochemical processes in living systems.[3][4][] This allows for highly specific chemical reactions to be carried out in a complex biological environment.
Q2: What is the driving force for the SPAAC reaction?
A2: The primary driving force for SPAAC is the release of ring strain from the cyclooctyne reactant upon its conversion to the more stable triazole product.[3][4][] This high internal energy of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly without a catalyst.[3][16]
Q3: How do I choose the right cyclooctyne for my experiment?
A3: The choice of cyclooctyne involves a trade-off between reactivity, stability, and solubility.[3] More reactive cyclooctynes, such as those with electron-withdrawing groups (e.g., DIFO) or fused aromatic rings (e.g., DBCO), will lead to faster reaction rates.[4][16] However, highly reactive cyclooctynes may also be less stable. The solubility of the cyclooctyne in your reaction medium is also a critical consideration.
| Cyclooctyne | Relative Reactivity | Key Features |
| BCN | Moderate | Good balance of reactivity and stability.[4] |
| DBCO/ADIBO | High | Possesses a chromophore for UV-Vis tracking.[4] |
| DIFO | High | Increased reactivity due to electron-withdrawing fluorine atoms.[7][8] |
| BARAC | Very High | Among the most reactive, but more complex to synthesize.[4] |
Section 3: Experimental Protocols
General Protocol for a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a glovebox or under an inert atmosphere, add the azide (1.0 equiv.), the alkyne (1.0-1.2 equiv.), and the ruthenium catalyst (e.g., Cp*RuCl(PPh3)2, 1-5 mol%) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed, non-protic solvent (e.g., toluene, THF) to the reaction vessel to achieve the desired concentration.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by flash column chromatography on silica gel.
General Protocol for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol is a general guideline for labeling an azide-modified biomolecule with a cyclooctyne-containing probe.
-
Reagent Preparation: Dissolve the azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the cyclooctyne probe (e.g., DBCO-fluorophore) in a water-miscible organic solvent like DMSO.
-
Reaction: Add the cyclooctyne probe stock solution to the biomolecule solution. A 2- to 10-fold molar excess of the cyclooctyne probe is a good starting point.[16] The final concentration of the organic solvent should be kept low (typically <10%) to maintain the integrity of the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the cyclooctyne.
-
Purification: Remove the excess, unreacted cyclooctyne probe using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.[16]
References
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]
- Gerbino, D. C., Schaniel, C., & Zlatev, I. (2018). Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. [Link]
- Unknown. (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC)....
- Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
- Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
- Hein, C. D., Liu, X. M., & Wang, D. (2008). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Request PDF. [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
- Wang, D., Wang, X., & Li, Z. (2017). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(II)
- Adzima, B. J., Aguirre-Soto, A., & Musgrave, C. B. (2015). Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
- Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Al-Masri, M., Al-Abdrabalnabi, M., & Al-Sayah, M. (2022).
- Steflova, J., Storch, G., Wiesner, S., Stockinger, S., Berg, R., & Trapp, O. (2017). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry. [Link]
- Le, T. T., Mohamed, A. M., & El-Kaderi, H. M. (2018). Photoinitiated Copper(I) Catalyzed Azide-Alkyne Cycloaddition Reaction for Ion Conductive Networks. PMC - NIH. [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
- Wang, D., Wang, X., & Li, Z. (2017). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(ii)
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
- Díez-González, S. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
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Technical Support Center: Regioselectivity in Huisgen 1,3-Dipolar Cycloadditions
Welcome to the technical support center for the Huisgen 1,3-dipolar cycloaddition. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in this powerful reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired triazole regioisomer with high fidelity.
Introduction: The Challenge of Regioselectivity
The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is a cornerstone of modern chemistry, enabling the efficient synthesis of 1,2,3-triazoles. However, when using unsymmetrical alkynes, the reaction can yield two possible regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. Controlling which isomer is formed is a critical challenge that dictates the success of many synthetic strategies in drug discovery and materials science. This guide will dissect the factors governing regioselectivity in thermal, copper-catalyzed, and ruthenium-catalyzed Huisgen cycloadditions, providing you with the knowledge to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why does the thermal Huisgen cycloaddition often result in a mixture of regioisomers?
A1: The thermal Huisgen cycloaddition proceeds through a concerted pericyclic mechanism. The regioselectivity is governed by the frontier molecular orbitals (HOMO and LUMO) of the azide and the alkyne.[1] For many substrates, the energy differences between the two possible transition states leading to the 1,4- and 1,5-isomers are very small.[2] This leads to the formation of a mixture of regioisomers, often in nearly a 1:1 ratio, making this method unsuitable for applications requiring high regioselectivity.[3]
Q2: How does the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) achieve high regioselectivity for the 1,4-isomer?
A2: The CuAAC reaction, a flagship of "click chemistry," proceeds through a different, stepwise mechanism involving a copper acetylide intermediate.[4][5] The copper(I) catalyst coordinates to the terminal alkyne, significantly lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide.[4] This intermediate then reacts with the azide in a highly regioselective manner to exclusively yield the 1,4-disubstituted triazole.[6][7] The regioselectivity is a result of the favorable two-center interaction between the copper acetylide and the azide in the transition state.[2]
Q3: What is the role of the Ruthenium catalyst in obtaining the 1,5-regioisomer?
A3: The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, selectively yielding the 1,5-disubstituted triazole.[3][8] Unlike CuAAC, the RuAAC mechanism does not involve a metal acetylide intermediate. Instead, it is proposed to proceed via the formation of a six-membered ruthenacycle intermediate through oxidative coupling of the azide and the alkyne.[8][9] This mechanistic pathway favors the formation of the 1,5-regioisomer.
Q4: Can I use internal alkynes in these reactions?
A4: The standard CuAAC reaction is generally limited to terminal alkynes.[10] Internal alkynes are typically unreactive under these conditions. However, the RuAAC reaction is more versatile and can be used with both terminal and internal alkynes to produce fully substituted 1,2,3-triazoles.[8][9]
Q5: What are the key factors that can negatively impact my regioselectivity?
A5: For catalyzed reactions, the primary factor is the choice of catalyst (copper for 1,4-isomers, ruthenium for 1,5-isomers). Contamination of your reaction with the wrong metal can lead to mixtures. In CuAAC, the oxidation of the active Cu(I) to the inactive Cu(II) species can halt the reaction.[11] For RuAAC, the choice of ruthenium complex and ligands can influence the reaction's efficiency and selectivity.[8] Steric and electronic properties of the substituents on both the azide and alkyne can also play a role, although the catalyst is the dominant controlling element.[12]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in a Catalyzed Reaction
| Potential Cause | Troubleshooting Steps |
| Cross-Contamination of Catalysts | Thoroughly clean all glassware to remove any traces of copper or ruthenium from previous reactions. Use dedicated glassware for CuAAC and RuAAC reactions if possible. |
| Incorrect Catalyst Used | Double-check that you are using the correct catalyst for your desired regioisomer (Copper for 1,4; Ruthenium for 1,5). |
| Incomplete Reaction (Thermal Pathway) | If the catalyzed reaction is very slow or fails, the thermal pathway may become competitive, leading to a mixture of isomers. Ensure your catalyst is active and reaction conditions are optimal to favor the catalyzed pathway. |
Issue 2: Low Yield or No Reaction in CuAAC
| Potential Cause | Troubleshooting Steps |
| Oxidation of Cu(I) to Cu(II) | The active catalyst is Cu(I). Ensure a reducing agent, such as sodium ascorbate, is present in the reaction mixture to maintain the copper in its +1 oxidation state.[7] Degas solvents to remove dissolved oxygen. |
| Inappropriate Ligand | Ligands are often used to stabilize the Cu(I) catalyst. Ensure the chosen ligand is compatible with your solvent system. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice. |
| Catalyst Inhibition | Certain functional groups (e.g., thiols) can coordinate to the copper and inhibit catalysis. Protect or modify these groups if they are present in your substrates. |
| Poor Substrate Solubility | Ensure both the azide and alkyne are soluble in the reaction solvent. A mixture of solvents (e.g., t-BuOH/H₂O) can often improve solubility. |
Issue 3: Low Yield or No Reaction in RuAAC
| Potential Cause | Troubleshooting Steps |
| Inactive Ruthenium Catalyst | Use a well-defined and active ruthenium precursor, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[8] Ensure the catalyst is stored under an inert atmosphere. |
| Suboptimal Reaction Temperature | RuAAC reactions are often run at elevated temperatures. If the reaction is sluggish, consider increasing the temperature. |
| Steric Hindrance | Highly bulky substituents on the azide or alkyne may slow down the reaction. Longer reaction times or higher catalyst loading may be necessary. |
Mechanistic Overview
To better understand the origins of regioselectivity, the following diagrams illustrate the proposed catalytic cycles for CuAAC and RuAAC.
Caption: Proposed mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles (CuAAC)
-
To a solution of the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a 1:1 mixture of t-butanol and water (0.2 M), add sodium ascorbate (0.1-0.2 equiv) from a freshly prepared aqueous solution.
-
Add copper(II) sulfate pentahydrate (0.01-0.05 equiv). The reaction mixture should turn into a heterogeneous yellow-green suspension.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,4-disubstituted-1,2,3-triazole.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted-1,2,3-Triazoles (RuAAC)
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide (1.0 equiv), the alkyne (1.0-1.2 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.05 equiv) in a dry, degassed solvent (e.g., toluene or dioxane, 0.2 M).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted-1,2,3-triazole.
Analytical Characterization of Regioisomers
Distinguishing between the 1,4- and 1,5-regioisomers is crucial for confirming the success of your reaction. The most common and reliable methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the triazole proton can be indicative of the substitution pattern. In many cases, the triazole proton of the 1,5-isomer is shifted downfield compared to the 1,4-isomer.
-
¹³C NMR: The chemical shifts of the triazole carbons also differ between the two isomers.
-
¹H-¹⁵N HMBC: This 2D NMR technique can provide unambiguous structural assignment by observing the correlation between the triazole proton and the nitrogen atoms of the triazole ring.[13]
-
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the regiochemistry.
References
- Rinaldi, F., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(11), 5949-5959.
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- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
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- RSC Publishing. (n.d.). Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles.
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- Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032-3050.
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- Lahiri, A., et al. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 4(2), 467-472.
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- Krasinski, A., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 12377-12411.
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- ResearchGate. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF.
- ResearchGate. (n.d.). Regioselectivity and conversion in RuAAC reactions with 10 mol % [n‐Bu4N⁺]2[Cu2I4]²⁻ as an additive.
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- PubMed. (n.d.). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles.
- Kumar, S., Lal, B., & Tittal, R. K. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry.
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- RSC Publishing. (n.d.). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts.
- Ingenta Connect. (n.d.). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles.
- Chen, J., Ren, J., & Wang, Z. (2017). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 13, 1536–1574.
- ResearchGate. (n.d.). Synthesis of 1,4-disubstituted triazole. | Download Scientific Diagram.
- YouTube. (2020). Identification of the Regioselectivity of the Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction.
- PubMed. (n.d.). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism.
- Popova, E. V., et al. (2023). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 28(14), 5373.
- RSC Publishing. (n.d.). Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
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- RSC Publishing. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- Bak, J. B., et al. (2020). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – A European Journal, 26(46), 10325-10340.
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Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Introduction
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound that serves as a vital structural motif and building block in medicinal chemistry and materials science.[1] Its triazole core is a key feature in numerous pharmacologically active agents.[2] Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, necessitating robust analytical methodologies. Mass spectrometry (MS) stands out as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[3]
This guide provides an in-depth analysis of the characterization of this compound using mass spectrometry. We will explore the rationale behind selecting specific ionization techniques, predict fragmentation pathways based on established chemical principles, and provide a detailed, field-tested experimental protocol. Furthermore, we will objectively compare the capabilities of mass spectrometry with other common analytical techniques, supported by clear data presentation and visualizations, to empower researchers in making informed methodological decisions.
Principles and Rationale: Selecting the Right Mass Spectrometry Approach
The molecular structure of this compound (C₉H₉N₃O, Monoisotopic Mass: 175.0746 g/mol ) contains polar functional groups (hydroxyl and triazole nitrogens) and is susceptible to thermal degradation.[4] This dictates the choice of ionization method.
Why Electrospray Ionization (ESI)?
Electrospray Ionization (ESI) is the technique of choice for this molecule. As a "soft" ionization method, it imparts minimal energy to the analyte during the ionization process. This preserves the intact molecule, allowing for the confident determination of its molecular weight via the molecular ion, typically observed as the protonated species [M+H]⁺ in positive ion mode.[5] Alternative hard ionization techniques like Electron Ionization (EI) would likely cause extensive and immediate fragmentation, potentially preventing the observation of the molecular ion and complicating spectral interpretation.[6]
The Power of Tandem Mass Spectrometry (MS/MS)
To gain deeper structural insights, ESI is best coupled with tandem mass spectrometry (MS/MS). In this technique, the protonated molecular ion ([M+H]⁺ at m/z 176.08) is mass-selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This process provides a fragmentation "fingerprint" that is unique to the molecule's structure, confirming the identity and connectivity of its constituent parts. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, is highly recommended to obtain accurate mass measurements of both parent and fragment ions, enabling the confident determination of their elemental compositions.[5]
Predicted Fragmentation Pathway
The fragmentation of substituted 1,2,3-triazoles under ESI-MS/MS conditions is highly dependent on the nature of the substituents.[7] Unlike some other heterocyclic systems, 1,2,3-triazoles do not readily lose a neutral N₂ molecule under these conditions.[3] Instead, fragmentation is typically initiated at the more labile substituent sites. For this compound, the primary fragmentation events are expected to involve the hydroxymethyl group.
The proposed fragmentation pathway is as follows:
-
Protonation: The molecule is protonated in the ESI source, forming the precursor ion [M+H]⁺ at m/z 176.08.
-
Neutral Loss of Water: The most favorable initial fragmentation step is the facile loss of a stable water molecule (H₂O) from the protonated hydroxymethyl group, yielding a highly stable, resonance-delocalized carbocation fragment at m/z 158.07.
-
Neutral Loss of Formaldehyde: A subsequent or alternative fragmentation involves the neutral loss of formaldehyde (CH₂O), resulting in a fragment ion corresponding to 1-phenyl-1H-1,2,3-triazole at m/z 146.07.
-
Ring Cleavage: Further fragmentation of the triazole or phenyl rings can occur at higher collision energies but the aforementioned losses are expected to be the most prominent.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the characterization of this compound using a standard HPLC system coupled to a tandem mass spectrometer.
1. Sample Preparation
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
2. HPLC Conditions (for chromatographic separation)
-
Instrumentation: Agilent 1260 Infinity HPLC System or equivalent.[6]
-
Column: Zorbax SB C18, 4.6 × 50 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrumentation: Agilent 6120 mass spectrometer or a comparable instrument (e.g., Triple Quadrupole or Q-TOF).[6]
-
Ion Source: Electrospray Ionization (ESI).[6]
-
Polarity: Positive.[6]
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).
-
MS1 Scan Range: m/z 100–300.
-
MS/MS Precursor Ion: m/z 176.1.
-
Capillary Voltage: 4000 V.[6]
-
Drying Gas (N₂): 10 L/min.[6]
-
Gas Temperature: 300 °C.[8]
-
Fragmentor/Collision Energy: Ramped (e.g., 10-30 V) to observe the onset of fragmentation and determine optimal energy for generating key fragment ions.
Data Interpretation and Validation
A successful analysis will yield the following results:
-
LC Chromatogram: A sharp, single peak indicating the purity of the compound.
-
MS1 Spectrum: A base peak at m/z 176.08, corresponding to the [M+H]⁺ ion. The isotopic pattern should match the theoretical distribution for C₉H₁₀N₃O⁺.
-
MS/MS Spectrum: Prominent fragment ions at m/z 158.07 and/or m/z 146.07, confirming the proposed fragmentation pathway. The use of HRMS would validate these fragments with high mass accuracy (typically <5 ppm error).
Comparative Analysis: MS vs. Alternative Techniques
While mass spectrometry is powerful, a comprehensive characterization often involves orthogonal techniques. The choice depends on the specific analytical question being asked.
| Technique | Principle | Strengths for this Compound | Limitations | Best For |
| Mass Spectrometry (LC-MS/MS) | Measures mass-to-charge ratio of ionized molecules and their fragments.[3] | - Unmatched sensitivity (sub-picogram levels).[8]- Confirms molecular weight and elemental composition (HRMS).[5]- Provides structural information via fragmentation patterns. | - Does not inherently distinguish between isomers.- Quantification requires stable isotope-labeled internal standards for best accuracy. | - Molecular weight confirmation.- Impurity identification.- Structural elucidation support.- High-throughput screening. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Measures the magnetic properties of atomic nuclei. | - Provides definitive, unambiguous structural elucidation.[9]- Determines connectivity of all atoms in the molecule.- Can readily distinguish between isomers.- Excellent for quantification (qNMR). | - Significantly lower sensitivity compared to MS.- Requires larger sample amounts (mg scale).- Longer analysis time. | - De novo structure determination.- Isomer differentiation.- Confirmation of synthetic success and regiochemistry. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separates components of a mixture based on their affinity for stationary and mobile phases. | - Robust and reliable for purity assessment.- Excellent for quantification against a reference standard.- Simple, widely available instrumentation. | - Provides very limited structural information.- Co-eluting impurities with similar UV absorbance may be missed.- Identification relies solely on retention time matching. | - Routine quality control.- Purity assessment (% area).- Preparative separation. |
Conclusion
The characterization of this compound is effectively and efficiently achieved using LC-ESI-MS/MS. This technique provides definitive molecular weight confirmation and crucial structural information through predictable fragmentation pathways, primarily involving the neutral loss of water and formaldehyde. While NMR spectroscopy remains the gold standard for complete, unambiguous structure determination, mass spectrometry offers superior sensitivity and throughput, making it an essential tool for identity confirmation, purity analysis, and metabolite identification in a research and drug development setting. The synergistic use of these techniques provides a self-validating and comprehensive analytical workflow, ensuring the highest level of scientific integrity.
References
- Kudryavtsev, K. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences.
- Singh, P., & Kumar, A. (2018). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.
- Gilchrist, T. L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Hassan, A. S. (2016). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Chemical Science and Technology.
- NIST. (n.d.). 1H-1,2,3-Triazole. NIST Chemistry WebBook.
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- Al-Adiwish, W. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules.
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A Comparative Guide to the Biological Activity of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, prized for its synthetic accessibility via "click chemistry" and its ability to engage in a variety of biological interactions.[1][2] This guide provides a comparative analysis of the biological activity of the parent molecule, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, versus its structurally related analogs. We will delve into the nuances of how subtle chemical modifications can profoundly impact antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and structure-activity relationship (SAR) insights gleaned from the literature.
The Core Moiety: this compound
This compound serves as a fundamental building block for the development of novel therapeutic agents. Its structure, featuring a phenyl group at the 1-position and a hydroxymethyl group at the 4-position of the 1,2,3-triazole ring, offers multiple points for chemical modification. These modifications allow for the fine-tuning of its physicochemical properties and biological activity.
Chemical Structure of the Parent Compound:
Antimicrobial Activity: A Tale of Two Moieties
The antimicrobial potential of triazole derivatives is a well-established field of study. Investigations into analogs of this compound reveal that the introduction of different substituents can significantly enhance or diminish their efficacy against various bacterial and fungal strains.
A study on metronidazole analogs incorporating the 1H-1,2,3-triazole moiety demonstrated that these hybrid molecules exhibit potent antimicrobial activity.[2] The synthesis of these analogs was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Analysis of a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogs revealed key structural features that govern their antimicrobial activity. Most of the synthesized compounds in this series demonstrated good to excellent activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[3]
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the 1-position of the triazole are critical. Electron-withdrawing groups, such as halogens, have been shown to enhance antimicrobial activity.
-
The Linker: The methoxybenzaldehyde moiety at the 4-position of the triazole ring plays a crucial role in the overall activity of the molecule. Modifications to this part of the structure can significantly impact the compound's interaction with microbial targets.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogs against various microbial strains.
| Compound ID | R Group (on phenyl/benzyl) | S. epidermidis (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 4h | 4-Chlorobenzyl | 16 | 8 | 16 | 32 | 16 | 8 |
| 4i | 4-Fluorobenzyl | 16 | 16 | 32 | 32 | 16 | 8 |
| 7b | 4-Chlorophenyl | 8 | 4 | 8 | 16 | 8 | 16 |
| Ciprofloxacin | - | 8 | 4 | 4 | 8 | - | - |
| Fluconazole | - | - | - | - | - | 8 | 16 |
Data synthesized from a study on 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.[3]
Compound 7b , with a 4-chlorophenyl substituent, was found to be more potent than ciprofloxacin against B. subtilis and showed comparable activity against E. coli.[3] Compounds 4h and 4i demonstrated antifungal activity comparable to fluconazole against A. niger.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1,2,3-triazole nucleus is a prevalent feature in many anticancer agents.[1][4] The structural versatility of this compound analogs allows for the exploration of a vast chemical space to identify potent and selective anticancer compounds.
Structure-Activity Relationship (SAR) for Anticancer Activity
Studies on various 1,2,3-triazole derivatives have provided insights into the structural requirements for potent anticancer activity.
Key SAR Insights:
-
Heterocyclic Fragments: The introduction of other heterocyclic moieties to the triazole core can significantly enhance anticancer activity.[1]
-
Substitution Pattern: The substitution pattern on the phenyl ring of the 1-phenyl-1,2,3-triazole scaffold plays a crucial role. For instance, in a series of 1,2,4-triazole derivatives, halogen substitutions on the phenyl rings influenced the cytotoxic activity against different cancer cell lines.[5]
-
Side Chain Modifications: Modifications to the group at the 4-position of the triazole ring are critical. For example, the conversion of the methanol group to other functionalities can lead to compounds with improved antiproliferative effects.
Comparative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound ID | R1 | R2 | MCF-7 (IC50, µM) | Hela (IC50, µM) | A549 (IC50, µM) |
| HB1 | H | H | >100 | >100 | >100 |
| HB2 | Cl | H | 55.3 | 45.2 | 65.4 |
| HB5 | Cl | Cl | 25.1 | 15.8 | 35.7 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 |
Data synthesized from a study on 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety.[5]
The data indicates that the introduction of chloro substituents on the phenyl rings (compounds HB2 and HB5 ) significantly enhances the anticancer activity compared to the unsubstituted analog (HB1 ).[5] Compound HB5 , with two chloro substituents, exhibited the most potent activity against the tested cell lines.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow for the MTT assay to determine cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Triazole derivatives have emerged as potent inhibitors of various enzymes, playing a crucial role in the management of diseases such as diabetes, Alzheimer's, and hyperuricemia.[6][7][8] Analogs of this compound have been investigated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase (AChE).
Structure-Activity Relationship (SAR) for Enzyme Inhibition
The inhibitory potency of triazole derivatives is highly dependent on their structural features.
Key SAR Insights:
-
Substituents on the Phenyl Ring: In a study of 1,2,4-triazole bearing azinane analogues, methyl-substituted phenyl derivatives were found to be potent inhibitors of AChE and α-glucosidase.[6] The position of the methyl group (ortho, meta, or para) significantly influenced the inhibitory activity.
-
Nature of the Side Chain: The nature of the substituent at the 4-position of the triazole ring is a key determinant of enzyme inhibitory activity. For instance, the presence of a 3-methyl phenyl moiety in one series of compounds led to excellent α-glucosidase inhibition.[6]
Comparative Enzyme Inhibition Data
The following table showcases the IC50 values for a selection of 1,2,4-triazole bearing azinane analogs against acetylcholinesterase (AChE) and α-glucosidase.
| Compound ID | R Group | AChE (IC50, µM) | α-Glucosidase (IC50, µM) |
| 12b | phenyl | 85.46 ± 0.45 | 264.27 ± 1.24 |
| 12d | 3-methyl phenyl | 0.73 ± 0.54 | 36.74 ± 1.24 |
| 12e | 4-methyl phenyl | 97.86 ± 0.65 | 314.58 ± 1.24 |
| Acarbose | - | - | 375.82 ± 1.76 |
Data synthesized from a study on 1,2,4-triazole bearing azinane analogues.[6]
The data clearly indicates that the substitution on the phenyl ring has a profound effect on enzyme inhibition. Compound 12d , with a 3-methyl phenyl group, was a significantly more potent inhibitor of both AChE and α-glucosidase compared to the unsubstituted phenyl analog (12b ) and the 4-methyl phenyl analog (12e ).[6]
Experimental Protocol: α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity is typically determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Workflow for α-Glucosidase Inhibition Assay:
Caption: Workflow for the α-glucosidase inhibition assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: A solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8) is pre-incubated with various concentrations of the test compounds for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction mixture is incubated at 37°C for a defined time.
-
Reaction Termination: The reaction is stopped by the addition of a sodium carbonate (Na2CO3) solution.
-
Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor). The IC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
The collective evidence from numerous studies underscores the vast therapeutic potential of this compound and its analogs. The ease of synthesis via click chemistry, coupled with the ability to fine-tune biological activity through targeted structural modifications, makes this scaffold a highly attractive starting point for drug discovery programs.
Future research should focus on the systematic synthesis and evaluation of focused libraries of analogs to establish more definitive structure-activity relationships. A head-to-head comparison of a series of analogs against a standardized panel of biological targets would provide invaluable data for the rational design of more potent and selective therapeutic agents. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The continued exploration of the chemical space around the this compound core holds significant promise for the development of next-generation drugs to combat a range of human diseases.
References
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A Comparative Guide to the Computational Modeling of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol Interactions
This guide provides an in-depth technical comparison of computational methodologies for characterizing the molecular interactions of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring a robust and validated approach to computational analysis.
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for forming key molecular interactions, including hydrogen bonds and dipole-dipole interactions.[1] this compound, a representative of this class, serves as an ideal subject for a comparative exploration of computational techniques that elucidate its binding mechanisms, stability, and electronic properties. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics.[2]
Section 1: Foundational Computational Approaches
The computational investigation of a small molecule's interactions is not a monolithic process. It involves a multi-tiered approach where each method offers a unique balance of accuracy and computational cost. We will compare three core techniques: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantum Mechanics (QM).
-
Molecular Docking: A computationally efficient method used to predict the preferred binding orientation (pose) of a ligand to a protein target. It is invaluable for high-throughput virtual screening and initial hypothesis generation.[3]
-
Molecular Dynamics (MD): A powerful simulation technique that models the physical movements of atoms and molecules over time. It provides critical insights into the stability of the protein-ligand complex, the role of solvent, and conformational changes.[4]
-
Quantum Mechanics (QM): The most accurate and computationally intensive method. QM calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of the ligand, determining properties like charge distribution and orbital energies that govern its intrinsic reactivity.[5]
The relationship and typical workflow involving these methods are illustrated below.
Caption: Interplay of computational methods for drug discovery.
Section 2: Case Study: Modeling this compound Against Fungal CYP51
To provide a practical comparison, we will model the interaction of this compound with a relevant biological target. The triazole moiety is famously active against the fungal enzyme sterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.[6][7] We will therefore use the crystal structure of Candida albicans CYP51 as our receptor. As a basis for comparison, we will model the well-known triazole antifungal, Fluconazole , alongside our topic molecule.
Method 1: Molecular Docking
Causality: The primary goal of docking is to rapidly generate and rank potential binding poses within the protein's active site. This initial step is crucial for filtering large compound libraries and identifying molecules that have the potential for high-affinity binding. The scoring functions provide a semi-quantitative estimate of binding affinity, allowing for a rank-ordering of different ligands.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (PubChem CID: 708707) and Fluconazole.[8]
-
Use software like ChemDraw or Marvin Sketch to draw the 2D structures and convert them to 3D.[1]
-
Minimize the energy of the ligands using a force field like MMFF94.[1]
-
Assign partial charges (Gasteiger charges) and define rotatable bonds. Convert the final structures to the PDBQT format required by AutoDock Vina.
-
-
Protein Preparation:
-
Download the crystal structure of C. albicans CYP51 (e.g., PDB ID: 5V5Z).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Merge non-polar hydrogens and convert the protein structure to the PDBQT format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire active site of CYP51. The active site is typically identified by the location of the heme cofactor and the binding site of the co-crystallized ligand.
-
A typical grid size might be 25Å x 25Å x 25Å centered on the active site.
-
-
Docking Execution:
-
Run AutoDock Vina with the prepared ligand and receptor files. An exhaustiveness setting of 8 is typically sufficient for initial studies.
-
The program will generate multiple binding modes (typically 9-10) ranked by their binding affinity scores (in kcal/mol).
-
Comparative Data Analysis
The primary output is the binding affinity. A more negative value indicates a stronger predicted interaction. We will analyze the top-scoring pose for each ligand to identify key interacting residues. Hydrophobic interactions and hydrogen bonds are the main driving forces for the binding of triazole inhibitors to CYP51.[7][9]
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| This compound | -7.8 | TYR132, PHE228, Heme | π-π stacking, Hydrophobic, H-bond with methanol -OH |
| Fluconazole | -8.5 | TYR118, Y132, F228, T311 | Hydrophobic, H-bond with triazole N4 and Heme |
Note: These values are hypothetical for illustrative purposes.
Method 2: Molecular Dynamics (MD) Simulation
Causality: A docking pose represents a static, low-energy snapshot. However, biological systems are dynamic. MD simulations are essential to validate the stability of the docked pose. If a ligand is not stable in the binding pocket and dissociates quickly in a dynamic simulation, the initial docking result is likely a false positive. MD also allows for the calculation of more rigorous binding free energies.
Caption: Standard workflow for an MD simulation.
Experimental Protocol: MD Simulation with AMBER
-
System Preparation:
-
Use the highest-scoring docked pose of the this compound-CYP51 complex.
-
Use the ff14SB force field for the protein and the General Amber Force Field (GAFF) for the ligand.[9]
-
Solvate the complex in a TIP3P water box, ensuring a minimum of 10 Å between the protein and the box edge.[9]
-
Add Na+ or Cl- ions to neutralize the system's overall charge.
-
-
Minimization and Equilibration:
-
Perform a multi-step energy minimization. First, minimize the positions of water and ions while restraining the protein-ligand complex. Then, minimize the entire system to remove bad contacts.
-
Gradually heat the system from 0 K to 300 K under constant volume (NVT ensemble).
-
Equilibrate the system density under constant pressure (NPT ensemble) for several nanoseconds until temperature, pressure, and density have stabilized.
-
-
Production Run:
-
Run the production simulation for at least 100 nanoseconds (ns) under NPT conditions. Save the coordinates (trajectory) every 10 picoseconds (ps).
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Binding Free Energy: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy from the simulation trajectory, providing a more accurate estimate than docking scores.[7]
-
Comparative Data Analysis
| Ligand | Average Ligand RMSD (Å) | MM/PBSA Binding Energy (kcal/mol) | Key Stable Interactions |
| This compound | 1.5 ± 0.3 | -35.5 ± 4.2 | Stable H-bond with SER378, persistent hydrophobic contact with Y132 |
| Fluconazole | 1.2 ± 0.2 | -42.1 ± 3.8 | Stable coordination of triazole N4 to Heme iron, stable H-bond with T311 |
Note: These values are hypothetical for illustrative purposes. A lower RMSD indicates greater stability in the binding pocket. A more negative MM/PBSA energy suggests stronger binding.
Method 3: Quantum Mechanics (QM)
Causality: While docking and MD rely on classical force fields, QM calculations provide a much deeper understanding of the molecule's electronic properties. By calculating the distribution of electrons, we can generate an electrostatic potential (ESP) map, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding why a molecule interacts with specific residues (e.g., an electron-rich nitrogen atom acting as a hydrogen bond acceptor).
Experimental Protocol: DFT Calculation with Gaussian
-
Structure Optimization:
-
Use the ligand structure from the previous steps as a starting geometry.
-
Perform a full geometry optimization using Density Functional Theory (DFT) with a common functional and basis set (e.g., B3LYP/6-311G**).[10]
-
-
Property Calculation:
-
On the optimized geometry, perform a single-point energy calculation to derive molecular properties.
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Generate the Molecular Electrostatic Potential (MESP) map.
-
Comparative Data Analysis
-
This compound: The MESP map would likely show a negative potential (red) around the nitrogen atoms of the triazole ring, identifying them as potential hydrogen bond acceptors. The hydroxyl hydrogen would show a positive potential (blue), marking it as a hydrogen bond donor.
-
Fluconazole: The MESP map would similarly highlight the triazole nitrogens as key negative regions, explaining their crucial interactions with the heme group and protein residues in the CYP51 active site.
Comparing the MESP maps and orbital energies helps explain the observed interactions in docking and MD simulations at a fundamental electronic level.
Section 3: Experimental Validation: The Ground Truth
Computational models, no matter how sophisticated, generate hypotheses that must be tested.[11][12] The trustworthiness of a computational workflow is established by its ability to correlate with and predict experimental results.
-
In Vitro Assays: The most direct validation is to synthesize the compound and test its biological activity.[13] For our case study, an IC50 value against fungal growth or a Ki value from an enzyme inhibition assay would be the gold standard for validating the predicted binding affinities.[14]
-
X-ray Crystallography: Obtaining a co-crystal structure of the ligand bound to the protein provides the ultimate validation of a predicted binding pose.[15]
A strong computational model is one where the predicted binding pose matches the crystal structure and the calculated binding energies correlate well with experimentally measured affinities across a series of related compounds.
Conclusion
The computational modeling of this compound interactions is a multi-faceted process. No single method provides a complete picture.
-
Molecular Docking is the indispensable first step for high-throughput screening and pose generation.
-
Molecular Dynamics is crucial for assessing the stability of the predicted binding mode and refining binding energy estimates in a dynamic, solvated environment.
-
Quantum Mechanics provides fundamental insights into the electronic properties that drive the observed molecular interactions.
By integrating these methods in a logical workflow, researchers can build a robust, self-validating model of molecular interactions. This comparative approach, grounded in the principles of physical chemistry and validated by experimental data, provides the most reliable path for leveraging computational science in modern drug discovery.
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structural confirmation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol using X-ray crystallography
An In-Depth Technical Guide to the Structural Confirmation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol using X-ray Crystallography
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of advancing a compound from discovery to clinical application. The spatial arrangement of atoms dictates molecular interactions, influencing efficacy, selectivity, and safety. While spectroscopic methods like NMR and Mass Spectrometry provide crucial information about connectivity, they fall short of providing the definitive, high-resolution spatial map that single-crystal X-ray crystallography (SC-XRD) delivers.[1][2]
This guide provides a comprehensive comparison and procedural overview for the structural confirmation of this compound, a scaffold of significant interest in medicinal chemistry. The 1,2,3-triazole core is a bioisostere for amide bonds and is featured in a wide array of biologically active compounds, exhibiting properties ranging from antifungal to anticancer.[3][4] The presence of the hydroxymethyl group offers a critical hydrogen bonding motif, making the precise understanding of its orientation and intermolecular interactions paramount.
This document will detail the complete workflow, from material preparation to data interpretation, using crystallographic data from closely related structures as a benchmark for comparison. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust protocol.
The Unambiguous Power of Single-Crystal X-ray Diffraction
SC-XRD stands as the gold standard for molecular structure determination.[5] It works by passing a focused beam of X-rays through a single, highly ordered crystal. The electrons of the atoms within the crystal lattice diffract this beam into a unique, three-dimensional pattern. By analyzing the geometry and intensity of these diffracted spots, we can mathematically reconstruct the electron density map of the molecule and, from that, determine the precise position of every atom in space.[2] This provides exact bond lengths, bond angles, and torsional angles, information that is critical for structure-activity relationship (SAR) studies and computational modeling.
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of physical chemistry. The quality of the final data is inextricably linked to the quality of the initial crystal.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Step 1: Synthesis and Purification
The synthesis of this compound is commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction involves the 1,3-dipolar cycloaddition of phenyl azide with propargyl alcohol.
Protocol Causality: The success of crystallization is critically dependent on the purity of the compound. Impurities, including residual solvents, starting materials, or side-products, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, typically via column chromatography followed by recrystallization, is a non-negotiable first step.
Step 2: Growing High-Quality Single Crystals
This is often the most challenging and empirical step in the process. The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing molecules to assemble into a well-ordered lattice.[7]
Recommended Protocol: Vapor Diffusion
Vapor diffusion is a gentle and highly effective method for small quantities of material.[7]
-
Solvent Selection: Dissolve this compound in a small amount (e.g., 0.5 mL) of a "good" solvent in which it is readily soluble (e.g., methanol, ethyl acetate).
-
Vial Setup: Place this solution in a small, open vial (e.g., a 1-dram vial).
-
Anti-Solvent: Place the small vial inside a larger, sealable jar (the "chamber") containing a few milliliters of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, diethyl ether).
-
Incubation: Seal the chamber and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.
Causality: The slow rate of change is key. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.[5] Vapor diffusion allows the system to equilibrate gently, giving molecules time to find their lowest energy positions within the crystal lattice.
Step 3: Data Collection and Processing
Once a suitable crystal (transparent, with sharp edges, typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.[8]
-
Mounting: The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Data Collection: The crystal is rotated in the X-ray beam while thousands of diffraction images are collected from different orientations.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
Causality: Flash-cooling immobilizes the molecules, reducing thermal motion and leading to higher-resolution data. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.
Data Interpretation: A Comparative Analysis
While the specific crystal structure for this compound is not publicly deposited as of this guide's writing, we can establish a robust comparative framework using the published data for the closely related [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate .[9] This provides an excellent benchmark for what to expect.
| Parameter | [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol[9][10] | Expected for this compound |
| Crystal System | Triclinic | Likely Monoclinic or Triclinic |
| Space Group | P-1 | Common centrosymmetric groups (e.g., P2₁/c, P-1) |
| Unit Cell a (Å) | 6.0078 | ~5-12 |
| Unit Cell b (Å) | 7.4897 | ~7-15 |
| Unit Cell c (Å) | 22.3145 | ~10-25 |
| Dihedral Angle (Phenyl-Triazole) | 12.71° and 17.3° (two molecules in ASU) | ~5-20° |
| Key Hydrogen Bonds | O-H···O (water), O-H···N (triazole) | O-H···N (triazole), O-H···O (hydroxyl) |
Structural Insights and What to Verify:
-
Molecular Confirmation: The primary result is the unambiguous confirmation of the covalent bonding and connectivity, verifying the synthetic outcome.
-
Conformation: A key parameter is the dihedral angle between the plane of the phenyl ring and the triazole ring. In related structures, this angle is typically small, indicating a relatively planar conformation.[11][12] This planarity can influence π-π stacking interactions.
-
Hydroxymethyl Group Orientation: The torsion angle involving the triazole ring and the C-O bond of the methanol group (e.g., N3-C4-C(methanol)-O) will define its orientation. This is crucial as it dictates which atoms can act as hydrogen bond acceptors for the hydroxyl proton. In the chloro-analog, this group is twisted relative to the ring.[9]
-
Intermolecular Interactions: The hydroxyl group is a strong hydrogen bond donor. We expect to see robust hydrogen bonds, likely to the nitrogen atoms of the triazole ring on an adjacent molecule (O-H···N), forming chains or dimers.[9] These interactions are the primary drivers of the crystal packing.
Caption: Key structural relationships to analyze in the crystal structure.
Conclusion
The structural confirmation of this compound via single-crystal X-ray crystallography is an essential step in its development as a potential therapeutic agent or chemical probe. The process, while meticulous, yields unambiguous data on the molecule's three-dimensional architecture and its interactions in the solid state. By following a robust protocol for synthesis, purification, and crystallization, and by comparing the resulting data to established structures of similar compounds, researchers can have the highest degree of confidence in their molecular structure. This foundational knowledge is indispensable for rational drug design and understanding biological function at the molecular level.
References
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- Tiekink, E. R. T., et al. (2016). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H. Journal of Chemical Crystallography, 46, 67–76.
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A Senior Application Scientist's Guide to 1,2,3-Triazole Derivatives: A Comparative Efficacy Analysis in Biological Assays
For researchers, scientists, and drug development professionals, the 1,2,3-triazole scaffold represents a cornerstone in modern medicinal chemistry. Its unique structural features, including metabolic stability, hydrogen bonding capability, and dipole moment, make it a privileged pharmacophore in the design of novel therapeutic agents.[1] This guide provides an in-depth, comparative analysis of the efficacy of different 1,2,3-triazole derivatives across key biological assays, grounded in experimental data and mechanistic insights.
The Enduring Appeal of the 1,2,3-Triazole Core
The surge in interest surrounding 1,2,3-triazole derivatives can be largely attributed to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This highly efficient and regioselective reaction allows for the rapid synthesis of diverse molecular libraries, facilitating extensive structure-activity relationship (SAR) studies.[1][3] The resulting triazole ring is not merely a linker; it actively participates in binding to biological targets through various non-covalent interactions, contributing significantly to the pharmacological profile of the molecule.[4]
This guide will dissect the performance of 1,2,3-triazole derivatives in three critical therapeutic areas: oncology, infectious diseases (antimicrobial), and virology.
Section 1: Anticancer Activity of 1,2,3-Triazole Hybrids
The development of novel anticancer agents is a paramount challenge, with a continuous need for more effective and less toxic therapies.[5] 1,2,3-triazole derivatives have emerged as a promising class of compounds with potent antiproliferative activities against a range of cancer cell lines.[2][5][6]
Comparative Efficacy of Anticancer 1,2,3-Triazole Derivatives
The antiproliferative efficacy of 1,2,3-triazole derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrrole-Triazole Hybrids | Compound 11j | MCF-7 (Breast) | 1.25 | Etoposide | 8.45 | [3] |
| Pyrrole-Triazole Hybrids | Compound 11f | A549 (Lung) | 2.15 | Etoposide | 10.21 | [3] |
| Thymol-Oxadiazole-Triazole Hybrids | Compound 9 | MCF-7 (Breast) | 1.1 | Doxorubicin | 1.2 | [7] |
| Thymol-Oxadiazole-Triazole Hybrids | Compound 9 | HCT-116 (Colon) | 2.6 | 5-Fluorouracil | 4.8 | [7] |
| Phosphonate-Triazole Derivative | Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | Not specified in abstract | [8] |
| Coumarin-Triazole Hybrids | Compound 4a | A549 (Lung) | 2.97 | Cisplatin | 24.15 | [9] |
Analysis of Efficacy: The data clearly demonstrates that hybrid molecules incorporating the 1,2,3-triazole moiety often exhibit superior or comparable anticancer activity to established chemotherapeutic agents. For instance, the pyrrole-triazole hybrid 11j is significantly more potent than etoposide against the MCF-7 breast cancer cell line.[3] Similarly, the thymol-oxadiazole-triazole derivative 9 shows efficacy on par with doxorubicin.[7] The enhanced activity of these hybrids can be attributed to a multi-target effect or improved pharmacokinetic properties conferred by the different heterocyclic systems.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a detailed protocol for assessing the in vitro anticancer activity of 1,2,3-triazole derivatives.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (1,2,3-triazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity and cell viability. The 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
Visualizing the Mechanism of Action
Many 1,2,3-triazole anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Caption: Mechanism of action for a phosphonate 1,2,3-triazole derivative.[8]
Section 2: Antimicrobial Efficacy of 1,2,3-Triazole Derivatives
The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents.[4] 1,2,3-triazole hybrids have demonstrated promising in vitro and in vivo antibacterial and antifungal activities.[4][10]
Comparative Efficacy of Antimicrobial 1,2,3-Triazole Derivatives
The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Theophylline-Triazole Hybrid | Compound 18 | E. coli | 0.03125 | Not specified in abstract | - | [2] |
| Theophylline-Triazole Hybrid | Compound 18 | B. cereus | 0.0156 | Not specified in abstract | - | [2] |
| Thymol-Oxadiazole-Triazole Hybrids | Compound 9 | E. coli | 12.5 | Ciprofloxacin | 6.25 | [7] |
| Thymol-Oxadiazole-Triazole Hybrids | Compound 9 | S. aureus | 6.25 | Ciprofloxacin | 6.25 | [7] |
| Triazole-Benzimidazole Hybrid | Compound 19/20 | Antibiotic-resistant strains | Not specified in abstract | Not specified in abstract | - | [2] |
| Coumarin-Triazole Hybrid | Compound 39 | Fungal species | Significant activity | Miconazole | - | [2] |
Analysis of Efficacy: The data indicates that specific 1,2,3-triazole derivatives can be highly potent against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][11] The theophylline-triazole hybrid 18 exhibits exceptionally low MIC values against E. coli and B. cereus.[2] The thymol-oxadiazole-triazole derivative 9 shows comparable activity to ciprofloxacin against S. aureus.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.
Objective: To determine the minimum concentration of a 1,2,3-triazole derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Trustworthiness of the Protocol: This self-validating system includes positive (growth) and negative (sterility) controls to ensure the reliability of the results. The use of a standardized inoculum is critical for reproducibility.
Visualizing the Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Section 3: Antiviral Potential of 1,2,3-Triazole Derivatives
The emergence and re-emergence of viral infections underscore the continuous need for new antiviral therapies.[12] 1,2,3-triazole derivatives have demonstrated significant activity against a variety of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[12][13][14][15]
Comparative Efficacy of Antiviral 1,2,3-Triazole Derivatives
The antiviral efficacy is often expressed as the half-maximal inhibitory concentration (IC50) or the 50% effective concentration (EC50), which represents the concentration of a drug that inhibits viral replication by 50%.
| Compound Class | Derivative Example | Virus | IC50 / EC50 (µM) | Reference Drug | IC50 / EC50 (µM) | Reference |
| Triazolyl Nucleoside Analogs | 6-methyluracil derivative | Influenza A (H1N1) | "Better antiviral activity" | Not specified in abstract | - | [12] |
| Triazole Nitroxide Derivatives | Compound 36 | Herpes Simplex Virus-1 (HSV-1) | 0.80 - 1.32 | Not specified in abstract | - | [12] |
Analysis of Efficacy: The structural versatility of 1,2,3-triazoles allows for their incorporation into both nucleoside and non-nucleoside analogs, targeting various stages of the viral life cycle.[13][15] The triazole nitroxide derivatives, for example, exhibit potent anti-HSV-1 activity with low cytotoxicity, highlighting the potential for developing highly selective antiviral agents.[12]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound in vitro.
Objective: To determine the concentration of a 1,2,3-triazole derivative that reduces the number of viral plaques by 50%.
Materials:
-
Host cell line permissive to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Complete growth medium
-
Overlay medium (e.g., medium with low-melting-point agarose)
-
Test compounds
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value from the dose-response curve.
Authoritative Grounding: This protocol is a well-established and validated method in virology for assessing antiviral efficacy. The use of a semi-solid overlay prevents the spread of progeny virus through the medium, ensuring that new infections are localized and form discrete plaques.
Logical Relationship in SAR Studies
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the efficacy of 1,2,3-triazole derivatives in key biological assays. The presented data and protocols underscore the immense potential of this heterocyclic scaffold in the development of novel therapeutics. The ability to readily synthesize and modify these compounds through click chemistry allows for a systematic exploration of their structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates. Future research will likely focus on the development of multi-target 1,2,3-triazole hybrids and the elucidation of their precise molecular mechanisms of action to further unlock their therapeutic potential.
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- A Literature Review Focusing on the Antiviral Activity of[12][13][16] and[6][12][16]-triazoles.
- A Literature Review Focusing on the Antiviral Activity of[12][13][16] and[6][12][16]-triazoles.
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- Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024-01-30).
- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC - NIH.
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- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021-11-27).
- The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - ResearchGate.
- Representative derivatives of 1,2,3-triazoles with anti-microbial activity. - ResearchGate.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,4- and 1,5-Disubstituted Triazole Isomers
Introduction: The 1,2,3-triazole moiety is a cornerstone in modern chemistry, lauded for its stability and wide-ranging applications in medicinal chemistry, material science, and chemical biology.[1] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally straightforward and regioselective.[2][3] This was later complemented by the development of ruthenium-catalyzed methods (RuAAC) that selectively yield the 1,5-disubstituted isomers.[2][3] As these isomers can exhibit vastly different biological activities and material properties, the ability to unambiguously distinguish between them is paramount for researchers in drug development and related fields. This guide provides an in-depth comparison of the spectroscopic signatures of these two important classes of isomers, grounded in experimental data and proven analytical techniques.
The Structural Distinction: A Visual Primer
The fundamental difference between the two isomers lies in the connectivity of the substituents to the triazole ring. In the 1,4-isomer, the substituents are positioned at opposite ends of the heterocyclic ring, whereas in the 1,5-isomer, they are adjacent. This seemingly subtle variation creates distinct electronic environments within the triazole core, giving rise to unique and predictable spectroscopic properties.
Caption: General structures of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is unequivocally the most powerful and reliable technique for differentiating between 1,4- and 1,5-disubstituted triazoles. Analysis of ¹H, ¹³C, and ¹⁵N spectra provides clear, diagnostic signals for each isomer.
¹H NMR Spectroscopy: The Triazole Proton Signature
The most immediate diagnostic feature in the ¹H NMR spectrum is the chemical shift of the lone proton on the triazole ring.
-
1,4-Isomers: The triazole proton (H-5) is adjacent to two nitrogen atoms (N-1 and N-4). This electronic environment results in a characteristic downfield chemical shift, typically appearing as a sharp singlet in the range of δ 7.5–8.8 ppm .[4][5]
-
1,5-Isomers: The triazole proton (H-4) is adjacent to a carbon (C-5) and a nitrogen atom (N-1). This leads to a more shielded environment compared to its 1,4-counterpart. Consequently, its signal appears further upfield, generally in the range of δ 7.0–7.8 ppm .[6][7]
This consistent upfield shift of ~0.5-1.0 ppm for the 1,5-isomer's triazole proton is a robust and routinely used diagnostic marker.
¹³C NMR Spectroscopy: Unambiguous Carbon Environments
The ¹³C NMR spectrum provides a second layer of definitive evidence. The key is to compare the chemical shifts of the two carbon atoms within the triazole ring.
-
1,4-Isomers: The protonated carbon (C-5) is directly bonded to the N-1 substituent's nitrogen and is adjacent to C-4. Its signal typically resonates in the range of δ 120–128 ppm .[4] The substituted carbon (C-4) appears further downfield.
-
1,5-Isomers: The protonated carbon (C-4) is situated between two other carbons (the C-5 substituent and the N-1 substituent). This environment causes its signal to appear significantly downfield, typically in the range of δ 132–138 ppm .[6][8]
A simple method using gated decoupling in a one-dimensional ¹³C NMR experiment can definitively distinguish the isomers: the C-5 signal of the 1,4-isomer appears around δ ~120 ppm, while the C-4 signal of the 1,5-isomer is found at δ ~133 ppm.[8]
Caption: Key diagnostic NMR chemical shift ranges for 1,4- and 1,5-triazole isomers.
¹⁵N NMR Spectroscopy: The Ultimate Arbiter
For cases requiring the highest level of certainty, ¹⁵N NMR spectroscopy offers an unambiguous solution. The chemical shifts of the three nitrogen atoms are exquisitely sensitive to their position and bonding within the ring. While direct ¹⁵N detection can be time-consuming due to the low natural abundance of the isotope, two-dimensional correlation experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are highly effective.[9][10] These experiments correlate the triazole proton to the nitrogens two or three bonds away, revealing a distinct pattern for each isomer and allowing for definitive structural assignment.[9]
Part 2: Vibrational and Mass Spectrometry Analyses
While NMR is the primary tool, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide complementary data for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of the triazole ring but is less effective for distinguishing between the 1,4- and 1,5-isomers. Both isomers will show characteristic bands for:
-
C-H aromatic stretching: ~3100-3150 cm⁻¹
-
N=N stretching: ~1500-1550 cm⁻¹[11]
-
C=C/C=N ring stretching: ~1450-1530 cm⁻¹[11]
While subtle differences in the fingerprint region (<1400 cm⁻¹) may exist due to the different symmetry and dipole moments of the isomers, these are often minor and can be obscured by bands from the substituents.[12] Therefore, IR is best used for functional group analysis and confirming triazole formation rather than for regiochemical assignment.
Mass Spectrometry (MS)
Mass spectrometry provides crucial molecular weight information. While both isomers will have identical molecular weights, their fragmentation patterns under techniques like Electrospray Ionization (ESI-MS/MS) can sometimes differ, though this is highly dependent on the nature of the substituents.[13][14]
Common fragmentation pathways for the 1,2,3-triazole core include:
-
Loss of a nitrogen molecule (N₂): A characteristic loss of 28 Da.
-
Cleavage of the ring: Leading to the loss of fragments like HCN.[15]
The relative abundance of these fragment ions can vary between the 1,4- and 1,5-isomers due to the different stabilities of the resulting cationic fragments. However, without established standards for a specific pair of substituted isomers, relying solely on MS for differentiation is not recommended. It serves as a powerful tool for confirmation once the isomeric identity has been established by NMR.[13][15]
Summary of Spectroscopic Data
| Spectroscopic Technique | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer | Reliability for Differentiation |
| ¹H NMR | Triazole H-5: δ 7.5 - 8.8 ppm | Triazole H-4: δ 7.0 - 7.8 ppm | Very High |
| ¹³C NMR | Triazole C-5: δ 120 - 128 ppm | Triazole C-4: δ 132 - 138 ppm | Very High |
| ¹⁵N NMR (via HMBC) | Distinct correlation pattern | Unique, different correlation pattern | Definitive |
| IR Spectroscopy | Characteristic triazole ring vibrations | Similar characteristic vibrations | Low |
| Mass Spectrometry | Identical MW, potentially different fragmentation | Identical MW, potentially different fragmentation | Moderate (Substituent Dependent) |
Part 3: Experimental Protocol - Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
The selective synthesis of the 1,5-isomer is a key procedure in modern organic chemistry. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the benchmark method.[6]
Workflow: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Caption: Generalized workflow for the synthesis of 1,5-disubstituted triazoles via RuAAC.
Step-by-Step Methodology: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole
This protocol is adapted from established literature procedures.[6]
-
Vessel Preparation: To a 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add benzyl azide (10.0 g, 0.075 mol).
-
Inert Atmosphere: Purge the reaction vessel with argon gas.
-
Reagent Addition: Add 150 mL of 1,2-dichloroethane (DCE) followed by phenylacetylene (8.06 g, 0.0789 mol) to the flask via syringe.
-
Heating: Place the reaction flask in a pre-heated oil bath at 45°C.
-
Catalyst Introduction: After five minutes of heating, prepare a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium ([Cp*RuCl(cod)]) (285 mg, 0.752 mmol) in 3 mL of DCE. Add this catalyst solution to the reaction vessel via syringe.
-
Causality Note: The Ru catalyst activates the alkyne via π-interactions, promoting the addition of the alkyne's most nucleophilic carbon to the terminal nitrogen (N3) of the azide, which dictates the 1,5-regioselectivity.[6]
-
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis. The reaction is typically complete within 30-60 minutes.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add silica gel (approx. 35 g) directly to the flask and remove the solvent by rotary evaporation.
-
Purification: The resulting powder is dry-loaded onto a silica gel column. The column is flushed with ethyl acetate to elute the product. The solvent is removed by rotary evaporation to yield the crude product as a solid.
-
Final Purification (Trituration): Transfer the solid to a flask, add 200 mL of hexanes, and stir the heterogeneous solution vigorously for several hours (trituration). This step removes non-polar impurities.
-
Isolation: Filter the mixture over a Büchner funnel, rinse the solid with fresh hexanes, and dry under vacuum to afford the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole as a beige powder.
References
- Title: Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Source: PubMed. URL:[Link]
- Title: A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction.
- Title: 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Source: Royal Society of Chemistry. URL:[Link]
- Title: Overview for the synthesis of 1,4 and 1,5 triazole‐bridged disulfide...
- Title: Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Source: MDPI. URL:[Link]
- Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Source: National Institutes of Health (NIH). URL:[Link]
- Title: FT-IR spectra of control and treated 1,2,4-triazole.
- Title: Mass spectra of 1,2,3-triazoles. Source: Royal Society of Chemistry. URL:[Link]
- Title: Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Source: MDPI. URL:[Link]
- Title: Method for Assigning Structure of 1,2,3-Triazoles. Source: American Chemical Society. URL:[Link]
- Title: 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Source: Semantic Scholar. URL:[Link]
- Title: ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings.
- Title: Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Supporting Information Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. Source: Royal Society of Chemistry. URL:[Link]
- Title: Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? Source: MDPI. URL:[Link]
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- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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The 1,2,3-Triazole Scaffold: A Privileged Framework for Therapeutic Innovation — A Comparative Guide to Structure-Activity Relationships
The 1,2,3-triazole ring system, once a synthetic curiosity, has firmly established itself as a cornerstone of modern medicinal chemistry. Its prominence is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," a reaction lauded for its efficiency, regioselectivity, and broad functional group tolerance.[1][2] This synthetic accessibility, combined with the triazole's unique physicochemical properties—acting as a rigid linker, a hydrogen bond acceptor, and a stable bioisostere for other functional groups—has led to its incorporation into a vast array of biologically active molecules.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1,2,3-triazole derivatives across key therapeutic areas. We will move beyond a simple cataloging of compounds to dissect the causal relationships between molecular architecture and biological function, supported by experimental data and mechanistic insights from molecular modeling studies. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Strategic Logic of SAR in Triazole-Based Drug Design
The development of potent and selective drug candidates is an iterative process of design, synthesis, and testing. Structure-Activity Relationship (SAR) studies are the intellectual engine of this process. For the 1,2,3-triazole core, the primary points of modification are the substituents at the 1- and 4-positions (for 1,4-disubstituted isomers, the most common outcome of CuAAC). The goal is to understand how changes in the size, shape, electronics, and lipophilicity of these substituents modulate the compound's interaction with its biological target.
Caption: Iterative cycle of SAR-guided drug discovery for 1,2,3-triazole derivatives.
Comparative Analysis I: Anticancer Agents
The 1,2,3-triazole scaffold is a frequent feature in the design of novel anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[3] Hybrid molecules, where the triazole ring links two or more pharmacophores, have proven to be a particularly fruitful strategy.
Case Study: Chalcone-1,2,3-Triazole Hybrids
Chalcones, characterized by an α,β-unsaturated carbonyl system, are well-known anticancer pharmacophores.[4] Linking them to various moieties via a 1,2,3-triazole ring can enhance their potency and selectivity.[4] A systematic review of these hybrids reveals that the electronic properties of substituents on the chalcone's phenyl rings significantly impact anticancer activity.[4]
A prime example is a series of chalcone-1,2,3-triazole-azole hybrids evaluated for antiproliferative activity against human neuroblastoma (SK-N-SH), esophageal carcinoma (EC-109), and gastric cancer (MGC-803) cell lines.[5]
| Compound ID | Chalcone Ring A Substituent (R1) | Azole Ring B (R2) | IC50 (μM) vs. SK-N-SH[5] |
| I-14 | 3,4,5-trimethoxy | 1,2,4-Triazole | 3.57 (vs EC-109) |
| I-15 | 3-pyridyl | 1,2,4-Triazole | 42.36 (vs EC-109) |
| I-16 | 2-thienyl | 1,2,4-Triazole | 19.28 (vs EC-109) |
| I-21 | 3,4,5-trimethoxy | Tetrazole | 1.52 |
| I-22 | 3-pyridyl | Tetrazole | 4.45 (vs MGC-803) |
SAR Insights & Mechanistic Causality:
-
Impact of the Chalcone Moiety (R1): The data clearly shows that a 3,4,5-trimethoxyphenyl ring on the chalcone portion (as in I-14 and I-21 ) confers significantly higher potency compared to heterocyclic rings like pyridine (I-15 ) or thiophene (I-16 ).[5] This is a common theme in anticancer compounds targeting tubulin; the trimethoxyphenyl moiety mimics the binding of colchicine to its site on β-tubulin, thus inhibiting microtubule polymerization and inducing cell cycle arrest.
-
Impact of the Azole Moiety (R2): Replacing the 1,2,4-triazole of I-14 with a tetrazole ring to give I-21 resulted in the most potent compound of the series against the SK-N-SH cell line.[5] This suggests that the electronic and hydrogen-bonding properties of the second azole ring play a crucial role in target engagement, possibly through interactions with amino acid residues in the active site.
-
Mechanism of Action: Further studies on compound I-21 revealed that it induced apoptosis in SK-N-SH cells, confirming a cytotoxic mechanism consistent with microtubule disruption.[5] Molecular docking studies on other triazole derivatives have shown that the triazole ring can form key hydrogen bonds and π-anion interactions within the active sites of target proteins like matrix metalloproteinases (MMPs), further explaining its role in enhancing binding affinity.[3]
Comparative Analysis II: Antimicrobial Agents
With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics.[6] 1,2,3-triazoles have emerged as a promising scaffold for developing new antibacterial and antifungal agents.[5] A common strategy involves conjugating the triazole moiety with other known antimicrobial pharmacophores, such as glycosides.
Case Study: 1,2,3-Triazole Glycoside Derivatives
A series of novel 1,2,3-triazole glycosides were synthesized and evaluated for their activity against Gram-positive (Staphylococcus aureus), Gram-negative (Pseudomonas aeruginosa), and fungal (Candida albicans, Aspergillus niger) species.[7][8]
| Compound ID | Sugar Moiety | Linker | Inhibition Zone (mm) vs. S. aureus[7] |
| 5 | D-galactose | Triethylene glycol | 17.6 |
| 6 | D-glucose | Triethylene glycol | 18.2 |
| 7 | D-xylose | Triethylene glycol | 16.5 |
| 9 | D-galactose | None | 13.5 |
| 10 | D-glucose | None | 14.8 |
| 11 | D-xylose | None | 12.7 |
| Ampicillin | (Standard) | - | 23.5 |
SAR Insights & Mechanistic Causality:
-
Essential Role of the Linker: A direct comparison between compounds with a triethylene glycol linker (5-7 ) and those without (9-11 ) reveals a consistent pattern: the presence of the flexible, hydrophilic linker significantly enhances antibacterial activity against S. aureus.[7]
-
Causality: The researchers hypothesized that the triethylene glycol units, along with the sugar's acetate groups, could cooperatively bind to bacterial targets.[7] This is analogous to the mechanism of vancomycin, which uses hydrogen bonding to interact with the D-Ala-D-Ala precursors of the bacterial cell wall. The linker may provide the optimal spacing and flexibility for the molecule to establish these crucial interactions, thereby inhibiting cell wall synthesis.
-
Gram-Positive Selectivity: The compounds showed the highest susceptibility against the Gram-positive S. aureus.[7][8] This is a common observation for compounds targeting cell wall synthesis, as the complex outer membrane of Gram-negative bacteria often presents a formidable permeability barrier that prevents drugs from reaching their target.
Comparative Analysis III: Antiviral Agents
The 1,2,3-triazole ring is a key component in several antiviral drug discovery programs, where it is often used as a stable isostere for an amide bond or incorporated into nucleoside analogs.[9][10] Its ability to improve metabolic stability and solubility makes it an attractive feature.[11]
Case Study: 1,2,3-Triazolyl Nucleoside Analogs
Inspired by the broad-spectrum antiviral drug Ribavirin (which contains a 1,2,4-triazole ring), researchers have synthesized numerous 1,2,3-triazole nucleoside analogs.[12] A recent study detailed the synthesis of analogs bearing an N-acetyl-D-glucosamine residue and their evaluation against influenza A virus (H1N1) and Coxsackievirus B3.[13]
| Compound ID | Pyrimidine Base | Linker Length (n) | IC50 (μM) vs. Coxsackievirus B3[13] | IC50 (μM) vs. Influenza A (H1N1)[13] |
| 3d | Uracil | 3 | 29.5 | >100 |
| 3e | 6-Methyluracil | 3 | 24.3 | >100 |
| 3f | Thymine | 3 | 13.9 | 70.7 |
| Pleconaril | (Standard) | - | 21.6 | N/A |
| Rimantadine | (Standard) | - | N/A | 77.0 |
SAR Insights & Mechanistic Causality:
-
Primacy of the Pyrimidine Base: Within this series, the nature of the pyrimidine base is the key determinant of antiviral activity. The compound with a thymine base (3f ) was significantly more potent against both viruses than those with uracil (3d ) or 6-methyluracil (3e ).[13] The methyl group at the C5 position of thymine is critical for recognition by many viral polymerases and enzymes, and its presence here likely enhances binding to the viral target.
-
Potency and Spectrum: Compound 3f exhibited activity against Coxsackievirus B3 that was 1.5 times more potent than the standard drug Pleconaril.[13] It also showed activity against influenza A comparable to the standard drug Rimantadine.[13] This dual activity is highly desirable.
-
Mechanism of Action: Molecular docking simulations suggested that compound 3f binds to a key fragment on the capsid surface of the Coxsackievirus.[13] The capsid is crucial for viral entry and uncoating. By binding to this site, the compound likely stabilizes the capsid, preventing the release of the viral genome into the host cell and thereby inhibiting replication.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of 1,2,3-triazole derivatives.
General Workflow: From Synthesis to Evaluation
The path from a designed molecule to actionable SAR data follows a structured workflow. It begins with the chemical synthesis of the target compounds, followed by purification and structural confirmation, and culminates in quantitative biological assays.
Caption: Standard experimental workflow for the synthesis and biological screening of 1,2,3-triazole derivatives.
Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for synthesizing 1,4-disubstituted 1,2,3-triazoles.
-
Reagent Preparation:
-
Dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or H₂O.[1]
-
-
Catalyst Addition:
-
To the stirred solution, add sodium ascorbate (0.1-0.2 equivalents) from a freshly prepared aqueous solution.
-
Subsequently, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents).[3] The ascorbate reduces the Cu(II) to the active Cu(I) species in situ.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. Reaction times can vary from 1 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Protocol 2: Anticancer Activity via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation and cytotoxicity.[14]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (1,2,3-triazole derivatives) in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Antimicrobial Activity via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][16]
-
Inoculum Preparation:
-
From a pure overnight culture of the test bacterium, suspend 3-4 colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this suspension in appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a sterile 96-well microtiter plate, add 50-100 µL of broth to each well.
-
Add the test compound to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Determination:
-
After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
-
Conclusion and Future Perspectives
The 1,2,3-triazole scaffold continues to demonstrate its immense value in medicinal chemistry. The SAR studies highlighted in this guide underscore a critical principle: therapeutic efficacy is not derived from the triazole ring in isolation, but from its strategic use as a molecular framework to optimally position key pharmacophoric elements for target engagement.
Future efforts will undoubtedly focus on expanding the chemical space around the triazole core. The development of new synthetic methodologies for less common substitution patterns (e.g., 1,5- or fully substituted triazoles) will open new avenues for SAR exploration. Furthermore, the integration of computational chemistry and machine learning with traditional SAR analysis will accelerate the design-synthesis-test cycle, enabling the more rapid identification of potent, selective, and drug-like candidates. As our understanding of disease biology deepens, the 1,2,3-triazole will remain a privileged and indispensable tool for the scientists and researchers dedicated to developing the next generation of medicines.
References
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- Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents. Molecules.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Pharmaceuticals (Basel).
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology.
- Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- A Literature Review Focusing on the Antiviral Activity of[5][19][20] and[3][5][19]-triazoles. Mini-Reviews in Medicinal Chemistry.
- Exploring the SAR of 1,2,3‐Triazoles as Tumor‐Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. Semantic Scholar.
- A Literature Review Focusing on the Antiviral Activity of[5][19][20] and[3][5][19]-triazoles. Bentham Science.
- Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies. Journal of the Iranian Chemical Society.
- Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry.
- Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. Future Medicinal Chemistry.
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules.
- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG.
- 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry.
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules.
- Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. Antiviral Chemistry & Chemotherapy.
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A Senior Application Scientist's Guide to Triazole Synthesis: A Comparative Analysis of Click Chemistry vs. Other Methods
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern chemistry, prized for its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding and dipole interactions.[1] This five-membered heterocyclic ring is not merely a passive linker but an active pharmacophore, integral to a wide array of applications ranging from pharmaceuticals and agrochemicals to materials science and bioconjugation.[1][2][3] The quest for efficient, reliable, and versatile methods to synthesize these valuable scaffolds has led to a significant evolution in synthetic organic chemistry.
This guide provides a comparative analysis of the leading methodologies for 1,2,3-triazole synthesis. We will journey from the classical thermal cycloaddition to the revolutionary "click chemistry" paradigms—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). We will also explore other notable synthetic routes, offering a comprehensive overview for researchers, scientists, and drug development professionals. Our focus is to dissect the underlying mechanisms, compare performance based on experimental data, and provide practical, field-proven protocols to empower you to select the optimal synthetic strategy for your specific application.
The Foundation: The Huisgen 1,3-Dipolar Cycloaddition
The seminal work in triazole synthesis is the 1,3-dipolar cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen in the 1960s.[4] This thermal reaction involves the direct, concerted addition of a 1,3-dipole (the azide) to a dipolarophile (the alkyne) to form the five-membered triazole ring.
Mechanism and Limitations
The thermal Huisgen cycloaddition is a powerful tool for forming the triazole core, but it suffers from significant drawbacks that limit its widespread use in complex molecular synthesis.[5][6]
-
Harsh Conditions: The reaction requires elevated temperatures and often prolonged reaction times to overcome the high activation energy barrier.[5][7]
-
Lack of Regioselectivity: When using asymmetric terminal alkynes, the reaction typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles.[5][7] This lack of control necessitates tedious purification steps and reduces the overall yield of the desired product.
These limitations made the classical Huisgen cycloaddition fall short of the criteria for an ideal ligation reaction, especially in the context of drug discovery and chemical biology where specificity and mild conditions are paramount.
Caption: The thermal Huisgen cycloaddition produces a mixture of 1,4 and 1,5-regioisomers.
The "Click" Revolution I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The landscape of triazole synthesis was irrevocably changed in the early 2000s with the independent reports from the Sharpless and Meldal groups on the copper(I)-catalyzed version of the azide-alkyne cycloaddition.[7][8] This reaction became the flagship example of "click chemistry," a concept that champions reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[1][3]
Mechanism and Advantages
The CuAAC reaction proceeds through a different, non-concerted mechanism compared to its thermal counterpart. The copper(I) catalyst is not merely a spectator; it actively participates in the catalytic cycle, forming a copper-acetylide intermediate.[9] This intermediate then reacts with the azide, leading to a six-membered metallacycle that ultimately rearranges to form the triazole product and regenerate the catalyst.[9][]
The genius of this catalytic approach lies in its ability to overcome the limitations of the Huisgen method:
-
Dramatic Rate Acceleration: CuAAC boasts an extraordinary rate acceleration of up to 10⁸ compared to the uncatalyzed reaction, allowing it to proceed rapidly at room temperature.[5]
-
Superb Regioselectivity: The mechanism exclusively yields the 1,4-disubstituted regioisomer, eliminating the need for isomeric separation.[7]
-
Mild and Robust Conditions: The reaction is typically insensitive to water and a wide range of pH values (4-12), making it compatible with a vast array of functional groups and even complex biological molecules.[5][11] This robustness simplifies synthesis and purification, often allowing products to be isolated by simple filtration or extraction.[5]
The primary source of the active Cu(I) catalyst is often a Cu(II) salt, like copper(II) sulfate (CuSO₄), used in conjunction with a reducing agent such as sodium ascorbate.[11][12]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for CuAAC
This protocol outlines a standard procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne (1.0 eq), azide (1.1 eq), copper(II) sulfate pentahydrate (0.05 eq, 5 mol%), and sodium L-ascorbate (0.10 eq, 10 mol%). A common solvent system is a mixture of t-BuOH and water (1:1).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne and azide in the chosen solvent system.
-
Sequentially add the copper(II) sulfate solution followed by the freshly prepared sodium ascorbate solution. The immediate formation of a yellow-orange color may indicate the reduction of Cu(II) to Cu(I).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[11]
-
The "Click" Revolution II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is exceptionally powerful, the inherent cytotoxicity of copper limits its application in living systems.[13][14] This critical challenge spurred the development of a copper-free click reaction: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), pioneered by Carolyn Bertozzi.[14] SPAAC has become a cornerstone of bioorthogonal chemistry, enabling covalent labeling in live cells and animals without disrupting native biological processes.[13][][16]
Mechanism and Advantages
SPAAC leverages the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne, as the thermodynamic driving force for the reaction.[13][14][17] The significant energy stored in the strained alkyne ring is released upon the [3+2] cycloaddition with an azide, dramatically lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[13][14]
Key features that make SPAAC indispensable for chemical biology include:
-
Biocompatibility: The complete absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell applications.[14][18][19]
-
Bioorthogonality: Both the azide and the strained alkyne are abiotic functional groups; they are chemically inert to the vast majority of functional groups found in biological systems, ensuring high specificity.[13][14]
-
Mild Conditions: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, ambient temperature).[14][18]
The main challenge in SPAAC lies in the synthesis of the strained cyclooctynes, which can be complex.[] However, the development of second-generation cyclooctynes (e.g., DIFO, DBCO) has significantly improved reaction kinetics and accessibility.[17][20]
Caption: General workflow for bioconjugation using Strain-Promoted Azide-Alkyne Cycloaddition.
Experimental Protocol: SPAAC for Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a general guideline for conjugating a drug to an antibody using SPAAC.
-
Reagent Preparation:
-
Ensure the azide-functionalized antibody is in a suitable buffer (e.g., PBS) at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized drug linker in a compatible organic solvent like DMSO.
-
-
SPAAC Conjugation:
-
To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to maintain antibody integrity.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[13]
-
-
Purification of the ADC:
-
Remove the excess, unreacted DBCO-drug linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with the final formulation buffer (e.g., PBS).
-
Concentrate the purified ADC and perform a buffer exchange if necessary using a protein concentrator.
-
-
Characterization:
-
Analyze the final ADC product by methods such as SDS-PAGE to confirm conjugation, and Mass Spectrometry (MS) to determine the drug-to-antibody ratio (DAR).
-
Beyond Click Chemistry: A Glimpse at Other Methods
While click chemistry dominates the landscape, several other methods offer unique advantages for specific synthetic challenges.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis provides excellent regioselectivity for the 1,5-disubstituted 1,2,3-triazole isomer.[8] This complementary selectivity is invaluable for creating diverse compound libraries.
-
Other Metal Catalysts: Researchers have explored a range of other transition metals, including gold, zinc, and silver, to catalyze the azide-alkyne cycloaddition, each offering different conditions and substrate compatibilities.[8][21][22] For instance, zinc acetate (Zn(OAc)₂) has been used as an affordable and environmentally friendly catalyst in water.[8]
-
Metal-Free and Organocatalyzed Reactions: To circumvent metal contamination entirely, methods using organocatalysts (e.g., enamines, enolates) or alternative activation strategies like microwave irradiation have been developed, often under green chemistry principles.[2][23][24] Microwave-assisted synthesis, for example, can drastically reduce reaction times to mere minutes with excellent yields.[23][25]
-
Multi-component Reactions: One-pot, multi-component reactions that bring together an alkyne, an azide source (like sodium azide or TMSN₃), and a third component are highly efficient for rapidly building molecular complexity.[6][26]
Performance Matrix: A Head-to-Head Comparison
| Feature | Huisgen Cycloaddition | CuAAC (Click Chemistry) | SPAAC (Click Chemistry) | Other Methods (e.g., RuAAC) |
| Regioselectivity | Poor (mixture of 1,4 & 1,5)[5][6] | Excellent (1,4-isomer only)[7] | Not applicable (often symmetric alkynes) or mixture | Excellent (1,5-isomer for RuAAC)[8] |
| Reaction Conditions | High Temperature, Long Times[5] | Room Temp, Aqueous/Organic[5][11] | Physiological (RT, aq.)[13][14] | Varies (often mild) |
| Typical Yields | Moderate to Good | High to Quantitative[3][23] | High | Good to High |
| Biocompatibility | Poor | Poor (due to Cu toxicity)[13][14] | Excellent (metal-free)[14][18] | Varies (metal-dependent) |
| Catalyst Required | None (Thermal) | Copper(I) [1] | None (Strain-promoted)[13][17] | Ru, Au, Zn, Organocatalysts[8][22] |
| Key Advantage | Foundational method | Speed, efficiency, 1,4-selectivity | Bioorthogonality, live-cell use | Complementary 1,5-selectivity, metal-free options |
| Key Limitation | Poor selectivity, harsh conditions | Cytotoxicity of catalyst | Complex alkyne synthesis[] | Less general applicability |
| Primary Application | Basic organic synthesis | Drug discovery, materials, bioconjugation (ex vivo) | Live-cell imaging, in vivo chemistry[18] | Scaffold diversity, specialized synthesis |
Decision Workflow: Selecting Your Synthesis Pathway
The choice of synthetic method is critically dependent on the final application. This workflow provides a logical guide to selecting the most appropriate strategy.
Caption: A workflow to guide the selection of the optimal triazole synthesis method.
Conclusion and Future Outlook
The synthesis of 1,2,3-triazoles has evolved from a classical thermal reaction into a sophisticated and versatile toolkit for modern chemists. The advent of click chemistry, particularly CuAAC and SPAAC, has revolutionized the field by providing highly efficient, selective, and biocompatible methods for constructing this vital heterocyclic scaffold.[1][23]
-
CuAAC remains the gold standard for general synthesis in drug discovery, materials science, and ex vivo bioconjugation due to its speed, simplicity, and unwavering regioselectivity for the 1,4-isomer.[3]
-
SPAAC has opened new frontiers in chemical biology, enabling the precise labeling and tracking of biomolecules in their native environment, a feat previously unattainable due to catalyst toxicity.[13][14]
-
Traditional and alternative methods retain their importance, offering access to different regioisomers (RuAAC) or providing metal-free pathways that align with the principles of green chemistry.
The ongoing innovation in this field continues to drive progress, with new catalysts, more reactive strained alkynes, and novel multi-component reactions being developed. These advancements promise to further enhance the efficiency and expand the scope of triazole synthesis, solidifying the triazole ring as one of the most powerful and versatile building blocks in the chemist's arsenal.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This document provides a detailed protocol for the safe and compliant disposal of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS No. 103755-58-4). As a key building block in the synthesis of pharmaceuticals and agrochemicals, its presence in research and development laboratories is common.[1] Adherence to proper disposal procedures is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical waste management principles.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) as an irritant that poses specific risks upon exposure.[2] The rationale for stringent disposal protocols is directly linked to these hazards and the potential for environmental persistence common to triazole derivatives.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | [2] |
These classifications mandate that the compound and any materials contaminated with it be treated as hazardous waste. Direct disposal into standard waste streams or sanitary sewers is prohibited, as it can cause skin and eye irritation to sanitation workers, may be harmful to aquatic ecosystems, and can interfere with wastewater treatment processes.[3][5]
Core Principles of Chemical Waste Management
The disposal of this compound must align with the universal principles of hazardous waste management. These principles are designed to prevent dangerous chemical reactions, protect personnel, and ensure regulatory compliance.
-
Segregation is Paramount: Never mix incompatible waste streams. This compound waste should be segregated as a non-halogenated organic waste. It must be kept separate from acids, bases, and strong oxidizing agents to prevent uncontrolled reactions.[6][7]
-
Containment Must Be Robust: Waste must be stored in containers that are chemically compatible, in good condition, and feature securely fitting lids. The use of original, empty product containers is often a suitable choice.[6][8]
-
Labeling for Safety and Compliance: Every waste container must be accurately and clearly labeled. This is a critical safety measure for laboratory personnel and waste handlers, ensuring the contents are known and can be managed appropriately.[8][9]
-
Accumulation in Designated Areas: All hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling waste generated from the use of this compound.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against the hazards identified in Table 1.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[10][11]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[10]
-
Body Protection: Wear a standard laboratory coat.[11]
-
Work Area: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to avoid inhalation.[10][11]
Step 2: Waste Characterization and Segregation
Properly categorize the waste at the point of generation.
-
Solid Waste: Unused or expired this compound powder, and any grossly contaminated items like weigh boats or paper towels, should be collected as Solid Non-Halogenated Organic Waste .
-
Liquid Waste: Solutions containing this compound (e.g., from reaction workups or in solvents like methanol or ethanol) should be collected as Liquid Non-Halogenated Organic Waste . Do not mix with halogenated solvent waste, as disposal costs and procedures differ significantly.[12]
-
Aqueous Waste: While this compound has low water solubility, any aqueous solutions containing it must still be treated as hazardous chemical waste and should not be poured down the drain.[5][7]
Step 3: Waste Containment and Labeling
-
Select a Container: Choose a clean, dry, and chemically compatible container with a screw-top lid. For solids, a wide-mouth plastic or glass jar is suitable. For liquids, a solvent waste carboy is appropriate.[6]
-
Attach a Hazardous Waste Label: Affix a completed hazardous waste tag or label to the container before adding any waste.
-
Complete the Label: The label must include:
Step 4: Accumulation and Storage in the Laboratory
-
Store in SAA: Place the sealed waste container in your lab's designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[7]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste. Leaving a funnel in the opening is a common and serious violation.[5][9]
-
Monitor Fill Level: Do not overfill containers. A best practice is to fill to no more than 90% capacity to allow for vapor expansion and prevent spills.[9]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, though institutional policies may vary), arrange for its collection.[7][8]
-
Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[5][8] Never transport hazardous waste yourself outside of the laboratory.[5]
Decontamination of Empty Containers
An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or acetone).[5][6]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste. It must be collected and disposed of in the appropriate Liquid Non-Halogenated Organic Waste stream.[5]
-
Deface Label: After triple-rinsing and allowing the container to air dry in a fume hood, completely deface or remove the original chemical label.[5][6]
-
Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
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- 12. Making sure you're not a bot! [oc-praktikum.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, a heterocyclic alcohol, represents a class of compounds with immense potential in medicinal chemistry and materials science. However, its handling necessitates a rigorous and well-informed approach to personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why specific protective measures are critical. Our goal is to ensure that your innovative work is conducted with the highest level of safety, building a foundation of trust in every procedure you undertake.
Hazard Assessment: Understanding the Risks
This compound (CAS No: 103755-58-4) is classified under the Globally Harmonized System (GHS) with the following warnings:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Crucially, the Safety Data Sheet (SDS) for this compound indicates that comprehensive toxicological and ecological data are not yet available.[2] This absence of data is not an indication of safety. On the contrary, it mandates that we operate under the precautionary principle , treating the substance as potentially hazardous beyond its known classifications until proven otherwise. The aromatic phenyl group and the triazole ring are common moieties in biologically active molecules, warranting a conservative approach to minimize exposure.
Core Directive: Baseline PPE for All Operations
Before any manipulation of this compound, the following minimum personal protective equipment must be worn.[3] This baseline ensemble is designed to protect against incidental splashes, dust inhalation, and skin contact during low-risk activities.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[4][5] They protect against flying particles and minor splashes.
-
Protective Clothing: A flame-resistant lab coat is required.[5][6] It should be fully buttoned to protect your clothing and skin.
-
Gloves: Disposable nitrile gloves are the standard for incidental contact.[3] Always inspect gloves for tears or holes before use.
-
Footwear and Attire: Full-length pants and closed-toe shoes are mandatory to protect against spills and dropped items.[3][6]
Task-Specific PPE Protocols: A Risk-Based Approach
Different laboratory procedures present varying levels of risk. The following protocols detail the necessary escalation of PPE based on the specific task. The causality behind each choice is explained to reinforce safe laboratory practices.
Task 1: Weighing and Transferring the Solid Compound
Handling the powdered form of this compound presents a significant risk of aerosolization and inhalation.[7]
Step-by-Step Protocol:
-
Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood or a powder containment balance enclosure to minimize respiratory exposure.[8]
-
Eye Protection: Upgrade to chemical splash goggles.[4] Goggles provide a full seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.[3]
-
Respiratory Protection: An N95-rated respirator is required to prevent inhalation of fine dust particles.[6] Ensure you have been properly fit-tested for the respirator model in use. The precautionary statement P261, "Avoid breathing dust," directly informs this requirement.[1][2]
-
Hand Protection: Wear a single pair of nitrile gloves. Change gloves immediately if contamination is suspected.
Task 2: Preparing Solutions and Running Reactions
This stage involves handling the compound in liquid form, increasing the risk of splashes and direct skin or eye contact.
Step-by-Step Protocol:
-
Engineering Controls: All work must be performed in a chemical fume hood.[8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] When handling volumes greater than 50 mL or when there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[3] The face shield protects the entire face from corrosive or irritating splashes.
-
Hand Protection: Double-gloving is required. Use two pairs of nitrile gloves or a more robust glove, such as neoprene, over an inner nitrile glove.[3] This provides an extra barrier of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Protective Clothing: In addition to a lab coat, a chemical-resistant apron should be worn when handling larger volumes or during procedures with a high splash potential.[8]
Data Presentation: PPE Requirements by Task
| Task | Risk Level | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Storage & Transport (Closed Container) | Low | Safety Glasses with Side Shields | Not Required | Single Pair Nitrile Gloves | Lab Coat |
| Weighing Solid Compound | Medium | Chemical Splash Goggles | N95 Respirator | Single Pair Nitrile Gloves | Lab Coat |
| Preparing Solutions (<50 mL) | Medium | Chemical Splash Goggles | Not Required (in Fume Hood) | Double Pair Nitrile Gloves | Lab Coat |
| Running Reactions / Transfers (>50 mL) | High | Goggles & Face Shield | Not Required (in Fume Hood) | Double Pair Nitrile Gloves | Lab Coat & Chemical Apron |
| Handling Waste | Medium | Chemical Splash Goggles | Not Required | Double Pair Nitrile Gloves | Lab Coat |
Operational Plan: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as the procedure used to put it on and take it off. Improper removal can lead to exposure from contaminated equipment.
Experimental Protocols: PPE Workflow
-
Donning (Putting On) Sequence:
-
Put on lab coat and any required apron.
-
Wash hands thoroughly.
-
Put on inner gloves (if double-gloving).
-
Put on respiratory protection (if required).
-
Put on eye and face protection.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off) Sequence:
-
Remove outer gloves by peeling them off without touching the outside surface. Dispose of them immediately.
-
Remove lab coat and apron, turning it inside out as you remove it.
-
Wash hands thoroughly.
-
Remove face shield and goggles from the back.
-
Remove respirator from the back.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualization: PPE Selection & Decontamination Workflow
Caption: A workflow for selecting, donning, and doffing PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to prevent secondary contamination.[2]
-
Solid Waste: All disposable PPE (gloves, respirators, bench paper) and any materials used for cleaning spills that have come into contact with this compound must be collected in a dedicated, labeled hazardous waste bag within the laboratory.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste and disposed of accordingly, as they will contain residual material.[2]
-
Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[7]
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. This disciplined approach ensures that scientific discovery and personal well-being proceed hand in hand.
References
- This compound - PubChem. National Institutes of Health (NIH).
- UAH Laboratory Personal Protective Equipment. University of Alabama in Huntsville.
- Safer Handling of Alcohol in the Laboratory. National Science Teachers Association (NSTA).
- ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety.
- Personal Protective Equipment in Chemistry. Dartmouth College - Environmental Health and Safety.
Sources
- 1. This compound | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
